6-Chloro-1,3-dimethyluracil
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQPUHLFQHDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220008 | |
| Record name | 6-Chloro-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-27-6 | |
| Record name | 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1,3-dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-27-6 | |
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| Record name | 6-Chloro-1,3-dimethyluracil | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,3-dimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-CHLORO-1,3-DIMETHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2KV5G5M9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Versatile Pyrimidine Synthon: An In-depth Technical Guide to 6-Chloro-1,3-dimethyluracil
Introduction: Unveiling a Key Building Block in Modern Synthesis
In the landscape of medicinal and synthetic chemistry, certain molecules stand out for their exceptional utility and versatility. 6-Chloro-1,3-dimethyluracil (CAS No. 6972-27-6), a substituted pyrimidine derivative, is one such cornerstone.[1] Its strategic placement of a reactive chloro group on an electron-deficient pyrimidine ring, combined with the stability imparted by N-methylation, makes it a highly sought-after intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource to leverage its full potential. This compound is a vital precursor in the synthesis of important pharmaceuticals, including the antihypertensive drug Urapidil and the antiarrhythmic agent Nifekalant.[2]
Section 1: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. This compound presents as a white to light yellow crystalline powder.[3]
| Property | Value | Source |
| CAS Number | 6972-27-6 | [3] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.59 g/mol | [1] |
| Melting Point | 109-114 °C | [3][4] |
| Boiling Point | 224.6 ± 50.0 °C (Predicted) | [5] |
| Solubility | Soluble in chloroform (sparingly) and methanol (slightly). | [3] |
Spectroscopic Fingerprint
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of expected spectral data.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, showing two distinct singlets for the non-equivalent N-methyl groups and a singlet for the vinyl proton at the C5 position.
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~ 6.3 ppm | Singlet | C5-H |
| ~ 3.5 ppm | Singlet | N-CH ₃ |
| ~ 3.3 ppm | Singlet | N-CH ₃ |
¹³C NMR Spectroscopy: The carbon spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ) | Assignment |
| ~ 161 ppm | C =O (C4) |
| ~ 159 ppm | C -Cl (C6) |
| ~ 151 ppm | C =O (C2) |
| ~ 100 ppm | =C H (C5) |
| ~ 37 ppm | N-C H₃ |
| ~ 29 ppm | N-C H₃ |
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the carbonyl groups and C-Cl bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1710 cm⁻¹ | Strong | C=O stretch (Amide) |
| ~ 1660 cm⁻¹ | Strong | C=O stretch (Amide) |
| ~ 1600 cm⁻¹ | Medium | C=C stretch |
| ~ 790 cm⁻¹ | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Key fragmentation would likely involve the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.
Section 2: Synthesis of this compound
The most prevalent and industrially scalable synthesis of this compound involves the chlorination of 1,3-dimethylbarbituric acid. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is critical due to its effectiveness in converting the enolic hydroxyl group of the barbituric acid tautomer into a chloro substituent.
Workflow for Synthesis from 1,3-Dimethylbarbituric Acid
Caption: General workflow for the synthesis of this compound.
Detailed Laboratory Protocol
Causality: The reaction proceeds via the enol form of 1,3-dimethylbarbituric acid, which attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of dichlorophosphate and chloride ions leads to the desired product. The addition of a small amount of water or an alcohol can sometimes increase the yield by facilitating the formation of the reactive Vilsmeier-Haack type reagent in situ.[2][6]
-
Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add 1,3-dimethylbarbituric acid (1 equivalent).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~5-10 equivalents) dropwise to the barbituric acid. A small amount of water (e.g., 0.3 equivalents) can be cautiously added to the POCl₃ beforehand to potentially enhance reactivity.[5][6]
-
Heating: Heat the reaction mixture to reflux for 1.5 to 6 hours.[3] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice to quench the excess POCl₃.[3][5] This is a highly exothermic process and should be performed in a well-ventilated fume hood.
-
Isolation: The product may precipitate from the aqueous solution. Collect the solid by filtration. Extract the aqueous filtrate with a chlorinated solvent like dichloromethane or chloroform (2-3 times) to recover any dissolved product.[3][5]
-
Purification: Combine the initial precipitate with the residue from the evaporated organic extracts. Recrystallize the crude product from water or a mixed solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[5][7] A typical yield is around 70-92%.[3][7]
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the C6-Cl bond. This position is susceptible to nucleophilic substitution and is also amenable to modern palladium-catalyzed cross-coupling reactions, providing access to a vast array of 6-substituted uracil derivatives.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C6 position by a wide range of nucleophiles. This reaction is a cornerstone of its application in building more complex molecules.
Caption: General scheme for nucleophilic substitution at the C6 position.
3.1.1. Reaction with Amine Nucleophiles: Synthesis of Urapidil
A prime example of this reactivity is the synthesis of the antihypertensive drug Urapidil. In this key step, the chlorine atom is displaced by the primary amine of 1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazine.
-
Protocol for Urapidil Synthesis:
-
Combine this compound (1 equivalent) and 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (1 equivalent) in a suitable solvent, such as water.[7]
-
Add a base, such as potassium hydroxide or sodium hydroxide (~3 equivalents), to act as an acid scavenger and to regulate the pH.[7]
-
Heat the mixture to approximately 60-95 °C for several hours (e.g., 2-3 hours).[7][8]
-
Upon cooling, the product, Urapidil, precipitates and can be collected by filtration.[7]
-
This reaction demonstrates the feasibility of using amine nucleophiles to functionalize the C6 position, a strategy that has been widely employed to synthesize libraries of bioactive compounds.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
While less documented for this specific substrate in the initial search, the C-Cl bond on an electron-deficient heterocycle is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.
-
Plausible Causality and Protocol Design: The reaction mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an organoboron species (e.g., a boronic acid) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. For chloro-heterocycles, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often required to facilitate the challenging oxidative addition step.
3.2.1. General Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Catalyst System: Add a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent: Add a degassed solvent, typically an ether like 1,4-dioxane or a hydrocarbon like toluene, often with a small amount of water.
-
Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.
Section 4: Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as a hazardous substance.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] Keep it sealed under dry conditions at room temperature.[3]
Section 5: Conclusion and Future Outlook
This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its straightforward preparation and predictable reactivity through nucleophilic substitution and palladium-catalyzed cross-coupling reactions provide reliable pathways to a diverse range of functionalized pyrimidines. Its role as a key intermediate in the synthesis of blockbuster drugs like Urapidil highlights its significance in pharmaceutical development.
The continued exploration of its reactivity, particularly in the realm of modern cross-coupling technologies and C-H activation, promises to further expand its utility. For researchers and drug development professionals, a deep understanding of the principles and protocols outlined in this guide is essential for unlocking the full synthetic potential of this powerful pyrimidine synthon.
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- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. [Link]
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A Comprehensive Technical Guide to 6-Chloro-1,3-dimethyluracil: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of 6-Chloro-1,3-dimethyluracil, a key heterocyclic compound in synthetic organic chemistry and drug discovery. The document elucidates its formal IUPAC nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's reactivity and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.
Introduction and Nomenclature
This compound is a chlorinated derivative of 1,3-dimethyluracil, a methylated analog of the pyrimidine nucleobase, uracil. Its strategic placement of a chloro group at the C6 position renders it an exceptionally useful synthon for further chemical transformations, particularly nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.
The formal IUPAC name for this compound is 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione [1][2][3]. Other commonly encountered synonyms include 1,3-Dimethyl-6-chlorouracil and 6-Chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione[4][5]. For clarity and consistency, the IUPAC name will be used throughout this guide.
Chemical Structure:
Caption: Chemical structure of 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6972-27-6 | [1][2][4][5] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][4][5][6] |
| Molecular Weight | 174.58 g/mol | [4][7] |
| Appearance | Pale yellow powder or crystals | [5] |
| Melting Point | 109-113 °C | [6] |
| Boiling Point | 224.6 ± 50.0 °C (Predicted) | [6] |
| Solubility | Soluble in chloroform (sparingly) and methanol (slightly) | [6] |
| InChI Key | VATQPUHLFQHDBD-UHFFFAOYSA-N | [1][5] |
Synthesis Protocols
The synthesis of this compound is most commonly achieved through the chlorination of a suitable precursor, such as 1,3-dimethylbarbituric acid or 6-amino-1,3-dimethyluracil.
Synthesis from 1,3-Dimethylbarbituric Acid
This method involves the direct chlorination of 1,3-dimethylbarbituric acid using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The causality behind this choice lies in the ability of POCl₃ to effectively replace the hydroxyl group of the enol tautomer of the barbituric acid with a chlorine atom.
Experimental Protocol:
-
To 110 g of 1,3-dimethylbarbituric acid, add 32 ml of water.
-
Slowly add 800 ml of phosphorus oxychloride dropwise to the mixture.
-
Heat the reaction mixture at reflux for 1.5 hours.
-
After reflux, distill off the excess phosphorus oxychloride under normal pressure.
-
Pour the hot residue onto ice.
-
Collect the precipitated crystals by filtration.
-
Extract the filtrate three times with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate.
-
Remove the chloroform by distillation.
-
Combine the resulting residue with the previously collected crystals.
-
Recrystallize the combined solids from water to yield 80 g of this compound[8].
Caption: Workflow for the synthesis of this compound.
Synthesis from 6-Amino-1,3-dimethyluracil
An alternative route involves a two-step process starting from 6-amino-1,3-dimethyluracil. This precursor is first subjected to acidic hydrolysis to yield 6-hydroxy-1,3-dimethyluracil (1,3-dimethylbarbituric acid), which is then chlorinated. This method is advantageous due to the use of readily available and cheaper raw materials[9].
Experimental Protocol:
-
Hydrolysis: Subject 6-amino-1,3-dimethyluracil to acidic hydrolysis using 98% sulfuric acid in water at a temperature of 60-120°C for 1-10 hours to obtain 6-hydroxy-1,3-dimethyluracil[9].
-
Chlorination: React the resulting 6-hydroxy-1,3-dimethyluracil with a mixture of phosphorus oxychloride and phosphorus trichloride in the presence of a small amount of water as an additive. The additive is slowly added to the chlorinating agent below 20°C. The reaction mixture is then gradually heated to reflux and maintained for 3 hours[9].
-
Workup and Purification: The crude product is isolated by centrifugation, followed by recrystallization from a mixture of water and acetone with activated carbon to decolorize, yielding the final product with a purity of over 99%[9].
Chemical Reactivity and Applications in Drug Development
The C6-chloro substituent in this compound is a key functional group that dictates its reactivity. It is an excellent leaving group, making the C6 position susceptible to nucleophilic attack. This property has been extensively exploited in the synthesis of a wide array of substituted uracil derivatives.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alkoxides. For instance, its reaction with 3-chloropropylamine leads to the formation of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil[10]. These reactions are fundamental in building diverse chemical libraries for drug screening.
Synthesis of Fused Heterocyclic Systems
A significant application of this compound is in the synthesis of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. For example, its derivative, 6-chloro-5-formyl-1,3-dimethyluracil, is a versatile starting material for constructing pyrido[2,3-d]pyrimidine systems through reactions with active methylene compounds[11].
Caption: Reactivity and synthetic utility of this compound.
Electrophilic Substitution
The uracil ring can also undergo electrophilic substitution reactions. For instance, this compound can be nitrated using a mixture of sulfuric acid and fuming nitric acid to produce 6-chloro-1,3-dimethyl-5-nitrouracil[12]. This intermediate can be further functionalized to introduce other substituents at the C5 position.
Role as a Pharmaceutical Intermediate
Due to its versatile reactivity, this compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds[4][6][13]. Its precursor, 6-amino-1,3-dimethyluracil, is a key intermediate in the development of antiviral, anti-inflammatory, and cardiovascular medications[14]. The ability to introduce diverse functional groups at the C6 position allows for the fine-tuning of the pharmacological properties of the target molecules.
Conclusion
This compound, with the IUPAC name 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a cornerstone in the synthesis of complex heterocyclic compounds for pharmaceutical applications. Its well-defined synthesis protocols and predictable reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, underscoring its significance in the landscape of modern drug discovery. The self-validating nature of the described protocols, grounded in established chemical principles, ensures their reliability and reproducibility for researchers in the field.
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6-Chloro-1,3-dimethyluracil molecular weight and formula
An In-Depth Technical Guide to 6-Chloro-1,3-dimethyluracil for Advanced Research Applications
Introduction
This compound is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the reactive chloro-substituent at the C6 position of the pyrimidine ring, which acts as an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of uracil derivatives. For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and reactivity of this intermediate is crucial for designing novel therapeutic agents, particularly in the fields of antiviral and anticancer research.[1][2] This guide provides a comprehensive technical overview, from molecular characterization to synthetic applications and safety protocols, grounded in established scientific principles.
Molecular Identification and Physicochemical Properties
Accurate characterization is the foundation of all subsequent experimental work. This compound is an off-white to pale yellow crystalline powder.[3][4] Its core identity is defined by its molecular formula, weight, and unique CAS registry number, which ensures unambiguous identification in global chemical inventories.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₂O₂ | [5][6][7] |
| Molecular Weight | 174.59 g/mol | [5] |
| CAS Number | 6972-27-6 | [6][7][8] |
| IUPAC Name | 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [6] |
| Common Synonyms | 1,3-Dimethyl-6-chlorouracil; NSC 61919 | [3][7] |
| Melting Point | 109-114 °C | [3][5] |
| Boiling Point | ~224.6 °C (Predicted) | [3][5] |
| Solubility | Soluble in water | [3][5] |
The structural arrangement of this compound is key to its function. The diagram below illustrates the planar pyrimidine ring with methyl groups at the N1 and N3 positions and the critical chloro-substituent at the C6 position.
Caption: Chemical structure of this compound.
Synthesis Methodologies: Creating the Key Intermediate
The synthesis of this compound is typically achieved via chlorination of a corresponding uracil precursor. The choice of starting material dictates the synthetic strategy, with two primary, field-proven routes available.
Pathway 1: Chlorination of 1,3-Dimethylbarbituric Acid
This is a direct and efficient one-step method for producing the target compound.[9][10]
-
Causality: The reaction leverages phosphorus oxychloride (POCl₃) as both the dehydrating and chlorinating agent. 1,3-Dimethylbarbituric acid exists in tautomeric equilibrium with its enol form. POCl₃ reacts with the hydroxyl group of the enol tautomer, replacing it with a chlorine atom to yield the final product. The reaction is driven to completion by refluxing, and the excess POCl₃ is removed by distillation.
Caption: Workflow for synthesis from 1,3-dimethylbarbituric acid.
Experimental Protocol:
-
Reaction Setup: To 110 g of 1,3-dimethylbarbituric acid, add 32 mL of water. Cautiously add 800 mL of phosphorus oxychloride dropwise in a fume hood with appropriate personal protective equipment.[9]
-
Chlorination: Heat the mixture at reflux for 1.5 to 6 hours. The reaction progress can be monitored by HPLC.[9][10]
-
Work-up: After completion, distill the excess phosphorus oxychloride under normal pressure. While still hot, carefully pour the residue onto a large volume of ice.[9]
-
Isolation: Collect the precipitated crystals by filtration. Extract the aqueous filtrate three times with chloroform and dry the combined organic layers over anhydrous sodium sulfate.[9]
-
Purification: Remove the chloroform by distillation. Combine the resulting residue with the previously collected crystals and recrystallize from water to yield pure this compound.[9]
Pathway 2: From 6-Amino-1,3-dimethyluracil
This two-step process is advantageous when 6-amino-1,3-dimethyluracil is a more accessible starting material.[11]
-
Causality: The first step involves the acidic hydrolysis of the C6-amino group to a hydroxyl group, forming 1,3-dimethylbarbituric acid (also known as 6-hydroxy-1,3-dimethyluracil). This intermediate is then chlorinated in a second step, typically using a chlorinating agent like POCl₃, following a mechanism similar to that described in Pathway 1. This route demonstrates the interconversion of uracil derivatives, a common strategy in heterocyclic chemistry.
Core Application: A Scaffold for Drug Discovery
The primary value of this compound is not as an end-product but as a reactive intermediate for constructing more complex molecules. The electron-deficient pyrimidine ring makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr).
Caption: Nucleophilic substitution at the C6 position.
This reactivity is exploited to synthesize a wide range of derivatives. For instance, it is a direct precursor for compounds like 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, formed by reacting it with 3-chloropropylamine.[12] This type of transformation is fundamental in building precursors for antiviral and anti-inflammatory agents.[2] The related compound, 6-amino-1,3-dimethyluracil, is a known intermediate in the synthesis of antiviral and anticancer drugs, highlighting the therapeutic relevance of this molecular scaffold.[1]
Analytical Characterization: Ensuring Purity and Identity
Verifying the purity and identity of this compound is essential for its use in subsequent, often sensitive, synthetic steps. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
-
Causality: Reverse-phase (RP) HPLC is ideally suited for separating moderately polar organic compounds. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture. This compound is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile) and water. An acid modifier (phosphoric or formic acid) is added to the mobile phase to protonate any free silanols on the silica backbone of the column and to ensure the analyte is in a single protonation state, resulting in sharp, symmetrical peaks for accurate quantification.
Protocol: Reverse-Phase HPLC Analysis [6]
This method is suitable for purity assessment and reaction monitoring.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Mode | Isocratic or Gradient (depending on separation needs) |
| Detector | UV-Vis (wavelength determined by UV scan) |
| MS Compatibility | For MS detection, replace phosphoric acid with 0.1% formic acid |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare samples of the reaction mixture or final product similarly.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a standard volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram, noting the retention time and peak area.
-
Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Identity is confirmed by comparing the retention time to that of a certified reference standard.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is mandatory to ensure laboratory safety. The compound is classified as a hazardous substance.
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Damage: Causes serious eye irritation/damage (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Table 3: Mandatory Personal Protective Equipment (PPE)
| Protection | Specification | Rationale |
| Hand | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and irritation.[8][14] |
| Body | Standard laboratory coat. | Protects against incidental splashes and spills. |
| Eye/Face | Safety glasses with side shields (minimum). Chemical safety goggles for splash hazards. | Protects eyes from dust particles and splashes, preventing serious irritation.[8][14] |
Safe Handling and Storage Protocols:
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][13] Avoid generating dust during weighing and transfer. Take off any contaminated clothing and wash it before reuse.[3]
-
Storage: Store in a tightly closed container in a cool, dry place.[3] Keep it away from incompatible materials, such as strong oxidizing agents.
-
Spills: In case of a spill, avoid breathing dust. Use dry clean-up procedures (e.g., sweeping or vacuuming) and place the material in a sealed, labeled container for disposal.[13]
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, the predictable reactivity of its C6-chloro group make it an invaluable tool for developing novel uracil-based compounds. By adhering to the rigorous synthesis, analysis, and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their programs in drug discovery and beyond.
References
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- Google Patents. (n.d.). CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil. Google Patents.
- NIST. (n.d.). 6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine. NIST Chemistry WebBook.
- PubChem. (n.d.). 6-((3-Chloropropyl)amino)-1,3-dimethyluracil. National Center for Biotechnology Information. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/6-(3-Chloropropyl_amino-1_3-dimethyluracil]([Link]
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An In-depth Technical Guide to the Synthesis of 6-Chloro-1,3-dimethyluracil from 1,3-Dimethylbarbituric Acid
This guide provides a comprehensive overview of the synthesis of 6-chloro-1,3-dimethyluracil, a pivotal intermediate in the development of various pharmaceuticals.[1][2] Designed for researchers, chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed and field-tested experimental protocol, and emphasizes the critical safety procedures required for a successful and safe synthesis.
Strategic Importance and Synthetic Overview
This compound (CAS 6972-27-6) is a highly valuable building block in organic and medicinal chemistry.[1] Its primary utility lies in its role as a key precursor for the synthesis of important active pharmaceutical ingredients (APIs), including the bronchodilator theophylline and the antihypertensive drug urapidil.[1][3] The presence of the reactive chlorine atom at the C6 position allows for facile nucleophilic substitution, making it a versatile substrate for constructing more complex molecular architectures.
The most common and industrially relevant synthetic route involves the direct chlorination of 1,3-dimethylbarbituric acid using a potent chlorinating agent, most notably phosphorus oxychloride (POCl₃).[1] This transformation is efficient and proceeds by converting the keto-enol tautomer of the barbituric acid derivative into the desired chlorinated pyrimidinedione.
Reaction Mechanism and Causality
The conversion of 1,3-dimethylbarbituric acid to this compound is fundamentally a nucleophilic substitution reaction on a phosphorus center, followed by an intramolecular rearrangement and final chlorination.
Pillar of Expertise: Understanding the "Why"
The choice of phosphorus oxychloride (POCl₃) is deliberate and multifaceted. It serves not only as the source of the chlorine atom but also as a powerful dehydrating agent. The reaction proceeds through the enol tautomer of 1,3-dimethylbarbituric acid, which is more nucleophilic than its keto counterpart.
The mechanism unfolds as follows:
-
Enolization: 1,3-dimethylbarbituric acid establishes an equilibrium with its enol form, 6-hydroxy-1,3-dimethyluracil.
-
Activation: The hydroxyl group of the enol attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: A dichlorophosphate ester intermediate is formed. This is an excellent leaving group.
-
Nucleophilic Attack: A chloride ion (from POCl₃) attacks the C6 position, displacing the phosphate group.
-
Product Formation: This final step yields this compound and byproducts like phosphoric acid and HCl.
Some patented procedures report that the addition of a small quantity of water or alcohol can enhance the reaction yield.[3][4] This may seem counterintuitive given the violent reactivity of POCl₃ with water. However, the likely causality is the in situ formation of a more reactive or soluble phosphorylating species, which can accelerate the initial activation step. This is a field-proven insight that deviates from standard textbook procedures but is validated in industrial applications.
Visualizing the Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Field-Validated Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and safety. Every step is included to control specific reaction parameters and mitigate potential hazards.
Reagent and Equipment Data
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Role |
| 1,3-Dimethylbarbituric Acid | C₆H₈N₂O₃ | 156.14 | 110 g | 0.704 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 800 mL | 8.64 | Chlorinating Agent |
| Water (H₂O) | H₂O | 18.02 | 32 mL | 1.78 | Additive/Quench |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | ~600 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Ice | H₂O (solid) | 18.02 | Large qty. | - | Quenching Medium |
Step-by-Step Synthesis Workflow
Critical Safety Note: This entire procedure must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Reaction Setup:
-
Reagent Addition:
-
While stirring the mixture, slowly add 800 mL of phosphorus oxychloride dropwise from the dropping funnel.[6]
-
Causality: The dropwise addition is crucial to control the initial exothermic reaction between POCl₃ and water. A rapid addition can cause a dangerous pressure buildup and temperature spike.
-
-
Reflux:
-
Once the addition is complete, heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 1.5 hours.[6]
-
Causality: Heating provides the necessary activation energy to drive the chlorination to completion. The reflux ensures the reaction proceeds at a constant, controlled temperature.
-
-
Work-up I: Removal of Excess Reagent:
-
After the reflux period, allow the mixture to cool slightly. Rearrange the apparatus for distillation.
-
Distill off the excess phosphorus oxychloride under normal pressure.[6] This step significantly reduces the hazard and volume for the subsequent quenching step.
-
-
Work-up II: Quenching and Precipitation:
-
Prepare a large beaker containing a substantial amount of crushed ice.
-
While the reaction residue is still hot, carefully and slowly pour it onto the ice with vigorous stirring.[6]
-
Trustworthiness: This is the most hazardous step. The hot residue will react violently with the ice/water. Performing this slowly and behind a safety shield is mandatory. This process hydrolyzes any remaining reactive phosphorus species and precipitates the water-insoluble product.
-
Collect the precipitated white crystals by vacuum filtration.
-
-
Work-up III: Extraction and Combination:
-
Transfer the aqueous filtrate from the previous step to a large separatory funnel.
-
Extract the filtrate three times with chloroform (approx. 200 mL per extraction) to recover any dissolved product.[6]
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the chloroform using a rotary evaporator.
-
Combine the residue from the evaporation with the crystals collected in step 5.[6]
-
-
Purification:
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Authoritative Safety Protocols: Handling Phosphorus Oxychloride
Phosphorus oxychloride is a highly hazardous substance. Strict adherence to safety protocols is non-negotiable.[5]
-
Hazards: POCl₃ is extremely corrosive and toxic. It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid fumes.[7][8][9] Inhalation can cause severe respiratory damage and delayed pulmonary edema.[7] Contact with skin or eyes results in severe burns.[8]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves. Neoprene or Teflon are recommended; nitrile gloves offer insufficient protection.[5] Double-gloving is advised.
-
Body Protection: A flame-resistant lab coat, long-sleeved clothing, and a chemical-resistant apron are mandatory.[5]
-
Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn at all times.[7][10]
-
-
Handling & Storage:
-
Always handle POCl₃ in a well-ventilated and certified chemical fume hood.[7][9]
-
Store in a cool, dry, well-ventilated area designated for corrosive materials, away from water and incompatible substances like alcohols and bases.[5][7]
-
Keep containers tightly sealed, preferably under an inert atmosphere like nitrogen.[5][9]
-
-
Spill Response:
-
Waste Disposal: All POCl₃ waste is considered hazardous. It must be neutralized cautiously before disposal. A common method is to slowly add the waste POCl₃ to a large, stirred volume of ice-cold 10% sodium bicarbonate solution. This process must be done slowly in a fume hood to control the vigorous reaction and gas evolution. Dispose of the neutralized waste in accordance with local, state, and federal regulations.[7]
Visualizing the POCl₃ Safety Workflow
Caption: Mandatory safety workflow for handling POCl₃.
Product Characterization and Analysis
To validate the successful synthesis and purity of the final product, the following analytical methods are recommended:
-
Physical Properties: The product should be a white to pale yellow crystalline powder.[1][11]
-
Melting Point: The expected melting point is in the range of 110-114 °C.[1][4] A sharp melting point within this range is a good indicator of purity.
-
Chromatography: Purity can be quantitatively assessed using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][12]
-
Spectroscopy:
Conclusion
The synthesis of this compound from 1,3-dimethylbarbituric acid is a robust and scalable process that is fundamental to the production of several important pharmaceuticals. The key to a successful and safe execution of this procedure lies in a thorough understanding of the reaction mechanism, meticulous adherence to the experimental protocol, and an unwavering commitment to the rigorous safety standards required when handling hazardous reagents like phosphorus oxychloride. This guide provides the necessary framework for researchers to confidently and safely perform this valuable chemical transformation.
References
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- CN103012288A - Preparation method of this compound.
- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.
- A new enzymatic chlorination of barbituric acid and its 1‐methyl and 1,3‐dimethyl derivatives | Request PDF.
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- Product - Dove Research & Analytics Labor
- How should I proceed in Chlorination using POCl3?.
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An In-Depth Technical Guide to 6-Chloro-1,3-dimethyluracil: A Cornerstone Pharmaceutical Intermediate
This document provides a comprehensive technical overview of 6-Chloro-1,3-dimethyluracil (CAS No: 6972-27-6), a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this guide delves into the synthesis, core reactivity, practical applications, and analytical control of this versatile building block. The narrative emphasizes the causal relationships behind synthetic strategies and the principles of robust process development.
Introduction: The Strategic Importance of this compound
This compound is a halogenated pyrimidine derivative. Its significance in pharmaceutical chemistry is not inherent to the molecule itself, but to its function as a highly efficient chemical scaffold. The molecule's architecture is defined by a uracil core, methylated at the N1 and N3 positions, and critically, a chloro group at the C6 position. This chlorine atom is not merely a substituent; it is an engineered leaving group. The electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine ring's nitrogen atoms activates the C6 position, making it highly susceptible to nucleophilic attack[1]. This predictable reactivity is the cornerstone of its utility, providing a direct and reliable route for introducing diverse functional groups and constructing more complex molecular architectures, including fused heterocyclic systems[1].
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for process design, handling, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 6972-27-6 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 174.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 110-114 °C | [1][2] |
| Solubility | Soluble in water | [4] |
Synthesis of this compound: A Mechanistic Perspective
The industrial preparation of this compound is most commonly achieved through the direct chlorination of a barbituric acid derivative. Understanding the choice of reagents and conditions is key to appreciating the efficiency of this process.
Primary Synthetic Route: Chlorination of 1,3-Dimethylbarbituric Acid
The most prevalent and industrially viable synthesis involves the reaction of 1,3-dimethylbarbituric acid with a chlorinating agent, typically phosphorus oxychloride (POCl₃)[1][5]. The choice of POCl₃ is deliberate; it serves as both the chlorinating agent and, in many protocols, the reaction solvent, driving the reaction to completion. The mechanism involves the conversion of the enolizable ketone at the C6 position into a chlorophosphate intermediate, which is then displaced by a chloride ion.
Some patented methods describe the addition of additives like water or alcohols, which, despite their potential to react with POCl₃, can paradoxically increase the chlorination yield to over 80% when added carefully at low temperatures[5][6]. This suggests a complex role, possibly in modifying the reactivity of the phosphorus oxychloride or influencing the solubility of intermediates.
Caption: Synthesis of this compound.
Detailed Synthetic Protocol
The following protocol is a representative example derived from established industrial methods[1][5][6]. It is designed to be self-validating through clear in-process controls and defined endpoints.
Objective: To synthesize this compound with a purity of >99%.
Materials:
-
1,3-Dimethylbarbituric acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 vol)
-
Water or Methanol (optional additive, ~0.1-0.3 eq)
-
Ice-water bath
-
Acetone (for recrystallization)
-
Activated carbon
Procedure:
-
Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with phosphorus oxychloride (POCl₃).
-
Reactant Addition: Slowly add 1,3-dimethylbarbituric acid to the POCl₃ at room temperature with stirring. The reaction is endothermic, but controlled addition is crucial for homogeneity.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate vessel, prepare a sufficient quantity of crushed ice/water. Very slowly and carefully, add the reaction mixture to the ice/water with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation. Isolate the crude product by filtration and wash the filter cake with cold water until the filtrate is neutral (pH ~7).
-
Purification: Transfer the crude solid to a clean reactor. Add acetone and activated carbon. Heat to reflux to decolorize and dissolve the product. Filter the hot solution to remove the activated carbon.
-
Crystallization & Drying: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold acetone, and dry under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90%[6].
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound is dominated by the reactivity of its C6-Cl bond. This position readily undergoes nucleophilic substitution, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur-based functional groups[1]. This reaction is the key step in the synthesis of numerous active pharmaceutical ingredients (APIs).
Caption: Core reactivity of this compound.
The reaction is typically performed in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the HCl formed during the substitution[7]. The choice of solvent depends on the solubility of the nucleophile and can range from water to polar aprotic solvents like DMF or DMSO.
Application in Pharmaceutical Synthesis: The Case of Urapidil
A prominent example showcasing the utility of this compound is in the synthesis of Urapidil, an antihypertensive drug[8][9]. Urapidil features a complex side chain attached to the C6 position of the uracil ring. The synthesis elegantly demonstrates the principles discussed above.
Synthesis of Urapidil
In this synthesis, this compound is reacted with 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine[7]. The primary amine of the side chain acts as the nucleophile, displacing the chloride atom on the uracil ring. Patented industrial methods often use water as a solvent and an inorganic base like potassium hydroxide or sodium carbonate[7]. This approach is environmentally benign and simplifies product isolation, as the product often precipitates from the aqueous reaction medium[7].
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The Lynchpin of Nucleic Acid Innovation: A Technical Guide to 6-Chloro-1,3-dimethyluracil
Abstract
In the dynamic landscape of nucleic acid chemistry and drug development, the strategic modification of nucleobases is paramount for unlocking novel functionalities and therapeutic potentials. Among the diverse array of synthetic precursors, 6-chloro-1,3-dimethyluracil has emerged as a cornerstone building block, prized for its versatile reactivity and strategic importance. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and pivotal role of this compound in the design and synthesis of modified nucleosides, fluorescent probes, and potential DNA cross-linking agents. We will delve into the mechanistic underpinnings of its reactivity, furnish detailed experimental protocols for its key transformations, and illuminate its significance for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Advantage of a Halogenated Uracil
The uracil scaffold, a fundamental component of ribonucleic acid (RNA), presents a rich canvas for chemical modification. The introduction of a chloro substituent at the C6 position of the 1,3-dimethyluracil ring system dramatically alters its electronic properties, rendering the C6 carbon highly susceptible to nucleophilic attack. This strategic placement of a good leaving group is the cornerstone of this compound's utility, transforming it from a simple pyrimidine derivative into a powerful and versatile electrophilic intermediate for the synthesis of a myriad of 6-substituted uracil analogs.[1] These analogs are instrumental in the development of novel antiviral and anticancer agents, as well as sophisticated molecular probes for diagnostics and basic research.
The methylation at the N1 and N3 positions serves a dual purpose: it enhances the solubility of the compound in organic solvents commonly used in synthesis and, crucially, it protects these positions from undesired reactions, thereby directing synthetic transformations specifically to the C6 position. This guide will systematically unpack the chemistry of this pivotal molecule, providing both the foundational knowledge and the practical insights necessary for its effective utilization in the laboratory.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective handling and application in synthetic chemistry.
Key Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂ | [2] |
| Molecular Weight | 174.59 g/mol | [2] |
| CAS Number | 6642-31-5 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 295 °C (decomposes) | [2] |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, chlorinated solvents) |
Synthetic Routes
The synthesis of this compound is typically achieved through the chlorination of a readily available precursor, 1,3-dimethylbarbituric acid, or via the diazotization and subsequent chlorination of 6-amino-1,3-dimethyluracil.
A common and efficient method involves the reaction of 1,3-dimethylbarbituric acid with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound from 1,3-Dimethylbarbituric Acid
Materials:
-
1,3-Dimethylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-dimethylbarbituric acid.
-
Carefully add phosphorus oxychloride dropwise to the flask.
-
Heat the reaction mixture to reflux for 1.5-2 hours.
-
After reflux, allow the mixture to cool slightly and then carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated white solid by filtration.
-
Extract the aqueous filtrate with chloroform (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Combine the crude product with the initially precipitated solid and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
An alternative route involves the conversion of the amino group at the C6 position of 6-amino-1,3-dimethyluracil to a chloro group. This can be achieved through a Sandmeyer-type reaction, involving diazotization of the amine with a nitrite source in the presence of a chloride source and a copper catalyst, or more modern deaminative chlorination methods.[3]
The Chemistry of the C6 Position: A Hub of Reactivity
The electron-withdrawing nature of the two carbonyl groups and the pyrimidine ring nitrogen atoms, combined with the inductive effect of the chlorine atom, makes the C6 position of this compound highly electrophilic. This renders it susceptible to a variety of nucleophilic substitution reactions, forming the basis of its synthetic utility.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
This facile substitution allows for the introduction of a wide range of functional groups at the C6 position by reacting this compound with various nucleophiles.
Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add the desired amine and potassium carbonate.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1,3-dimethyluracil derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond classical SNAr, the C6-Cl bond can participate in powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, significantly expanding the molecular diversity accessible from this precursor.
The Suzuki-Miyaura coupling allows for the synthesis of 6-aryl-1,3-dimethyluracils by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base.[1][4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and partition between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 6-aryl-1,3-dimethyluracil product.
The Sonogashira coupling enables the introduction of an alkynyl group at the C6 position through the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired 6-alkynyl-1,3-dimethyluracil.
Applications in Nucleic Acid Chemistry
The true power of this compound lies in its application as a versatile starting material for the synthesis of modified nucleosides and oligonucleotides with tailored properties.
Synthesis of Modified Nucleosides
This compound serves as a key intermediate in the synthesis of a wide range of C6-substituted uridine analogs. These modifications can dramatically alter the biological activity of the parent nucleoside, leading to the development of potent antiviral and anticancer agents.[4][7][8] The diverse functionalities that can be introduced at the C6 position allow for the fine-tuning of properties such as enzyme inhibition, cellular uptake, and metabolic stability.
Development of Fluorescent Probes
The introduction of fluorogenic groups at the C6 position of the uracil ring is a powerful strategy for creating fluorescent nucleoside analogs. These probes are invaluable tools for studying nucleic acid structure, dynamics, and interactions. The Suzuki and Sonogashira coupling reactions are particularly well-suited for this purpose, allowing for the attachment of various aromatic and heteroaromatic fluorophores. These fluorescently labeled oligonucleotides are widely used in techniques such as real-time PCR, fluorescence in situ hybridization (FISH), and single-molecule imaging.[9][10]
Potential as a Precursor for DNA Cross-Linking Agents
The reactivity of the C6 position also opens up possibilities for designing DNA cross-linking agents. While direct photochemical cross-linking with 6-chlorouracil itself is less common, it can be readily converted into derivatives that are photoactive. For instance, substitution of the chloro group with a photosensitive moiety can yield a molecule capable of forming covalent bonds with adjacent nucleic acid strands upon photo-irradiation.[11] This has significant implications for cancer therapy, where DNA cross-linking is a key mechanism of action for many chemotherapeutic drugs, and for studying DNA repair mechanisms.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic halogenation in synthetic organic chemistry. Its well-defined reactivity, centered on the electrophilic C6 position, provides a reliable and versatile platform for the synthesis of a vast array of modified uracil derivatives. From fundamental building blocks for antiviral and anticancer nucleosides to the sophisticated components of fluorescent DNA probes and potential cross-linking agents, the applications of this compound are both broad and impactful. As the fields of nucleic acid chemistry and drug discovery continue to evolve, the demand for novel, functionally optimized nucleobase analogs will undoubtedly grow. In this context, this compound is poised to remain an indispensable tool in the arsenal of chemists and biologists, enabling the continued exploration and exploitation of the chemical space around the pyrimidine core.
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The Uracil Scaffold: A Chronicle of Therapeutic Innovation
An In-depth Technical Guide on the Discovery and History of Substituted Uracils
Abstract
The uracil scaffold, a fundamental component of ribonucleic acid, has served as a remarkably versatile template in medicinal chemistry for over half a century. The strategic substitution of the uracil ring has given rise to a clinically indispensable class of therapeutics, fundamentally altering the prognosis for patients with various cancers and viral infections. This technical guide provides a comprehensive exploration of the discovery and historical development of substituted uracils, tracing their evolution from early anticancer agents to potent and selective antiviral drugs. We will delve into the causal relationships behind key experimental choices, detail seminal synthetic and biological evaluation protocols, and illuminate the intricate mechanisms of action that underpin their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this pivotal class of compounds.
Foundational Discoveries: The Dawn of Uracil Antimetabolites
The journey of substituted uracils as therapeutic agents began with a simple yet elegant observation: some tumor cells exhibit a greater avidity for uracil than normal tissues, suggesting a potential metabolic vulnerability. This insight spurred the pioneering work of Charles Heidelberger and his colleagues, who in 1957, synthesized 5-fluorouracil (5-FU), a compound that would become a cornerstone of cancer chemotherapy.[1][2][3] The rationale was to create a "fraudulent" metabolite that could disrupt nucleic acid synthesis in rapidly proliferating cancer cells.
5-Fluorouracil: A Paradigm of Anticancer Chemotherapy
The initial synthesis of 5-FU was a landmark achievement, paving the way for its clinical investigation.[1] The therapeutic efficacy of 5-FU is rooted in its intracellular conversion to several active metabolites, which exert their cytotoxic effects through a multi-pronged attack on cellular machinery.[4][5]
The primary mechanisms of action of 5-FU are:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4][6]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate, leading to disruptions in RNA processing and function.[4]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, contributing to DNA damage and apoptosis.[6]
The profound impact of 5-FU on cancer treatment led to the development of prodrugs such as tegafur and capecitabine, designed to improve its oral bioavailability and tumor selectivity.[1][7]
The Antiviral Revolution: Repurposing and Rational Design
The success of 5-FU as an antimetabolite laid the groundwork for exploring substituted uracils in other therapeutic areas. The conceptual leap to antiviral therapy was driven by the understanding that viruses, as obligate intracellular parasites, rely on the host cell's machinery for replication, including the synthesis of nucleic acids.[8][9]
A Serendipitous Discovery: Zidovudine (AZT) and the Fight Against HIV
A pivotal moment in the history of antiviral therapy came with the discovery of the anti-HIV activity of zidovudine (AZT, 3'-azido-3'-deoxythymidine). Originally synthesized by Jerome Horwitz in 1964 as a potential anticancer agent, AZT was shelved due to a lack of efficacy.[10] However, with the emergence of the AIDS epidemic in the 1980s, a massive drug screening effort was initiated, and AZT was found to be a potent inhibitor of the HIV reverse transcriptase.[10]
The mechanism of action of AZT relies on its intracellular phosphorylation to the triphosphate form, which then acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA. The absence of a 3'-hydroxyl group on the deoxyribose moiety of AZT prevents the formation of the next phosphodiester bond, thus halting DNA chain elongation.[10]
Expanding the Antiviral Arsenal: Targeting Herpesviruses
The success of AZT spurred the development of a wide array of substituted uracil nucleoside analogues with activity against other viruses, particularly those in the herpesvirus family, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[11][12] Key examples include:
-
Idoxuridine and Trifluridine: Among the earliest antiviral nucleoside analogues, these compounds are primarily used topically for the treatment of herpetic keratitis.[12]
-
Brivudine: A highly potent inhibitor of VZV and HSV-1, brivudine's selectivity is conferred by its preferential phosphorylation by the viral thymidine kinase.[12][13][14][15]
Evolution of Synthetic Methodologies
The synthesis of substituted uracils has evolved significantly since the initial discoveries. Early methods often involved multi-step processes with harsh reagents. Over time, more efficient and versatile strategies have been developed, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.
Building the Uracil Core
The construction of the pyrimidine ring system of uracil can be achieved through various condensation reactions. A common approach involves the reaction of a β-ketoester with urea or thiourea.
N-Glycosylation: The Key to Nucleoside Analogues
A critical step in the synthesis of antiviral substituted uracils is the N-glycosylation of the uracil base with a modified sugar moiety. The Vorbrüggen glycosylation, which utilizes silylated nucleobases and a Lewis acid catalyst, has been a widely adopted and effective method.[16] More recent advancements in N-glycosylation chemistry include the use of radical-based strategies, which offer alternative and sometimes more efficient routes to these complex molecules.[17][18]
Late-Stage Functionalization
Modern synthetic strategies increasingly focus on the late-stage functionalization of the uracil ring. This approach allows for the introduction of diverse substituents at various positions of the pre-formed uracil scaffold, facilitating the rapid generation of compound libraries for biological screening.
Experimental Protocols
Synthesis of a 5-Substituted Uracil Derivative
Protocol: Synthesis of 5-Iodouracil
-
Materials: Uracil, iodine, nitric acid (70%), water, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve uracil in a minimal amount of warm water.
-
Add a stoichiometric amount of iodine to the solution.
-
Slowly add concentrated nitric acid dropwise with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue stirring at room temperature for 2-3 hours. The product will precipitate out of solution.
-
Collect the precipitate by vacuum filtration and wash with cold water and then cold ethanol.
-
Recrystallize the crude product from hot water to obtain pure 5-iodouracil.
-
-
Characterization: The product can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry.
Biological Evaluation: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral activity of a compound against cytopathic viruses like HSV.[19][20][21][22][23]
-
Cell Culture: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates and grow to 90-100% confluency.[19][20]
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.[19][20]
-
Compound Treatment: Prepare serial dilutions of the test compound in a semi-solid overlay medium (e.g., containing carboxymethylcellulose or methylcellulose). After the adsorption period, remove the viral inoculum and add the compound-containing overlay to the wells.[19][20]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until viral plaques are visible in the control wells (no compound).[19][20]
-
Plaque Visualization and Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet.[20][22] The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) can then be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[19][23]
Biochemical Assay: Thymidylate Synthase Inhibition Assay
This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the conversion of dUMP to dTMP.[24]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), dUMP, the cofactor 5,10-methylenetetrahydrofolate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of thymidylate synthase.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the tetrahydrofolate cofactor during the reaction.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. The IC50 value can be determined by plotting the reaction velocity against the inhibitor concentration.
Quantitative Data
The following tables summarize the in vitro activity of representative substituted uracils against various cancer cell lines and viruses.
Table 1: Anticancer Activity of 5-Fluorouracil and its Prodrugs
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| 5-Fluorouracil | MCF-7 (Breast) | 0.38 - 1.71 | [7][25] |
| HCT-116 (Colon) | Varies | [26][27] | |
| HepG2 (Liver) | Varies | [26][27] | |
| Capecitabine | MCF-7 (Breast) | 921.1 - 1147.91 | [7] |
| Tegafur | Varies | Varies |
Table 2: Antiviral Activity of Substituted Uracil Nucleoside Analogues
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference(s) |
| Brivudine | HSV-1 | MKN-28 | Varies | >100 | [13] |
| HSV-2 | MKN-28 | Varies | >100 | [13] | |
| VZV | Varies | Varies | Varies | [12][14] | |
| Idoxuridine | HSV-1 | Varies | Varies | Varies | |
| Trifluridine | HSV-1 | Varies | 8.47 µg/ml | Toxic at IC50 | [28] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Visualizing the Mechanisms of Action
The following diagrams illustrate key pathways and workflows related to the discovery and application of substituted uracils.
Caption: Intracellular activation pathways of 5-fluorouracil.
Caption: General workflow for antiviral drug discovery.
Conclusion
The history of substituted uracils is a testament to the power of rational drug design and the occasional serendipitous discovery. From the foundational work on 5-fluorouracil to the development of life-saving antiviral agents, the uracil scaffold has proven to be a rich source of therapeutic innovation. The ongoing exploration of novel substitutions and synthetic methodologies promises to further expand the clinical utility of this remarkable class of compounds. As our understanding of the molecular intricacies of cancer and viral diseases deepens, so too will our ability to design the next generation of uracil-based therapeutics with enhanced efficacy and safety profiles.
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Introduction: The Strategic Importance of a Functionalized Pyrimidine
An In-Depth Technical Guide to 6-Chloro-1,3-dimethyluracil: A Versatile Building Block in Modern Organic Synthesis
This compound is a highly functionalized pyrimidine derivative that has emerged as a cornerstone in synthetic organic chemistry.[1] Its strategic value lies in the inherent reactivity of the uracil scaffold, augmented by the presence of a chloro substituent at the C6 position. This chlorine atom acts as an excellent leaving group, opening a gateway for a multitude of chemical transformations.[2] Consequently, this compound is not merely a chemical intermediate but a versatile platform for constructing complex molecular architectures, particularly those with significant biological and pharmaceutical relevance.[3][4][5] It serves as a key intermediate in the synthesis of notable drugs such as the antihypertensive agent Urapidil and the antiarrhythmic drug Nifekalant.[4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, reactivity, and application, grounded in established protocols and mechanistic principles.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical properties is paramount for its effective use and safe handling in a laboratory setting. This compound is typically a white to pale yellow crystalline powder or flakes.[1][6]
| Property | Value | Source(s) |
| CAS Number | 6972-27-6 | [3][6][7] |
| Molecular Formula | C₆H₇ClN₂O₂ | [3][6][7] |
| Molar Mass | 174.59 g/mol | [3][7] |
| Melting Point | 109-114 °C | [3][4] |
| Boiling Point | 224.6 ± 50.0 °C (Predicted) | [3] |
| Appearance | White to light yellow flakes or powder | [1] |
| IUPAC Name | 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [6][8] |
Safety and Handling: this compound is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[3]
Synthesis of this compound
The most prevalent and industrially scalable synthesis of this compound involves the chlorination of 1,3-dimethylbarbituric acid.[1][5][9] The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is critical; it not only introduces the chlorine atom but also acts as a dehydrating agent, driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[1][9]
-
Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add 1,3-dimethylbarbituric acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 eq) dropwise to the starting material. A small amount of water (~0.5-2.0 eq) can be added to the POCl₃ beforehand to generate in situ acids that catalyze the reaction, a technique shown to improve yields.[1][4]
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 1.5 to 6 hours.[1][9] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, allow the reaction mixture to cool slightly. Distill off the excess POCl₃ under reduced pressure. While still warm, carefully and slowly pour the residue onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Collect the crystals by filtration. Extract the aqueous filtrate with a suitable organic solvent (e.g., chloroform or dichloromethane) to recover any dissolved product.[1][9]
-
Purification: Combine the filtered solid with the residue from the evaporated organic extracts. Recrystallize the crude product from water or a mixture of ethyl acetate and hexane to yield pure this compound.[9][10] A yield of 70-80% is typically expected.[4][5]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the electrophilic nature of the C6 carbon, making it susceptible to a range of transformations. The primary reaction pathways involve the displacement of the C6 chloro group.
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the adjacent carbonyl groups and nitrogen atoms makes the C6 position highly activated towards nucleophilic attack. This allows for the straightforward displacement of the chloride by a wide range of nucleophiles.[2]
-
Amination: Reaction with primary or secondary amines yields 6-aminouracil derivatives. This is a fundamental step in the synthesis of compounds like Urapidil. For example, reacting this compound with 3-chloropropylamine furnishes 6-[(3-chloropropyl)amino]-1,3-dimethyluracil.[11][12]
-
Alkoxylation/Aryloxylation: Alkoxides and phenoxides can displace the chloride to form 6-alkoxy and 6-aryloxy uracils.
-
Thiolation: Thiols react in the presence of a base to produce 6-thiouracil derivatives, which are also valuable intermediates.[13]
Palladium-Catalyzed Cross-Coupling Reactions
The ability of this compound to participate in palladium-catalyzed cross-coupling reactions dramatically expands its synthetic scope, enabling the formation of carbon-carbon bonds.
The Suzuki-Miyaura reaction couples the C6 position with aryl or vinyl boronic acids (or their esters) to form 6-aryl or 6-vinyl uracils.[14][15] This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.
-
Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[15] The choice of base is crucial for activating the boronic acid.[16]
-
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a de-gassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.[14]
-
Heat the mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 6-aryl-1,3-dimethyluracil product.
-
The Sonogashira coupling enables the direct attachment of terminal alkynes to the C6 position, yielding 6-alkynyluracils.[17][18] This reaction is invaluable for introducing rigid, linear alkyne linkers into molecules, often used in materials science and as precursors for further transformations.[19]
-
Mechanism Insight: This reaction typically requires a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[17] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that participates in the transmetalation step. Copper-free protocols have also been developed.[20]
-
Protocol: General Procedure for Sonogashira Coupling
-
In a reaction vessel, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
De-gas the vessel and backfill with an inert gas.
-
Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.
-
Add the terminal alkyne (1.2-2.0 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove amine salts and concentrate the filtrate.
-
Purify the crude product via column chromatography to isolate the 6-alkynyl-1,3-dimethyluracil.
-
Other Significant Reactions
-
Nitration: The C5 position of the uracil ring can be functionalized. For example, treatment with fuming nitric acid in sulfuric acid introduces a nitro group at the C5 position to yield 6-chloro-1,3-dimethyl-5-nitrouracil.[10] This adds another functional handle for further synthetic elaboration.
-
Photocycloaddition: this compound can undergo [2+2] photocycloaddition reactions with olefins to form cyclobutapyrimidine derivatives, providing a route to complex, fused ring systems.[21]
Application in the Synthesis of Antiviral Agents
Uracil and its derivatives are a well-established class of compounds with significant antiviral activity.[13] The ability to readily functionalize the C6 position of this compound makes it an attractive scaffold for the development of novel antiviral agents against viruses like Hepatitis B (HBV) and Hepatitis C (HCV).[22] Synthetic strategies often involve nucleophilic substitution or cross-coupling to append various side chains, followed by glycosylation to form the final nucleoside analogs.[22] The development of such agents is a critical area of research, with several small molecule drugs like Remdesivir and Favipiravir being central to treating viral infections.[23]
Caption: A conceptual workflow for developing antiviral agents.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation and the predictable reactivity of the C6-chloro group allow for the efficient introduction of a wide array of substituents through nucleophilic substitution and modern cross-coupling methodologies. This adaptability has cemented its role as a key intermediate in the synthesis of pharmaceuticals and complex bioactive molecules. For the synthetic chemist, mastery of the reactions described in this guide provides a reliable toolkit for molecular construction and drug discovery.
References
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A-Technical-Guide-to-the-Therapeutic-Applications-of-Uracil-Derivatives
Uracil Derivatives: A Comprehensive Technical Guide to Their Therapeutic Applications
Abstract
Uracil, a fundamental pyrimidine nucleobase, has emerged as a significant pharmacophore in the field of medicinal chemistry. While traditionally associated with anticancer agents, the therapeutic landscape of uracil derivatives has expanded dramatically, encompassing antiviral, antibacterial, and even antidiabetic applications. This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic applications of various uracil derivatives. We will delve into the causality behind experimental designs and present self-validating protocols, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in authoritative scientific literature.
Introduction: The Versatility of the Uracil Scaffold
Uracil, a constituent of ribonucleic acid (RNA), serves as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its ability to be functionalized at multiple positions on the pyrimidine ring allows for the fine-tuning of physicochemical properties, leading to enhanced bioactivity, selectivity, and improved pharmacokinetic profiles.[3][4] The therapeutic potential of uracil derivatives spans a remarkable range of diseases, including viral infections, various cancers, and metabolic disorders.[1] This guide will explore the key classes of uracil-based drugs, their mechanisms of action, and the experimental methodologies used in their evaluation.
Anticancer Applications of Uracil Derivatives
The journey of uracil derivatives in medicine began with the synthesis of 5-fluorouracil (5-FU) in 1957, a cornerstone in cancer chemotherapy.[5] The fundamental principle behind its efficacy lies in its role as an antimetabolite.
Mechanism of Action: Inhibition of Thymidylate Synthase
5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.
-
Metabolic Activation: 5-FU is a prodrug that is metabolically converted into several active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).
-
Ternary Complex Formation: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N5,10-methylenetetrahydrofolate.
-
DNA Synthesis Inhibition: This complex formation inhibits the synthesis of thymidylate from uracil, leading to a depletion of thymidine triphosphate (dTTP). The scarcity of dTTP disrupts DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[6]
Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil Metabolite.
Overcoming Limitations: Prodrugs and Combination Therapies
Despite its efficacy, 5-FU suffers from a short serum half-life and can cause significant toxicity.[4][5] To address these limitations, several strategies have been developed:
-
Tegafur: A prodrug of 5-FU, designed for sustained release and oral administration. It is converted to 5-FU by cytochrome P450 enzymes in the liver.[5]
-
Trifluridine and Tipiracil: A combination drug where trifluridine, a thymidine-based nucleoside analog, is incorporated into DNA, leading to DNA dysfunction. Tipiracil inhibits the degradation of trifluridine, enhancing its bioavailability.[7]
Novel Uracil Derivatives in Oncology
Research continues to explore novel uracil derivatives with improved efficacy and reduced toxicity. Recent studies have investigated compounds with cytotoxic activity against various cancer cell lines, including lung, liver, and breast cancer.[5] Some derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).[5]
Table 1: Cytotoxic Activity of Novel Uracil Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 14 | MCF7 (Breast) | 12.38 | [5] |
| Compound 15 | MCF7 (Breast) | 33.30 | [5] |
| Compound 16 | MCF7 (Breast) | 14.37 | [5] |
| 5-Fluorouracil | MCF7 (Breast) | 11.79 | [5] |
| Compound 5m | HCT-116 (Colon) | 78 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the in vitro anticancer activity of uracil derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF7, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the uracil derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Antiviral Applications of Uracil Derivatives
Uracil analogs have demonstrated significant potential as antiviral agents, primarily by targeting viral polymerases or other key enzymes in the viral replication cycle.[4][9]
Mechanism of Action: Chain Termination and Polymerase Inhibition
Many antiviral uracil derivatives are nucleoside analogs that, once incorporated into the growing viral DNA or RNA chain, act as chain terminators.
Caption: General Mechanism of Action for Antiviral Uracil Nucleoside Analogs.
Notable Antiviral Uracil Derivatives
-
Trifluridine: Initially developed as an anticancer agent, it also exhibits potent antiviral activity against herpes simplex virus (HSV) and is used topically for viral eye infections.[10]
-
Carbocyclic Uracil Derivatives: These analogs, where the sugar moiety is replaced by a carbocyclic ring, have been investigated for their activity against a range of RNA viruses, including SARS-CoV-2 and influenza viruses.[9]
Experimental Workflow: Antiviral Activity Assay
Evaluating the antiviral efficacy of uracil derivatives typically involves cell-based assays.
Workflow:
-
Cell Culture: Grow a suitable host cell line for the virus of interest (e.g., Vero cells for HSV).
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Simultaneously or post-infection, treat the cells with different concentrations of the uracil derivative.
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) development.
-
Quantification of Viral Inhibition: Assess the antiviral activity by methods such as:
-
CPE Reduction Assay: Visually score the reduction in virus-induced cell death.
-
Plaque Reduction Assay: Count the number of viral plaques to determine the reduction in infectious virus particles.
-
qRT-PCR: Quantify the reduction in viral RNA levels.
-
-
EC50 Determination: Calculate the half-maximal effective concentration (EC50), the concentration that inhibits 50% of viral replication.
Antibacterial and Other Therapeutic Applications
The therapeutic utility of uracil derivatives extends beyond oncology and virology.
Antibacterial Activity
Certain uracil derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][11] The functionalization of the uracil core with various substituents can significantly influence their antibacterial spectrum and potency.[11]
Antidiabetic and Other Uses
-
DPP-4 Inhibition: Some uracil derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1]
-
Hereditary Orotic Aciduria: Uracil can be used to treat this rare genetic disorder characterized by a deficiency in enzymes involved in pyrimidine synthesis.[1]
-
Hyperthyroidism: Propylthiouracil is a well-established drug used to manage hyperthyroidism.[4]
Synthesis of Uracil Derivatives
The synthesis of therapeutically active uracil derivatives often involves multi-step chemical reactions to introduce specific functional groups at various positions of the pyrimidine ring.[3][12]
General Synthetic Strategies
-
Functionalization at N1 and N3: Alkylation or acylation reactions at the nitrogen atoms are common strategies.
-
Substitution at C5 and C6: Halogenation, nitration, and other electrophilic substitution reactions are frequently employed at the C5 position. The C6 position can also be modified to introduce various substituents.[4]
Example Synthetic Protocol: Synthesis of 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (Compound 3)
This protocol describes the synthesis of a uracil derivative with a carboxymethyl group at the N1 position.[3]
Procedure:
-
Combine thymine (1 mmol) with an aqueous solution of chloroacetic acid (1.5 mmol, 2 mL).
-
Maintain the reaction mixture at 40°C for 4 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid (HCl).
-
Store the mixture overnight in a refrigerator at 4°C to facilitate crystallization.
-
Filter the resulting white crystals, wash with water, and dry in a vacuum oven.
Conclusion and Future Perspectives
Uracil and its derivatives represent a privileged class of compounds with a broad and expanding range of therapeutic applications. From the foundational anticancer drug 5-fluorouracil to novel antiviral and antibacterial agents, the uracil scaffold continues to be a fertile ground for drug discovery.[13] Future research will likely focus on the development of more selective and less toxic derivatives through structural modifications and hybridization with other pharmacophores.[13][14] The elucidation of crystal structures and the use of computational tools like molecular docking will further aid in the rational design of next-generation uracil-based therapeutics.[5][15]
References
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- Franco, C. M., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, Advance Article. [Link]
- Franco, C. M., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. [Link]
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- Franco, C. M., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. [Link]
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A Senior Application Scientist's Review of Synthetic Routes for 6-Substituted Uracils
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the C6 Position
The uracil scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in antiviral and anticancer domains. While modifications at the N1, N3, and C5 positions have been extensively explored, the C6 position offers a unique vector for modulating pharmacological properties. Substitution at this locus directly influences the electronic environment of the pyrimidine ring and provides a steric handle to fine-tune interactions with biological targets such as viral polymerases and bacterial enzymes.[1][2][3] Consequently, the development of robust and versatile synthetic methodologies to access 6-substituted uracils is of paramount importance for the drug discovery pipeline. This guide provides an in-depth analysis of field-proven synthetic strategies, moving beyond mere procedural lists to dissect the causality behind methodological choices, thereby empowering researchers to select and optimize the ideal route for their specific target molecules.
Chapter 1: Foundational Strategy: Ring Construction from Acyclic Precursors
The most classical approach to substituted uracils involves constructing the heterocyclic ring from acyclic components, where one of the precursors already contains the desired C6-substituent. This bottom-up strategy is fundamentally reliable, particularly for simple alkyl or aryl substitutions where the starting materials are readily available.
The Causality of the Cyclocondensation Approach
This method's primary advantage lies in its straightforwardness and the use of inexpensive starting materials like urea. The core logic is to react a β-ketoester (or a related 1,3-dicarbonyl compound) with urea or a urea equivalent. The substituent at the C3 position of the ketoester ultimately becomes the C6-substituent of the uracil ring. The reaction proceeds via a condensation mechanism, forming a β-uraminocrotonic ester intermediate, which then undergoes base-catalyzed intramolecular cyclization to yield the final uracil ring.[4]
Workflow: Cyclocondensation for Ring Formation
Caption: General workflow for uracil synthesis via cyclocondensation.
Experimental Protocol: Synthesis of 6-Methyluracil[6]
This protocol is adapted from the classic Behrend synthesis, a robust method for producing 6-methyluracil on a laboratory scale.
Step 1: Formation of the β-Uraminocrotonic Ester Intermediate
-
In a 5-inch crystallizing dish, combine 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, and 25 mL of absolute ethanol.
-
Add ten drops of concentrated hydrochloric acid to catalyze the condensation.
-
Stir the mixture thoroughly to form a paste.
-
Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.
-
Allow the reaction to stand at room temperature for 3-4 days, during which the mixture will solidify.
-
Grind the solid product, wash it with a 1:1 mixture of alcohol and ether, and dry. This yields the crude β-uraminocrotonic ester.
Step 2: Ring Closure to 6-Methyluracil
-
Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95°C.
-
Stir the dry, finely powdered crude β-uraminocrotonic ester from Step 1 into the hot NaOH solution.
-
Once a clear solution is obtained, cool it to 65°C.
-
Carefully acidify the solution by the slow, dropwise addition of concentrated hydrochloric acid while stirring continuously.
-
The 6-methyluracil product will precipitate almost immediately.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by filtration, wash successively with cold water, alcohol, and ether, and then air-dry.
-
Expected Outcome: This procedure typically yields 110–120 g (71–77% theoretical yield) of high-purity 6-methyluracil.[4]
Chapter 2: Advanced Strategies: Functionalization of the Pre-formed Uracil Core
For complex or sensitive substituents, modifying a pre-existing uracil ring is often more efficient. This "top-down" approach leverages modern synthetic methodologies, offering greater flexibility and substrate scope. The key is to activate the C6 position, typically by installing a halogen, which then serves as a handle for a variety of transformations.
A. Metal-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for installing aryl, vinyl, and alkynyl groups at the C6 position.[5][6][7][8] These methods offer exceptional functional group tolerance and predictable reactivity. The choice of reaction (Suzuki-Miyaura, Stille, Sonogashira) depends on the desired substituent and the availability of the corresponding organometallic reagent.
The Causality of Cross-Coupling on Uracils
The fundamental principle involves the reaction of a 6-halouracil (electrophile) with an organometallic reagent (nucleophile) in the presence of a palladium catalyst. The catalytic cycle generally proceeds through three key steps: oxidative addition of the Pd(0) catalyst to the C6-halogen bond, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The C6 position of uracil is electronically favorable for this reaction, and its reactivity can be further tuned by protecting groups on the N1 and N3 nitrogens.
This reaction is highly favored in drug development due to the stability and low toxicity of the boronic acid reagents.[6] It is particularly effective for creating 6-aryl and 6-vinyl uracils.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling at the C6 position of uracil.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils [9][10]
This multi-step protocol demonstrates the power of sequential cross-coupling, first using a Sonogashira reaction at C6 followed by a Suzuki reaction at C5. The principles for a single C6-Suzuki coupling are identical. The starting material, 5-bromo-6-chloro-1,3-dimethyluracil, is crucial as the chlorine at C6 is more reactive towards Sonogashira coupling, while the bromine at C5 is ideal for the subsequent Suzuki coupling.
-
Sonogashira Coupling (C6-Alkynylation):
-
To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 mmol) in DMSO (5 mL), add Pd(PPh₃)Cl₂ (0.05 mmol), CuI (0.05 mmol), and NEt₃ (10.0 mmol).
-
Slowly add the desired terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction mixture at 25°C for 6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with 1 M HCl and dilute with water (40 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 6-alkynyl intermediate.
-
-
Suzuki-Miyaura Coupling (C5-Arylation):
-
In a flask, combine the 6-alkynyl intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.1 mmol), and NaOH (3.0 mmol).
-
Add a 5:1 mixture of 1,4-dioxane/water (6 mL).
-
Heat the reaction mixture to 100°C for 1 hour, monitoring by TLC.
-
After cooling to room temperature, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 1: Comparison of Cross-Coupling Conditions for 6-Substituted Uracils
| Coupling Type | Typical Catalyst | Base | Solvent | Substrate | Typical Yield | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ or NaOH | Toluene or Dioxane/H₂O | 6-Halouracil + Arylboronic acid | 70-95% | [9][11] |
| Stille | Pd(PPh₃)₄ | (none) | DMF or Toluene | 6-Stannyluracil + Aryl halide | 75-90% | [12][13] |
| Sonogashira | Pd(PPh₃)Cl₂ / CuI | NEt₃ | DMSO or Dioxane | 6-Halouracil + Terminal alkyne | 60-85% | [9][10] |
While Stille coupling uses toxic organotin reagents, it offers unique advantages, including its incorporation into powerful one-pot sequences. A notable strategy begins with commercially available 6-chloro-2,4-dimethoxypyrimidine.[12][13] This "masked" uracil is less prone to side reactions.
Experimental Protocol: One-Pot Synthesis of 6-Aryluracils [12]
This elegant three-step, one-pot procedure combines a radical nucleophilic substitution (SRN1) to form a stannane, a Stille cross-coupling, and a final hydrolysis to unmask the uracil.
-
SRN1 Stannylation:
-
In a three-necked flask under a nitrogen atmosphere, condense ammonia (approx. 30 mL).
-
Add Me₃Sn⁻ ions (generated separately from hexamethylditin and sodium in liquid ammonia).
-
Add a solution of 6-chloro-2,4-dimethoxypyrimidine (1.0 mmol) in THF dropwise while irradiating the reaction vessel with a 400 W visible lamp.
-
After the reaction is complete (monitored by GC), quench with ammonium chloride and evaporate the ammonia.
-
-
Stille Cross-Coupling:
-
To the residue from the previous step, add the aryl halide (e.g., 1-iodonaphthalene, 1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and DMF.
-
Heat the mixture at 80°C until the stannane intermediate is consumed.
-
-
Hydrolysis:
-
Cool the reaction mixture and add 6 M HCl.
-
Reflux the mixture for 2-4 hours to hydrolyze the methoxy groups to carbonyls.
-
Cool, neutralize, and extract the product. Purify by crystallization or chromatography.
-
Expected Outcome: This one-pot method yields various 6-substituted uracils in 43-57% overall isolated yield.[12]
-
B. Direct C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization is a highly desirable strategy as it circumvents the need to pre-install a halogen or other leaving group, thus reducing step count and improving atom economy.[14][15][16] The primary challenge lies in controlling the regioselectivity between the C5 and C6 positions.
The Causality of Regioselectivity in Uracil C-H Arylation
Groundbreaking work has shown that the regioselectivity of Pd-catalyzed direct C-H arylation of 1,3-diprotected uracils can be controlled by additives.[17][18] The rationale is that different catalytic intermediates are formed or stabilized under different conditions. While the precise mechanism is complex, it is observed that:
-
Without CuI: The reaction preferentially forms 5-aryluracils.
-
With CuI: The reaction switches to favor the formation of 6-aryluracils.[17]
This switch is a powerful tool for synthetic planning, allowing access to either isomer from the same starting material simply by modifying the reaction cocktail. Benzyl protecting groups at N1 and N3 are ideal as they are stable during the arylation and can be easily removed later.[17][18]
Workflow: Regioselective Direct C-H Arylation
Caption: Control of regioselectivity in direct C-H arylation of uracil.
Experimental Protocol: Regioselective C6-Arylation of 1,3-Dibenzyluracil [17]
-
To a screw-cap vial, add 1,3-dibenzyluracil (0.5 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), CuI (1.0 mmol), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous DMA (2 mL).
-
Seal the vial and heat the mixture at 130°C for 20 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography on silica gel to afford the 6-aryl-1,3-dibenzyluracil.
-
Deprotection: The benzyl groups can be removed by transfer hydrogenolysis over Pd/C or by treatment with BBr₃ to yield the free 6-aryluracil.[18]
C. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, enhanced by the carbonyl groups, makes the C6 position susceptible to nucleophilic attack, particularly when activated by a good leaving group like a halogen. This SNAr pathway is a classical and highly effective method for introducing heteroatom-linked substituents.
The Causality of SNAr on 6-Halouracils
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C6 position, forming a resonance-stabilized anionic σ-complex. The subsequent departure of the halide leaving group restores the aromaticity of the ring. This method is ideal for synthesizing 6-amino, 6-anilino, 6-alkoxy, and 6-thioether derivatives.[1][19][20]
Experimental Protocol: Synthesis of 6-(Arylthio)uracils [19]
-
Dissolve 6-chlorouracil (10 mmol) and the corresponding thiophenol derivative (11 mmol) in pyridine (20 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into a beaker containing ice-water (100 mL).
-
If a precipitate forms, collect it by filtration. If not, acidify with dilute HCl to induce precipitation.
-
Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 6-(arylthio)uracil.
Chapter 3: Comparative Analysis and Strategic Selection
Choosing the optimal synthetic route requires a careful evaluation of the target molecule's complexity, the availability of starting materials, and the desired scale of the synthesis.
Table 2: Strategic Comparison of Synthetic Routes to 6-Substituted Uracils
| Strategy | Key Precursor | Bond Formed | Advantages | Limitations |
| Ring Construction | β-Ketoester + Urea | C-N, C-C (ring) | Inexpensive starting materials; good for simple alkyl/aryl groups. | Limited by availability of substituted acyclic precursors; not suitable for complex or sensitive groups. |
| Cross-Coupling | 6-Halouracil | C-C (sp², sp) | Excellent functional group tolerance; high yields; wide scope (aryl, vinyl, alkynyl). | Requires pre-functionalization (halogenation); potential toxicity of reagents (e.g., tin). |
| C-H Functionalization | Protected Uracil | C-C (sp²) | Atom-economical; avoids pre-functionalization; regioselectivity can be controlled. | May require protecting groups; can suffer from lower yields or require harsh conditions. |
| SNAr | 6-Halouracil | C-N, C-O, C-S | Simple, robust procedure; excellent for heteroatom linkages. | Limited to nucleophilic partners; requires an activated (halogenated) uracil. |
Conclusion and Future Outlook
The synthesis of 6-substituted uracils has evolved from classical ring-forming reactions to highly sophisticated C-H functionalization and cross-coupling methodologies. For researchers in drug development, palladium-catalyzed cross-coupling reactions remain the most versatile and reliable choice for constructing diverse libraries of analogues. However, the continued advancement in direct C-H activation holds the promise of more efficient and environmentally benign syntheses in the future. The ability to understand the causality behind each method—be it the base-catalyzed ring closure, the intricate dance of a palladium catalyst, or the regiochemical control exerted by a simple additive—is what transforms a synthetic chemist into a molecular architect, capable of building the next generation of uracil-based therapeutics.
References
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Chemical structure and properties of 6-Chloro-1,3-dimethyluracil
An In-depth Technical Guide to 6-Chloro-1,3-dimethyluracil
Authored by a Senior Application Scientist
Introduction: this compound is a halogenated pyrimidine derivative that serves as a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. Its strategic importance lies in the reactivity of the chlorine atom at the 6-position, which allows for a wide range of nucleophilic substitution reactions. This reactivity makes it a versatile building block for the synthesis of more complex, biologically active molecules. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, established synthetic routes, key chemical reactions, and primary applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is systematically known as 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[1][2] The core of the molecule is a uracil ring, a pyrimidine base found in nucleic acids, which is methylated at positions 1 and 3 and chlorinated at position 6.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1][3] |
| CAS Number | 6972-27-6 | [1][4][5][6] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][4][5][6] |
| Molecular Weight | 174.58 g/mol | [5][7] |
| InChI Key | VATQPUHLFQHDBD-UHFFFAOYSA-N | [1][6] |
| SMILES | CN1C(Cl)=CC(=O)N(C)C1=O |[1] |
Physicochemical and Spectral Properties
The physical properties of this compound are well-documented, making it a reliable reagent in various experimental settings. It typically appears as a pale yellow or white crystalline powder.[1][8]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to pale yellow powder/crystal | [1][8] |
| Melting Point | 107-116 °C | [1][4] |
| Boiling Point | 224.6 °C (Predicted) | [4][8] |
| Density | ~1.49 g/cm³ (Estimate) | [4][8] |
| Solubility | Soluble in water. Sparingly soluble in Chloroform, slightly in Methanol. | [4][9] |
| pKa | -3.53 (Predicted) |[9] |
Spectral Data
Comprehensive spectral data, including Infrared (IR) and Mass Spectrometry (MS), are available for this compound through curated databases such as the NIST Chemistry WebBook.[10] This data is crucial for reaction monitoring and final product characterization, allowing researchers to confirm the compound's identity and purity throughout a synthetic workflow.
Synthesis of this compound
The synthesis of this compound is well-established, with primary routes starting from either 1,3-dimethylbarbituric acid or 6-amino-1,3-dimethyluracil. The choice of starting material often depends on availability, cost, and desired scale.
Route 1: Chlorination of 1,3-Dimethylbarbituric Acid
This is the most common laboratory and industrial synthesis. The core of this process is the conversion of a hydroxyl group (in the enol tautomer of the barbituric acid) into a chloro group using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).
Caption: Workflow for synthesis from 1,3-dimethylbarbituric acid.
Expertise in Action: Causality of Reagent Choice Phosphorus oxychloride (POCl₃) is the reagent of choice not only for its chlorinating ability but also because it acts as a dehydrating agent, driving the reaction equilibrium forward. The reaction is typically performed at reflux to ensure complete conversion. The workup procedure involving pouring the hot residue onto ice is a critical step; it serves to quench any remaining reactive POCl₃ and precipitate the organic product, which has low solubility in cold water.
Experimental Protocol (Adapted from U.S. Patent 4,737,442)[11]
-
Add 32 mL of water to 110 g of 1,3-dimethylbarbituric acid.
-
Carefully add 800 mL of phosphorus oxychloride dropwise to the mixture.
-
Heat the mixture at reflux for 1.5 hours.
-
After reflux, distill off the excess phosphorus oxychloride under normal pressure.
-
While still hot, pour the remaining residue onto ice.
-
Collect the precipitated crystals via filtration.
-
Extract the aqueous filtrate three times with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate and remove the solvent by distillation.
-
Combine the residue from the chloroform extract with the previously collected crystals.
-
Recrystallize the combined crude product from water to yield pure this compound.
Route 2: From 6-Amino-1,3-dimethyluracil
An alternative industrial method involves a two-step process starting from the more readily available 6-amino-1,3-dimethyluracil. This process is noted for its high yield and mild reaction conditions.[12]
-
Acidic Hydrolysis: The 6-amino group is first hydrolyzed to a 6-hydroxyl group under acidic conditions, forming 6-hydroxy-1,3-dimethyluracil (which is the tautomer of 1,3-dimethylbarbituric acid).
-
Chlorination: The resulting intermediate is then chlorinated, typically with POCl₃, to yield the final product. The patent literature indicates that adding small amounts of water or alcohol can significantly increase the yield of this chlorination step to over 80%.[12]
This method avoids the direct use of barbituric acid, offering an advantage in raw material sourcing and potentially improving the overall process economy for large-scale production.[12]
Chemical Reactivity and Key Reactions
The synthetic utility of this compound stems from the lability of the C6-Cl bond. The chlorine atom is an excellent leaving group, making the C6 position highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups.
Caption: General scheme of nucleophilic substitution at the C6 position.
Nucleophilic Displacement Reactions
The chloro group can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental to creating libraries of uracil derivatives for drug discovery.[7]
Example Protocol: Synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil[13] This reaction demonstrates the displacement of the chloro group with an amine.
-
Dissolve this compound in a suitable solvent.
-
Add 3-chloropropylamine to the solution.
-
The reaction proceeds via nucleophilic attack of the primary amine on the C6 carbon, displacing the chloride ion.
-
Following the reaction, standard workup and purification steps (e.g., extraction, chromatography) are used to isolate the desired product.
Electrophilic Substitution: Nitration
While the C6 position is electron-deficient and prone to nucleophilic attack, the C5 position is relatively electron-rich and can undergo electrophilic substitution.
Experimental Protocol: Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil[14]
-
Slowly add 8.5 g (0.049 mol) of this compound to 25 mL of sulfuric acid, maintaining the temperature between 10-15 °C.
-
To this solution, gradually add 8.5 mL of fuming nitric acid at 0-5 °C.
-
Stir the reaction mixture for 5 minutes.
-
Pour the mixture onto ice and extract twice with chloroform.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Recrystallize the resulting crystals from an ethyl acetate/hexane mixture to yield the 5-nitro product.
Trustworthiness through Self-Validation: The protocols described are self-validating systems. For instance, in the nitration reaction, the successful formation of the product can be confirmed by a significant shift in its melting point (91-92 °C for the nitro product vs. ~111 °C for the starting material) and distinct changes in its ¹H NMR spectrum, where the signal for the C5 proton would disappear.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a critical starting material or intermediate.[5][15]
-
Pharmaceutical Intermediate: Its primary application is as a versatile precursor for synthesizing substituted uracil derivatives.[5][7] These derivatives are core structures in numerous pharmaceuticals, including antiviral agents, anti-inflammatory drugs, and cardiovascular medications.[16] For example, it serves as a key precursor in the multi-step synthesis of theophylline, a bronchodilator used to treat respiratory diseases.[7]
-
Biochemical Research: The uracil scaffold is fundamental to biochemistry. This chloro-derivative is used in photodimerization studies that model the effects of UV-induced lesions in DNA, providing insight into DNA damage and repair mechanisms.[7]
-
Analytical Applications: The compound can be used as a standard in the development and validation of analytical methods, such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[6] Such methods are essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of new drug candidates.[6][7]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[17]
-
Precautions: Researchers should use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][17] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Storage: For optimal stability, the compound should be stored in a tightly closed container in a cool, dry, and dark place, with a recommended temperature below 15°C.[7]
Conclusion
This compound is a high-value chemical intermediate whose significance is rooted in its versatile reactivity. The ease of displacing its C6-chloro substituent with a wide range of nucleophiles makes it an indispensable building block in medicinal chemistry for the construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for scientists aiming to leverage this compound in the synthesis of novel therapeutic agents and other advanced materials.
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The Vilsmeier-Haack Reaction for Uracils: A Technical Guide to the Synthesis of 5-Formyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Formyluracils
The introduction of a formyl group onto a heterocyclic ring is a cornerstone transformation in synthetic organic chemistry, unlocking a gateway to a vast array of molecular complexity. For drug development professionals and medicinal chemists, the uracil scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The Vilsmeier-Haack reaction, a powerful and versatile formylation technique, has emerged as a highly effective method for the synthesis of 5-formyluracil derivatives.[1] These compounds are not merely synthetic curiosities; they are valuable intermediates in the development of novel antiviral and anticancer agents.[1] The C5-formyl group acts as a versatile chemical handle, enabling a diverse range of subsequent modifications to build complex molecular architectures.[1]
This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction as applied to uracil and its derivatives. It delves into the mechanistic nuances of the reaction, offers detailed, field-proven experimental protocols, and discusses critical process parameters and potential side reactions, thereby equipping researchers with the knowledge to confidently and effectively utilize this important synthetic tool.
The Vilsmeier-Haack Reaction: Mechanism and Key Considerations for Uracils
The Vilsmeier-Haack reaction accomplishes the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The core of the reaction involves an electrophilic aromatic substitution by a highly reactive species known as the Vilsmeier reagent.
Formation of the Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] The formation of this electrophilic species is the critical first step of the reaction.
DMF [label="DMF\n(N,N-Dimethylformamide)", fillcolor="#FFFFFF", fontcolor="#202124"]; POCl3 [label="POCl₃\n(Phosphorus Oxychloride)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Adduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DMF -> Intermediate [label="+"]; POCl3 -> Intermediate; Intermediate -> Vilsmeier_Reagent [label="Elimination of\nPO₂Cl₂⁻"]; }
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.Electrophilic Attack on the Uracil Ring
The electron-rich C5 position of the uracil ring then attacks the electrophilic Vilsmeier reagent.[1] This step is a classic electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the desired 5-formyluracil.[1]
Uracil [label="Uracil Derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iminium_Salt [label="Iminium Salt Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Formyluracil [label="5-Formyluracil\nDerivative", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Uracil -> Iminium_Salt [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Iminium_Salt; Iminium_Salt -> Formyluracil [label="Aqueous Workup\n(Hydrolysis)"]; }
Caption: General mechanism of the Vilsmeier-Haack reaction on a uracil derivative.A Critical Side Reaction: Concurrent Chlorination
A significant and often synthetically useful characteristic of the Vilsmeier-Haack reaction on uracils is the concurrent chlorination of the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring.[1] This leads to the formation of 2,4-dichloro-5-formylpyrimidine as a major product, which can be a desirable outcome for subsequent nucleophilic substitution reactions at these positions.[1] The extent of chlorination is highly dependent on the reaction conditions, particularly the amount of POCl₃ used and the reaction temperature.[1]
Expert Insight: The dual role of POCl₃ as both an activator for the Vilsmeier reagent and a chlorinating agent is a key aspect to manage in this reaction. For selective formylation without chlorination, careful control of stoichiometry and temperature is paramount. Conversely, to achieve both formylation and chlorination, an excess of POCl₃ and higher temperatures are typically employed.
Experimental Protocols and Data
General Procedure for the Vilsmeier-Haack Reaction of Uracil Derivatives
The following is a representative protocol that can be adapted and optimized for various uracil substrates.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 to 5 equivalents, depending on the desired level of chlorination) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 5°C.
2. Reaction with Uracil Substrate:
-
After the addition of POCl₃ is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add the uracil derivative (1 equivalent) to the freshly prepared Vilsmeier reagent. For solid uracils, they can be added in portions.
-
Allow the reaction mixture to warm to the desired temperature (ranging from room temperature to reflux) and stir for a specified period (typically 2-12 hours).
3. Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
4. Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Comparative Analysis of Reaction Conditions and Yields
The outcome of the Vilsmeier-Haack reaction on uracils is highly substrate and condition-dependent. The following table summarizes typical conditions and outcomes for different uracil derivatives.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| Uracil | POCl₃, DMF | DMF | 90-100 | 4 | 2,4-Dichloro-5-formylpyrimidine | ~75 | [1] |
| 1,3-Dimethyluracil | POCl₃, DMF | DMF | 70-80 | 3 | 1,3-Dimethyl-5-formyluracil | ~85 | [1] |
| 6-Aminouracil | POCl₃, DMF | DMF | Not Specified | Not Specified | 6-Aminouracil-5-carbaldehyde | Not Specified | [1] |
| 2-Methylpyrimidine-4,6-diol | Vilsmeier Reagent | DMF | Not Specified | 5 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61 | [3] |
Expert Insight: The presence of N-substituents, as in 1,3-dimethyluracil, can prevent the tautomerization that facilitates chlorination, leading to selective C5-formylation. For substrates with other nucleophilic groups, such as the amino group in 6-aminouracil, formylation can occur without chlorination under carefully controlled, milder conditions.[1]
Troubleshooting and Optimization
Issue 1: Low Yield of the Desired Product
-
Causality: Incomplete reaction, degradation of the product, or competing side reactions.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: While high temperatures can promote side reactions, insufficient heat may lead to a sluggish reaction. Monitor the reaction progress to determine the optimal balance.[4]
-
Purity of Reagents: Ensure that the DMF is anhydrous, as moisture will quench the Vilsmeier reagent. Use freshly distilled POCl₃ for best results.[4]
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) is often beneficial.
-
Issue 2: Unwanted Chlorination
-
Causality: POCl₃ acting as a chlorinating agent, especially at elevated temperatures.[4]
-
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a low reaction temperature (0°C to room temperature) to minimize chlorination.[4]
-
Optimize Reagent Stoichiometry: Use the minimum effective amount of POCl₃.
-
Alternative Vilsmeier Reagents: In some cases, generating the Vilsmeier reagent with a different activating agent (e.g., oxalyl chloride) may offer better control.
-
Applications in Drug Development
5-Formyluracil and its derivatives are of significant interest to the pharmaceutical industry due to their biological activities and their utility as synthetic intermediates.
-
Antiviral Agents: The uracil core is a key component of many nucleoside analogue antiviral drugs. The introduction of a formyl group at the C5 position allows for the synthesis of novel derivatives with modified pharmacokinetic and pharmacodynamic properties.
-
Anticancer Agents: 5-Formyluracil itself has been shown to be mutagenic and can interfere with DNA replication and transcription, making its derivatives interesting candidates for anticancer drug discovery.[5][6] The content of 5-formyluracil has been found to be higher in certain cancer tissues compared to adjacent normal tissues.[6]
-
Synthetic Hubs: The aldehyde functionality of 5-formyluracils is a versatile starting point for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse libraries of compounds for high-throughput screening.
Product Characterization
Accurate characterization of the synthesized 5-formyluracil derivatives is crucial. Spectroscopic techniques such as NMR and IR are indispensable for confirming the structure of the products.
Spectroscopic Data for 5-Formyluracil: [7]
-
¹H NMR: Expected signals for the N-H protons and the C6-H proton, as well as a characteristic signal for the aldehyde proton.
-
¹³C NMR: Resonances for the carbonyl carbons, the olefinic carbons of the uracil ring, and the aldehyde carbon.
-
FTIR: Characteristic absorption bands for N-H stretching, C=O stretching (both ring and aldehyde), and C=C stretching.
Conclusion
The Vilsmeier-Haack reaction is a powerful and adaptable tool for the synthesis of 5-formyluracil derivatives. By understanding the underlying mechanism and the key factors that influence the reaction's outcome—particularly the interplay between formylation and chlorination—researchers can effectively leverage this reaction to create a wide range of valuable compounds for drug discovery and development. The ability to fine-tune the reaction conditions to favor either selective formylation or a combined formylation-chlorination provides a significant strategic advantage in the synthesis of complex heterocyclic molecules.
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- Technical Support Center: Vilsmeier-Haack Formyl
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- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
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An In-depth Technical Guide to the Safe Handling and Application of 6-Chloro-1,3-dimethyluracil
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and synthetic chemistry, 6-Chloro-1,3-dimethyluracil stands out as a pivotal intermediate for the synthesis of a wide array of substituted uracils and fused pyrimidine systems.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive understanding of its properties and a rigorous adherence to safety protocols. This guide is crafted not merely as a list of precautions, but as a self-validating system of safe laboratory practices. By understanding the causality behind each recommendation—from personal protective equipment (PPE) to emergency response—researchers can cultivate an environment where scientific innovation and personal safety are mutually reinforcing. This document serves as a technical resource to empower you, the scientist, with the expertise to handle this valuable compound with the confidence and respect it requires.
Section 1: Core Hazard Identification and Physicochemical Profile
A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards. This compound is classified as an irritant, and its toxicological properties have not been fully investigated, demanding a cautious approach.[3]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear framework for understanding the primary dangers associated with this compound.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]
-
Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[4][5]
Hazard Statements:
Physicochemical Data Summary
Understanding the physical characteristics of this compound is crucial for proper storage, handling, and experimental design.
| Property | Value | Source(s) |
| Chemical Name | 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [6][7][8] |
| CAS Number | 6972-27-6 | [3][5][6][9] |
| Molecular Formula | C₆H₇ClN₂O₂ | [6][9][10] |
| Molecular Weight | 174.59 g/mol | [1][9] |
| Appearance | White to pale yellow powder/crystal | [6][10][11] |
| Melting Point | 109-114 °C | [1][9][11][12] |
| Boiling Point | ~224.6 °C (Predicted) | [1][6][9] |
| Solubility | Soluble in water. Sparingly soluble in Chloroform, slightly in Methanol. | [1][6][9] |
| Stability | Stable under normal storage conditions. | [5] |
Section 2: The Self-Validating Safety Protocol: From Lab Bench to Disposal
The following protocols are designed as an integrated system. Adherence to each step inherently validates the safety of the subsequent actions, minimizing risk throughout the entire workflow.
Engineering Controls & Personal Protective Equipment (PPE): The First Line of Defense
The primary objective is to minimize exposure. This is achieved through a combination of environmental controls and personal barriers. The causality is simple: if the compound cannot be inhaled, touched, or splashed into the eyes, its potential for harm is drastically reduced.
-
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][13] For procedures that may generate dust or aerosols, such as weighing or solvent removal, a certified chemical fume hood is mandatory.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed near the workstation location.[3][5]
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety glasses or goggles that conform to EN166 or NIOSH standards.[3][5] A face shield should be considered for larger quantities or when there is a significant splash risk.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3][5] Contaminated clothing should be removed immediately and laundered separately before reuse.[4][13]
-
Respiratory Protection: For operations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved dust respirator should be used.[3][4][13]
-
Caption: Workflow for selecting and using appropriate PPE.
Safe Handling, Storage, and Transport
Handling:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Use dry clean-up procedures and avoid generating dust.[4][13] Do not use compressed air for cleaning.[13]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4][5][13]
Storage:
-
Keep containers tightly closed and sealed in a dry environment.[5][6]
-
Store away from incompatible materials and foodstuff containers.[4]
-
Protect containers from physical damage and check regularly for leaks.[4]
-
For larger quantities, consider storage in a locked cabinet or a designated, controlled-access area.[4][5]
Section 3: Emergency Response and First Aid
Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly mitigate potential harm.
First-Aid Measures
-
Eye Contact: Immediately rinse cautiously with fresh running water for at least 15 minutes.[3][4][5] Ensure complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do.[3][4][5] Seek immediate medical attention, especially if irritation persists.[4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and running water.[3][5] Remove all contaminated clothing and shoes.[5] Seek medical attention if skin irritation occurs or persists.[3][4]
-
Inhalation: Remove the person from the contaminated area to fresh air and keep them comfortable for breathing.[3][4][5] If the person feels unwell or if breathing is difficult, call a poison center or doctor.[3][5]
-
Ingestion: Wash out the mouth with water.[3][5] Do not induce vomiting. First aid is not generally required, but if in doubt or if a large quantity is ingested, contact a Poisons Information Centre or a doctor.[4]
Accidental Release Measures
The response protocol is dictated by the scale of the spill.
-
Minor Spills:
-
Ensure personal protective equipment is worn (gloves, goggles, lab coat, respirator).[4]
-
Use dry clean-up procedures: gently sweep or vacuum up the material.[4][13] Avoid actions that generate dust.[4][13]
-
Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[4][13]
-
Wash the spill site after material pickup is complete.[3]
-
-
Major Spills:
-
Evacuate personnel from the immediate area and move upwind.[13]
-
Alert the appropriate emergency services or response team and inform them of the location and nature of the hazard.[4][13]
-
Control personal contact by using appropriate protective equipment, including a dust respirator.[13]
-
Prevent the spillage from entering drains, sewers, or water courses.[3][4][13]
-
Once the area is secured and the response team is present, proceed with containment and clean-up as guided by their expertise.
-
Caption: Decision workflow for accidental spill response.
Section 4: Fire, Reactivity, and Disposal
Fire-Fighting Measures
-
Combustibility: The compound is non-combustible, but its container may burn in a fire.[4][13]
-
Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]
-
Hazardous Combustion Products: During a fire, irritating, toxic, and corrosive fumes may be generated, including hydrogen chloride gas.[4][5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Reactivity and Stability
-
Stability: The compound is stable under normal, recommended storage conditions.[5]
-
Hazardous Reactions: Hazardous polymerization will not occur.[5]
-
Context in Synthesis: this compound is often synthesized from 1,3-dimethylbarbituric acid using a chlorinating agent like phosphorus oxychloride.[1][14][15] This highlights its role as a stable product of a vigorous reaction and its utility as a reactive intermediate for further functionalization. For instance, it is a precursor for synthesizing 6-chloro-1,3-dimethyl-5-nitrouracil by reacting with fuming nitric acid and sulfuric acid.[16]
Disposal Considerations
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4][5]
-
The material should be treated as hazardous waste and disposed of at an authorized hazardous or special waste collection point.[4]
-
Do not allow the product to enter drains or waterways.[3]
Section 5: Field-Proven Experimental Protocol: Synthesis of this compound
To provide practical context, this section details a common laboratory synthesis. This procedure inherently involves handling the reagents and product, reinforcing the importance of the preceding safety guidelines.
Objective: To synthesize this compound from 1,3-dimethylbarbituric acid.
Causality of Reagents: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to replace the hydroxyl group (in the enol tautomer of the barbituric acid) with a chlorine atom. The reaction is typically performed with excess POCl₃, which also serves as the solvent.
Methodology:
-
Preparation (in Fume Hood): To 110 g of 1,3-dimethylbarbituric acid in a suitable reaction flask, add 32 ml of water.
-
Reagent Addition (Caution): Slowly add 800 ml of phosphorus oxychloride dropwise to the mixture. This step is exothermic and requires careful control.
-
Reaction: Heat the mixture to reflux and maintain for approximately 1.5 hours.[14] The progress can be monitored by an appropriate method like TLC or HPLC.[1]
-
Work-up - POCl₃ Removal: After the reaction is complete, distill the excess phosphorus oxychloride under normal pressure.[14]
-
Work-up - Quenching (High Hazard Step): While the residue is still hot, carefully and slowly pour it onto a large volume of crushed ice.[14] This step is highly exothermic and will generate HCl gas; it must be performed in an efficient fume hood with the sash lowered.
-
Isolation: The product will precipitate as crystals. Collect the solid by filtration.
-
Extraction: Extract the aqueous filtrate three times with chloroform or dichloromethane to recover any dissolved product.[1][14]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[14][16] Remove the solvent by rotary evaporation.
-
Purification: Combine the residue from the extraction with the crystals collected earlier.[14] Recrystallize the crude product from a suitable solvent, such as water, to yield pure this compound.[14]
References
- This compound Safety D
- Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. PrepChem.com. [Link]
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- 6-((3-Chloropropyl)amino)-1,3-dimethyluracil.
- Process for preparing 6-chlorine-1,3-dimethyl uracil.
- Preparation method of this compound.
- This compound.
- 6-Amino-1,3-Dimethyluracil. Hebei Guangxing Chemical Industry Co., Ltd. [Link]
- Part G: Chemical Disposal Procedures. UW-La Crosse. [Link]
- This compound. Cleanchem. [Link]
- Preparation method of 6-amino-1, 3-dimethyl uracil.
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An In-depth Technical Guide to 6-Chloro-1,3-dimethyluracil: From Commercial Sourcing to Laboratory Application
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 6-Chloro-1,3-dimethyluracil. We will delve into its chemical properties, synthesis, commercial availability, quality assessment, and practical laboratory applications, grounding our discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 6972-27-6) is a synthetically versatile heterocyclic compound.[1][2] Structurally, it is a pyrimidine derivative and a key intermediate in organic synthesis. Its primary significance lies in its role as a precursor for a variety of more complex molecules, particularly in the pharmaceutical industry. It serves as a critical building block for synthesizing drugs such as the antihypertensive urapidil and the antiarrhythmic nifekalant.[3] The reactivity of the chlorine atom at the 6-position makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular scaffolds.
Core Chemical Properties and Synthesis
Understanding the fundamental characteristics of this compound is paramount for its effective use.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][4] |
| Molecular Weight | 174.59 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [4][5] |
| Melting Point | 107-116 °C | [1][5] |
| Boiling Point | ~224.6 °C at 760 mmHg | [4] |
| Solubility | Soluble in water | [4] |
| Synonyms | 6-chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | [2] |
Synthesis Pathway: Chlorination of 1,3-Dimethylbarbituric Acid
A common and efficient method for preparing this compound involves the chlorination of 1,3-dimethylbarbituric acid. This reaction typically employs a chlorinating agent like phosphorus oxychloride (POCl₃). The choice of POCl₃ is strategic; it serves as both the reagent and, in many procedures, the solvent, driving the reaction to completion. The mechanism involves the conversion of the enolizable ketone in the barbituric acid precursor into a chloro-substituted pyrimidine. Recent process improvements focus on reducing the excess POCl₃ required and simplifying the workup, which is crucial for scaling up production sustainably.[3]
Caption: Synthesis of this compound via chlorination.
Commercial Suppliers and Procurement Strategy
Selecting a reliable supplier is a critical first step that impacts experimental reproducibility and timelines. Purity, batch-to-batch consistency, and documentation are key considerations.
Comparative Analysis of Commercial Suppliers
The following table summarizes offerings from several established chemical suppliers. This is not an exhaustive list but represents common sources for research and development quantities.
| Supplier | Product Name/Number | Purity Specification | CAS Number |
| Thermo Scientific Chemicals | This compound | ≥96.0% (GC) or 97% | 6972-27-6 |
| Sigma-Aldrich | This compound | 98% | 6972-27-6 |
| Echemi (Various Traders) | 6-chloro-1, 3-dimethyluracil | 99% (Industrial/Pharma Grade) | 6972-27-6 |
| ChemBK (Marketplace) | This compound | Varies by supplier | 6972-27-6 |
Disclaimer: Purity and availability are subject to change. Always verify specifications with the supplier before ordering.
Expert Insight: Beyond the Purity Percentage
When procuring this intermediate, it is crucial to look beyond the advertised purity. Request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides critical data, including the exact purity determined by a specific analytical method (e.g., GC, HPLC, NMR), melting point range, and appearance. For drug development applications, understanding the impurity profile is as important as the purity of the main component.
Quality Assessment Protocol: Ensuring Experimental Integrity
Upon receipt, independent verification of the material's identity and purity is a self-validating step that ensures the integrity of subsequent experiments. High-Performance Liquid Chromatography (HPLC) is a precise and widely accessible method for this purpose.[6]
Caption: Quality control workflow for incoming chemical intermediates.
Step-by-Step HPLC Protocol for Purity Analysis
This protocol is a standard reverse-phase HPLC method suitable for analyzing this compound.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and water. A typical starting point is 60:40 (MeCN:Water). For mass spectrometry-compatible analysis, replace any non-volatile acids with 0.1% formic acid in both the aqueous and organic phases.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The retention time should be consistent for a given set of conditions.
Safe Handling, Storage, and Disposal
Adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance.[2]
-
Hazard Identification: It is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][7]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles when handling this compound.[2][8] A face shield is recommended if there is a splash hazard.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[4][7] Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, and well-ventilated place. The container must be kept tightly closed to prevent moisture ingress and degradation.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Application in Synthesis: A Practical Workflow
The utility of this compound is best demonstrated through a practical synthetic application. The chloro group at the C6 position is an excellent leaving group, making the compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles.
Protocol: Synthesis of a 6-Substituted Amino-Uracil Derivative
This procedure details the reaction of this compound with an amine, a foundational step in building more complex pharmaceutical scaffolds.[9]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Solvent: Add a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to dissolve the starting material.
-
Reagents: Add the desired primary or secondary amine (1.1 equivalents) to the solution. Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to act as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature depends on the reactivity of the specific amine used.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the amine salt and residual base.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the pure 6-substituted amino-1,3-dimethyluracil derivative.
Conclusion
This compound is more than just a chemical; it is a strategic enabler in the complex field of drug discovery and organic synthesis. Its well-defined reactivity, coupled with its commercial availability, makes it an indispensable tool. This guide has provided a framework for its procurement, validation, safe handling, and application. By integrating these principles—from rigorous supplier selection and quality control to methodical execution in the lab—researchers can leverage the full potential of this versatile intermediate, ensuring the integrity and success of their scientific endeavors.
References
- Essential Safety and Operational Guidance for 6-Chloro-5-formyl-1,3-dimethyluracil. Benchchem.
- This compound. ChemBK.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound Separ
- SAFETY DATA SHEET - 6-Chloro-3-methyluracil. Apollo Scientific.
- Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. PrepChem.com.
- 6-chloro-1, 3-dimethyluracil 99%. Echemi.
- This compound 99%. Echemi.
- This compound, 97%. Thermo Scientific Chemicals.
- This compound, 97%. Fisher Scientific.
- Process for preparing 6-chlorine-1,3-dimethyl uracil.
- 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis. ChemicalBook.
- This compound. Sigma-Aldrich.
- Preparation method of this compound.
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Methodological & Application
Synthesis of 6-Chloro-1,3-dimethyluracil: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, reliable, and field-tested protocol for the synthesis of 6-chloro-1,3-dimethyluracil, a key intermediate in the production of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles, safety imperatives, and analytical validation required for successful synthesis.
Introduction and Significance
This compound (C₆H₇ClN₂O₂) is a vital heterocyclic building block in organic synthesis. Its primary importance lies in its role as a precursor for the synthesis of several active pharmaceutical ingredients (APIs). The strategic placement of the chloro group at the 6-position makes it an excellent electrophilic site for nucleophilic substitution, enabling the construction of more complex molecular architectures. The methyl groups at the N1 and N3 positions enhance solubility in organic solvents and prevent unwanted side reactions at these nitrogen centers.
Reaction Principle and Mechanism
The most common and efficient synthesis of this compound involves the direct chlorination of 1,3-dimethylbarbituric acid using phosphorus oxychloride (POCl₃).
Overall Reaction:
The reaction mechanism proceeds through the activation of the carbonyl oxygen in the keto-enol tautomer of the uracil ring by the electrophilic phosphorus center of POCl₃. This forms a reactive intermediate that facilitates the nucleophilic attack by the chloride ion, ultimately leading to the substitution of the hydroxyl group with a chlorine atom. Phosphorus oxychloride often serves as both the chlorinating agent and the reaction solvent.[1]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures and is optimized for both yield and purity.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) |
| 1,3-Dimethylbarbituric Acid | 156.14 | 110 g | 0.704 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 800 mL (1320 g) | 8.61 |
| Water (for additive) | 18.02 | 32 mL | 1.78 |
| Chloroform (CHCl₃) | 119.38 | ~900 mL (for extr.) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Crushed Ice | - | ~2-3 kg | - |
Equipment: 2L Round-bottom flask, reflux condenser, heating mantle, dropping funnel, magnetic stirrer, large beaker (4L), Buchner funnel and flask, separatory funnel, rotary evaporator.
Procedure
-
Reaction Setup:
-
In a 2L round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add 110 g of 1,3-dimethylbarbituric acid.
-
Add 32 mL of water to the flask.
-
CRITICAL STEP: In a well-ventilated chemical fume hood, slowly add 800 mL of phosphorus oxychloride to the flask via the dropping funnel. The addition is exothermic and will generate HCl gas. Ensure the setup has a gas trap.
-
-
Chlorination Reaction:
-
Once the addition is complete, heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Removal of Excess POCl₃ (Optional but Recommended):
-
After the reflux period, allow the mixture to cool slightly.
-
Distill the excess phosphorus oxychloride under normal pressure. This step reduces the vigor of the subsequent quenching step.
-
-
Quenching and Precipitation:
-
EXTREME CAUTION: This step is highly exothermic and releases large amounts of HCl gas. Perform in a large, efficient fume hood.
-
Carefully and slowly pour the hot reaction residue onto a large volume of crushed ice (~2-3 kg) in a large beaker with vigorous stirring. A solid precipitate will form.
-
-
Isolation of Crude Product:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Transfer the aqueous filtrate to a large separatory funnel.
-
Extract the filtrate three times with chloroform (3 x 300 mL).
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
-
Combining and Concentration:
-
Filter off the sodium sulfate.
-
Remove the chloroform by distillation or using a rotary evaporator.
-
Combine the resulting residue with the crystals collected from the initial filtration.
-
-
Purification:
-
Recrystallize the combined crude product from water to yield pure this compound as white to off-white crystals.
-
Dry the final product in a vacuum oven. An expected yield is approximately 80 g.
-
Safety and Handling Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[2] Work should be exclusively conducted within a certified chemical fume hood.[2]
-
Handling POCl₃: POCl₃ reacts violently with water, liberating heat and toxic hydrogen chloride gas.[1] Ensure all glassware is scrupulously dry. Store under an inert atmosphere and away from incompatible materials like alcohols, bases, and metals.[2]
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical aid.[2]
-
Spills: Absorb spills with an inert, dry material like vermiculite or sand and place in a suitable container for disposal. Do NOT use water to clean up spills.[2]
-
-
Waste Disposal: Dispose of all chemical waste, including quenching solutions, according to institutional and local regulations for hazardous waste.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
| Property | Expected Value |
| Appearance | White to off-white crystalline powder |
| Molecular Wt. | 174.59 g/mol |
| Melting Point | 110-114 °C |
| ¹H NMR | Singlet for the C5-H proton, two singlets for N-CH₃ |
| ¹³C NMR | Resonances for C=O, C-Cl, C-H, and N-CH₃ carbons |
| IR (KBr) | Peaks corresponding to C=O, C=C, C-N, and C-Cl bonds |
Expected Analytical Data
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 6.15 (s, 1H, C₅-H), 3.45 (s, 3H, N-CH₃), 3.35 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 161.5 (C=O), 155.0 (C=O), 145.0 (C-Cl), 105.0 (C-H), 35.0 (N-CH₃), 28.0 (N-CH₃).
-
FT-IR (KBr, cm⁻¹): ~1710 (C=O stretch), ~1660 (C=O stretch), ~1600 (C=C stretch), ~760 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z 174/176 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotope pattern).
References
- PrepChem. Synthesis of this compound.
- Google Patents. CN103012288A - Preparation method of this compound.
- PubChem. 1,3-Dimethylbarbituric acid. National Center for Biotechnology Information.
- NIST Chemistry WebBook. 6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine. National Institute of Standards and Technology.
Sources
Leveraging 6-Chloro-1,3-dimethyluracil in Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 6-chloro-1,3-dimethyluracil as a versatile substrate in palladium-catalyzed cross-coupling reactions. Uracil derivatives are foundational scaffolds in numerous bioactive molecules, and the ability to functionalize them at the C6 position via robust C-C and C-N bond-forming reactions is of paramount importance.[1][2] This document elucidates the mechanistic principles and provides field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By explaining the causality behind experimental choices, this guide empowers scientists to effectively troubleshoot, optimize, and expand the synthetic utility of this critical heterocyclic building block.
Introduction: The Strategic Value of this compound
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4][5] These transformations are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
Within this context, halogenated heterocycles are invaluable building blocks. This compound is a particularly strategic starting material. The uracil core is a privileged scaffold in medicinal chemistry, and the chloro-substituent at the C6 position serves as an excellent synthetic handle for diversification.[1][2][6] Unlike more reactive iodides or bromides, the C-Cl bond offers a unique balance of stability for purification and sufficient reactivity for oxidative addition to a palladium(0) center, especially with the advent of advanced ligand systems.[7] This allows for the precise introduction of aryl, alkynyl, and amino moieties, opening up a vast, unexplored chemical space for drug discovery programs.
The Engine of Transformation: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions are governed by a similar catalytic cycle, which begins with an active Pd(0) species.[3][8] Understanding this cycle is fundamental to rational catalyst selection and reaction optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides. The choice of a sterically bulky, electron-rich phosphine ligand is crucial to facilitate this process.[3][8]
-
Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.[8][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]
Caption: The fundamental palladium catalytic cycle.
Application Protocols: C-C Bond Formation
Suzuki-Miyaura Coupling: Accessing Arylated Uracils
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and stability of organoboron reagents.[9] This reaction is ideal for synthesizing 6-aryl-1,3-dimethyluracil derivatives, which are key intermediates for various bioactive compounds.
Causality of Component Selection:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically demanding, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is critical. These ligands promote the challenging oxidative addition of the C-Cl bond and accelerate the final reductive elimination step.[7][8]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is required to facilitate the transmetalation step.[8] Stronger bases like alkoxides can be used but may not be compatible with all functional groups.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. Water can play a beneficial role in the transmetalation process.[10]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Protocol: Synthesis of 6-(4-methoxyphenyl)-1,3-dimethyluracil
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 174.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182.4 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 424.6 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv., 13.7 mg, 0.015 mmol) and the ligand (e.g., SPhos, 0.06 equiv., 24.6 mg, 0.06 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
| Parameter | Typical Conditions | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Common, reliable Pd(0) or Pd(II) precatalysts. |
| Ligand | SPhos, XPhos, RuPhos (2-6 mol%) | Bulky, electron-rich ligands essential for coupling aryl chlorides.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation.[8] |
| Solvent | Dioxane/H₂O, Toluene, THF | Polar aprotic solvents stabilize the catalytic species. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome the activation barrier of oxidative addition. |
| Expected Yield | 65 - 95% | Dependent on the electronic and steric nature of the boronic acid. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, providing direct access to aryl-alkynes.[11] This is invaluable for creating rigid molecular linkers or for accessing precursors to more complex heterocyclic systems. The reaction classically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[11][12][13]
Causality of Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ is often sufficient, as the subsequent steps are typically fast.
-
Copper(I) Co-catalyst: CuI is the standard co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[11] This is a key mechanistic feature distinguishing it from other cross-couplings.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: THF or DMF can be used as co-solvents if needed, particularly for solubility reasons.
Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
Protocol: Synthesis of 1,3-Dimethyl-6-(phenylethynyl)uracil
-
Vessel Preparation: To a Schlenk tube, add this compound (1.0 equiv., 174.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 equiv., 21.1 mg, 0.03 mmol), and CuI (0.06 equiv., 11.4 mg, 0.06 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (Et₃N, 3.0 equiv., 0.42 mL, 3.0 mmol) via syringe. Finally, add phenylacetylene (1.1 equiv., 0.12 mL, 1.1 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitoring & Workup: Once the starting material is consumed (by TLC/LC-MS), concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM), and filter through Celite® to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to yield the product.
| Parameter | Typical Conditions | Rationale |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%) | Standard, effective catalysts for this transformation. |
| Cu Source | CuI (5-10 mol%) | Essential co-catalyst for acetylide formation.[11] |
| Base | Et₃N, DIPEA (2-3 equiv. or as solvent) | Deprotonates the terminal alkyne. |
| Solvent | THF, DMF, Et₃N | Provides a medium for the reaction. |
| Temperature | 25 - 60 °C | Reaction is often facile and proceeds under mild conditions. |
| Expected Yield | 70 - 98% | Generally a very high-yielding reaction. |
Application Protocols: C-N Bond Formation
Buchwald-Hartwig Amination: Forging Aryl Amines
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, providing a general and highly effective route to C-N bonds.[14][15] It allows for the coupling of this compound with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles.[14]
Causality of Component Selection:
-
Catalyst System: This reaction is highly dependent on the ligand. Third-generation biarylphosphine ligands like XPhos or RuPhos are often required, paired with a palladium source like Pd₂(dba)₃.[16] These ligands create a highly active, monoligated Pd(0) species that readily undergoes oxidative addition and promotes the challenging C-N reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H group in the Pd-complex) but is too bulky to act as a competing nucleophile.[15][16]
-
Solvent: Anhydrous, apolar aromatic solvents like toluene or benzene are preferred to maintain catalyst activity and solubility.
Protocol: Synthesis of 6-(Morpholino)-1,3-dimethyluracil
-
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.015 equiv., 13.7 mg, 0.015 mmol), XPhos (0.03 equiv., 14.3 mg, 0.03 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv., 134.5 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 equiv., 174.6 mg, 1.0 mmol) and a stir bar.
-
Solvent and Nucleophile: Add anhydrous toluene (4 mL), followed by morpholine (1.2 equiv., 0.105 mL, 1.2 mmol).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 8-24 hours.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude material by column chromatography or recrystallization to obtain the desired product.
| Parameter | Typical Conditions | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | Standard precatalysts.[16] |
| Ligand | XPhos, RuPhos, BrettPhos (1.5-4 mol%) | Critical for high catalytic activity and broad substrate scope. |
| Base | NaOt-Bu, LHMDS, K₂CO₃ (1.4-2.0 equiv.) | Strong, non-nucleophilic base is essential.[15] |
| Solvent | Toluene, Dioxane | Apolar solvents are generally preferred. |
| Temperature | 80 - 110 °C | Required for efficient catalyst turnover. |
| Expected Yield | 75 - 99% | Highly efficient for a wide range of amines. |
Troubleshooting and Key Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst/ligand. 2. Oxygen contamination. 3. Impure reagents or solvent. 4. Insufficiently strong base (for Suzuki/Buchwald). | 1. Use a fresh batch of catalyst and ligand. Consider a pre-formed catalyst. 2. Ensure rigorous inert atmosphere technique; thoroughly degas solvents.[17] 3. Use freshly purified reagents and anhydrous solvents. 4. Screen alternative bases (e.g., Cs₂CO₃ for Suzuki, LHMDS for Buchwald).[15][17] |
| Formation of Hydro-dehalogenated Side Product | 1. Presence of water/protic source. 2. β-Hydride elimination pathway competing. | 1. Use strictly anhydrous conditions. 2. Change the ligand to one that promotes faster reductive elimination. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Oxygen present in the reaction. 2. Reaction temperature too high. | 1. Improve inert atmosphere technique.[17] 2. Lower the reaction temperature and monitor for longer times. |
| Difficulty with Electron-Deficient Amines (Buchwald) | The amine is not sufficiently nucleophilic or is too acidic. | Switch to a stronger base system (e.g., LHMDS) and a more electron-rich ligand to increase catalyst activity. |
Conclusion
This compound is a robust and highly adaptable building block for modern synthetic chemistry. Through the strategic application of palladium-catalyzed cross-coupling reactions, a vast array of functional groups can be installed at the C6 position with high efficiency and predictability. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and scalable pathways to novel aryl, alkynyl, and amino-substituted uracil derivatives, respectively. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can unlock the full potential of this substrate to accelerate the synthesis of complex molecules for pharmaceutical and materials science applications.[4][18]
References
- Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022. [Link]
- Hebei Guangxing Chemical Co., Ltd. (2025).
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
- Wikipedia contributors. (n.d.).
- The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
- Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Organic Chemistry Division, Ord. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
- Wikipedia contributors. (n.d.). Stille reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2023).
- Kaur, N., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Zueva, I. V., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. [Link]
- Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
- Royal Society of Chemistry. (n.d.). Materials Chemistry C. RSC Publishing. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Ohkura, K., Nakamura, H., Takahashi, H., & Seki, K. (n.d.). PHOTOCYCLOADDITION OF this compound TO OLEFINS. HETEROCYCLES, 51(1), 81-90. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Alcaide, B., Almendros, P., & Luna, A. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- Myers, A. (n.d.). The Stille Reaction. Chem 115 Myers. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4695–4698. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Sajan, C. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
- SciSpace. (n.d.). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Ibrahim, M. A. (2023). UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW. Semantic Scholar. [Link]
- Al-Sanea, M. M. (2025).
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
- Al-Masri, A. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. [Link]
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Application Notes & Protocols: 6-Chloro-1,3-dimethyluracil as a Versatile Precursor for Novel Antiviral Agents
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 6-Chloro-1,3-dimethyluracil in the synthesis of potent antiviral compounds. Uracil and its derivatives represent a cornerstone in antiviral chemotherapy, with numerous compounds approved or in clinical development for treating viral infections ranging from HIV to SARS-CoV-2.[1][2] this compound serves as a highly valuable and reactive starting material. Its utility stems from the electrophilic nature of the C6 position, which is readily susceptible to nucleophilic substitution, allowing for the introduction of diverse chemical moieties. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing validated protocols and mechanistic insights to empower the rational design of next-generation antiviral therapeutics.
Foundational Principles: The Chemistry of this compound
The efficacy of this compound as a synthetic building block is rooted in its distinct electronic and structural properties. The pyrimidine ring is electron-deficient, a characteristic further amplified by the two carbonyl groups at C2 and C4. This deficiency makes the C6 position, bearing a good leaving group (chloride), highly activated towards nucleophilic aromatic substitution (SNAr).
The methyl groups at the N1 and N3 positions are not merely passive substituents. They serve two critical functions:
-
Preventing Tautomerization: They lock the molecule in the diketo form, ensuring predictable reactivity.
-
Blocking N-Substitution: They direct synthetic modifications away from the ring nitrogens, simplifying reaction outcomes and purification processes.
This unique combination of features makes the C6 position the primary locus for chemical diversification, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Logical flow of this compound's chemical properties.
Core Synthetic Application: Synthesis of 6-(Arylthio)-1,3-dimethyluracil Derivatives
One of the most explored pathways utilizing this compound is the synthesis of 6-(arylthio) derivatives. Compounds from this class have demonstrated notable activity against a range of viruses, including Human Immunodeficiency Virus (HIV-1), Herpes Simplex Virus (HSV-1), and Hepatitis B Virus (HBV).[3][4] The sulfur linkage provides a flexible yet stable connection, and the appended aryl ring offers a vast canvas for modification to optimize binding affinity with viral enzymes.
Rationale and Mechanistic Insight
The reaction proceeds via a classic SNAr mechanism. A thiolate anion, generated in situ from a thiophenol and a base, acts as the nucleophile. It attacks the electron-deficient C6 carbon, forming a transient, negatively charged Meisenheimer complex. The subsequent expulsion of the chloride ion re-aromatizes the pyrimidine ring to yield the final product. The choice of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is crucial to prevent competitive side reactions.
Caption: General experimental workflow for synthesizing 6-(arylthio) derivatives.
Detailed Laboratory Protocol
This protocol describes the synthesis of a representative compound, 1,3-Dimethyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.75 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).
-
Add anhydrous DMF (50 mL) via syringe and stir the suspension for 10 minutes at room temperature.
-
Add thiophenol (1.1 g, 10 mmol, 1.02 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete upon the disappearance of the this compound spot.
-
Cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Expected Data for Representative Derivatives
The following table summarizes data for hypothetical derivatives based on published research, illustrating the versatility of this reaction.[3]
| R-Group on Thiophenol | Product Name | Expected Yield (%) | Physical State |
| H | 1,3-Dimethyl-6-(phenylthio)uracil | 85-95 | White Solid |
| 4-Cl | 6-(4-Chlorophenylthio)-1,3-dimethyluracil | 80-90 | White Solid |
| 4-CH₃ | 1,3-Dimethyl-6-(p-tolylthio)uracil | 88-96 | White Solid |
| 2-NH₂ | 6-(2-Aminophenylthio)-1,3-dimethyluracil | 75-85 | Yellow Solid |
Advanced Application: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Uracil derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[5][6] Unlike nucleoside analogues, NNRTIs do not require intracellular phosphorylation and are not incorporated into the viral DNA. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it. This compound is an ideal starting point for creating novel NNRTI candidates by introducing various side chains at the C6 position designed to interact with this allosteric site.
Caption: Conceptual diagram of NNRTI mechanism of action.
Protocol: Synthesis of a 6-(4-Methylpiperazin-1-yl)-1,3-dimethyluracil
This protocol details the synthesis of a C6-amino substituted derivative, a common motif in antiviral agents.
Materials:
-
This compound (1.0 eq)
-
1-Methylpiperazine (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.75 g, 10 mmol) in anhydrous acetonitrile (60 mL).
-
Add triethylamine (2.02 g, 20 mmol, 2.79 mL), followed by the dropwise addition of 1-methylpiperazine (1.5 g, 15 mmol, 1.66 mL).
-
Reflux the reaction mixture for 12-18 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., 10% Methanol in DCM). The formation of a new, more polar spot and consumption of the starting material indicates reaction progression.
-
After cooling, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and then water (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to afford the pure compound.
Summary of Antiviral Targets
Derivatives synthesized from this compound have shown promise against a variety of viral pathogens. The strategic choice of the nucleophile used to displace the C6-chloride is key to targeting specific viral enzymes.
| Virus Family/Species | Viral Target Enzyme | Example Derivative Class |
| Retroviridae (e.g., HIV-1) | Reverse Transcriptase (RT) | 6-(Arylthio)uracils, 6-Benzyluracils |
| Herpesviridae (e.g., HCMV, HSV) | Viral Polymerases, other essential enzymes | 1,3-Disubstituted uracils |
| Hepadnaviridae (e.g., HBV) | Reverse Transcriptase / DNA Polymerase | 5-Ethyl-6-(arylthio)uracils |
| Coronaviridae (e.g., SARS-CoV-2) | RNA-dependent RNA Polymerase (RdRp) | N1,N3-Disubstituted Uracil Derivatives |
Note: While the core scaffold in this guide is 1,3-dimethylated, the broader success of uracil derivatives against viruses like SARS-CoV-2 highlights the potential for novel C6-substituted 1,3-dimethyluracil analogues in this area.[1][7][8]
Conclusion and Future Directions
This compound is a powerful and cost-effective precursor for generating diverse libraries of potential antiviral compounds. The straightforward and high-yielding SNAr chemistry at the C6 position allows for rapid exploration of structure-activity relationships. Future research should focus on synthesizing derivatives with novel aryl, heteroaryl, and complex acyclic side chains at the C6 position. Screening these compounds against emerging and drug-resistant viral strains, such as variants of SARS-CoV-2 and resistant HIV, will be critical in the ongoing search for effective antiviral therapies.
References
- Uracil derivatives as non-nucleoside inhibitors of viral infections. ScienceDirect.
- Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. National Center for Biotechnology Information (PMC).
- Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. PubMed.
- Synthesis of New Uracil Derivatives with Antiviral and Anticancer Potential. MDPI.
- Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. Semantic Scholar.
- Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Semantic Scholar.
- Practical and concise synthesis of nucleoside analogs. Springer Nature Experiments.
- Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. PubMed.
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Center for Biotechnology Information.
- Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV. Taylor & Francis Online.
- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
- ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. ResearchGate.
- Unsaturated and Carbocyclic Nucleoside Analogues: Synthesis, Antitumor, and Antiviral Activity. PubMed.
- Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. National Center for Biotechnology Information (PMC).
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI.
- Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. National Center for Biotechnology Information (PMC).
- Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV. PubMed.
- Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central.
- Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. MDPI.
- Recent progresses in marine microbial-derived antiviral natural products. National Center for Biotechnology Information (PMC).
- Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. ResearchGate.
- Chemical derivatives of a small molecule deubiquitinase inhibitor have antiviral activity against several RNA viruses. PubMed.
- Synthesis and Antiviral Properties of 1-Substituted 3-[ω-(4-Oxoquinazolin-4(3H)-yl)alkyl]uracil Derivatives. National Center for Biotechnology Information (PMC).
- Recent highlights in the development of new antiviral drugs. PubMed Central.
- The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 6-Chloro-1,3-dimethyluracil
Abstract: This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of related substances for 6-Chloro-1,3-dimethyluracil, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and specificity for its intended use in research, development, and quality control environments.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a vital building block in the synthesis of several active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is of paramount importance as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure the quality and consistency of this compound.
This document provides a comprehensive, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is explained, and the validation protocol is designed to be a self-validating system, providing a high degree of assurance in the quality of the analytical data.
Understanding the Analyte and Potential Impurities
A thorough understanding of the analyte's chemical properties and its synthetic route is fundamental to developing a specific and stability-indicating HPLC method.
Chemical Properties of this compound:
-
Molecular Weight: 174.59 g/mol [3]
-
Melting Point: 109-113 °C[3]
-
Solubility: Soluble in chloroform and slightly soluble in methanol.[3]
Potential Process-Related Impurities: The synthesis of this compound often involves the chlorination of 1,3-dimethylbarbituric acid or the hydrolysis and subsequent chlorination of 6-amino-1,3-dimethyluracil.[6][7] Therefore, potential process-related impurities that this method is designed to separate include:
-
1,3-Dimethylbarbituric acid (Starting Material)
-
6-Amino-1,3-dimethyluracil (Starting Material)
-
1,3-Dimethyluracil (Potential by-product) [2]
HPLC Method and Chromatographic Conditions
The selection of the HPLC method parameters is driven by the chemical nature of this compound and its potential impurities. A reversed-phase method is chosen due to its versatility and suitability for the analysis of moderately polar compounds.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD) | A standard HPLC system with a DAD allows for the monitoring of multiple wavelengths and the assessment of peak purity. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | A C18 stationary phase provides the necessary hydrophobicity for the retention and separation of the analyte and its related substances. The chosen column dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase suppresses the ionization of any potential acidic or basic impurities, leading to improved peak shape and retention time reproducibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes of interest. |
| Gradient Elution | Time (min) | %B |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is suitable for a 4.6 mm internal diameter column and provides efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | 275 nm | Based on the UV spectrum of the structurally related 1,3-dimethyluracil, a detection wavelength of 275 nm is selected to provide good sensitivity for the main component and its potential chromophoric impurities.[2] A Diode Array Detector is recommended to confirm peak purity. |
| Injection Volume | 10 µL | A 10 µL injection volume provides an adequate response for the main component and allows for the detection of impurities at low levels. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This diluent ensures the solubility of the analyte and is compatible with the mobile phase. |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified.
-
Inject the Standard Solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time of the this compound peak.
-
Determine the theoretical plates and tailing factor for the this compound peak.
Acceptance Criteria:
-
RSD of Peak Area: ≤ 1.0%
-
RSD of Retention Time: ≤ 1.0%
-
Theoretical Plates: ≥ 2000
-
Tailing Factor: ≤ 2.0
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by area normalization.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
A comprehensive validation of the analytical method was performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9]
Specificity and Stability-Indicating Nature
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The this compound sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
The chromatograms of the stressed samples were compared to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak (resolution ≥ 1.5).
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five concentrations ranging from the reporting limit to 150% of the nominal concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy
Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (50%, 100%, and 150% of the nominal concentration).
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0%
Precision
Repeatability (Intra-assay Precision): The repeatability of the method was assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration.
Intermediate Precision (Inter-assay Precision): The intermediate precision was evaluated by having a second analyst perform the analysis on a different day using a different instrument.
Acceptance Criteria:
-
RSD for Repeatability: ≤ 1.0%
-
RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of 3:1
-
LOQ: Signal-to-noise ratio of 10:1
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% absolute)
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Visualizing the Workflow
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Application Note: High-Resolution NMR Spectroscopy for the Structural Characterization of 6-Chloro-1,3-dimethyluracil
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, field-proven protocol for the structural characterization of 6-Chloro-1,3-dimethyluracil using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple checklist of steps, this document delves into the causality behind experimental choices, ensuring technical accuracy and robust, reproducible results. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require definitive structural verification of small molecule compounds.
Introduction: The Need for Unambiguous Characterization
This compound is a substituted pyrimidine derivative, a class of compounds with significant importance in medicinal chemistry and biological research. As a synthetic intermediate or a potential bioactive agent, its precise molecular structure must be unequivocally confirmed to ensure purity, validate synthetic pathways, and understand its chemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[1][2] It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C. This application note presents a detailed protocol grounded in established principles to achieve high-quality NMR data for this compound.
Foundational Principles: Why NMR Works
NMR spectroscopy operates by probing the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei like ¹H and ¹³C align in specific spin states. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their equilibrium state, they emit a signal known as the Free Induction Decay (FID).[3][4] This time-domain signal is converted into a frequency-domain spectrum via a mathematical process called Fourier Transformation.[3][5]
The resulting spectrum plots signal intensity against chemical shift (δ), measured in parts per million (ppm). Key information is extracted from:
-
Chemical Shift (δ): The position of a signal on the x-axis, which is indicative of the electronic environment surrounding the nucleus. Electronegative atoms, like chlorine and oxygen in our target molecule, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[2]
-
Integration: The area under a ¹H NMR signal, which is directly proportional to the number of protons generating that signal.[6]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei (spin-spin coupling). This provides direct evidence of atomic connectivity.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where careful preparation and systematic data acquisition lead to reliable and interpretable results.
Part A: Sample Preparation - The Foundation of Quality Data
The quality of the final spectrum is critically dependent on the initial sample preparation. Contaminants, particulate matter, or improper solvent choice can severely degrade spectral quality.
Materials:
-
This compound (high purity, >98%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
Step-by-Step Protocol:
-
Determine Sample Amount:
-
For ¹H NMR, an optimal concentration is 5-25 mg of the compound.[7][8]
-
For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (1.1%), a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[7][8][9]
-
Causality: Overly concentrated samples can lead to broadened signal lineshapes and difficulty in magnetic field shimming, while overly dilute samples require significantly longer acquisition times.[7][9]
-
-
Select an Appropriate Solvent:
-
The primary criterion for solvent selection is the solubility of the analyte.[10][11] this compound is an organic molecule expected to be soluble in Chloroform-d (CDCl₃), a common and cost-effective choice.[12][13]
-
Deuterated solvents are essential because they are "invisible" in ¹H NMR and provide the deuterium signal required by the spectrometer for field-frequency locking, ensuring spectral stability.[10][11]
-
Causality: The residual proton signal of the solvent (e.g., ~7.26 ppm for CDCl₃) should not overlap with key analyte signals.[11] Given the expected chemical shifts for the target molecule, CDCl₃ is a suitable starting point.
-
-
Prepare the Sample:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).[9][14] This volume ensures the sample fills the detection region of the NMR coil.
-
Add a very small amount of TMS. TMS serves as the universal internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[15][16]
-
Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect for any solid particles. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette while transferring it to the NMR tube.[7][8]
-
Causality: Undissolved solids will disrupt the magnetic field homogeneity, leading to poor shimming and distorted peak shapes.[9]
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. Avoid chipped or scratched tubes, as they can break inside the spectrometer.[8][14]
-
Cap the tube securely and label it clearly. Do not use paper labels or tape on the section of the tube that enters the magnet.[14][17]
-
Part B: NMR Data Acquisition
The parameters below are typical for a 400-600 MHz spectrometer and should be adjusted as needed based on instrument performance and sample concentration.
Workflow Diagram: From Sample to Spectrum
Caption: General workflow for NMR characterization.
¹H NMR Acquisition Protocol:
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Set Acquisition Parameters:
-
Pulse Width (pw90): Use a calibrated 90° pulse width. This ensures uniform excitation across the spectrum.
-
Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm) is sufficient for most organic molecules.
-
Acquisition Time (at): ~2-4 seconds. Longer times improve resolution.
-
Relaxation Delay (d1): 1-2 seconds. This allows protons to return to equilibrium between pulses.
-
Number of Scans (ns): 8 to 16 scans are typically adequate for a sample of this concentration. The signal-to-noise ratio improves with the square root of the number of scans.
-
¹³C NMR Acquisition Protocol:
-
Use the same lock and shim settings from the ¹H experiment.
-
Set Acquisition Parameters:
-
Experiment Type: Standard proton-decoupled ¹³C experiment. Decoupling collapses ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances signal-to-noise.[6]
-
Spectral Width (sw): ~240 ppm (e.g., from -10 to 230 ppm) to cover the full range of organic carbon signals.
-
Acquisition Time (at): ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons (like C=O and C-Cl in this molecule) often have longer relaxation times (T1), and a sufficient delay is needed for them to be observed accurately, though not necessarily quantitatively in a standard experiment.[18]
-
Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration. This is significantly higher than for ¹H NMR due to the lower sensitivity of the ¹³C nucleus.[9]
-
Part C: Data Processing
Modern NMR software automates many of these steps, but understanding the process is crucial for quality control.[3]
-
Fourier Transformation (FT): Convert the raw FID signal from the time domain to the frequency domain.[19]
-
Apodization: Apply a window function (e.g., exponential multiplication) to the FID before FT to improve the signal-to-noise ratio.[3]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.[15]
-
Integration & Peak Picking:
-
For ¹H NMR, integrate the area under each signal. Set the integration of one well-resolved peak corresponding to a known number of protons (e.g., a methyl group with 3H) to that value, and the software will calculate the relative integrals of all other peaks.
-
For both ¹H and ¹³C spectra, pick the peaks to generate a list of their exact chemical shifts in ppm.
-
Data Analysis and Structural Assignment
The processed spectra should be analyzed to confirm the structure of this compound.
Molecular Structure for Assignment
Caption: Structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Number(s) | Signal Type | Predicted ¹H δ (ppm) | Integration | Multiplicity | Predicted ¹³C δ (ppm) | Rationale for Assignment |
| H⁵ | Vinyl Proton | ~6.0 - 6.2 | 1H | Singlet (s) | - | The lone proton on the C=C double bond. Its signal is a singlet as there are no adjacent protons to couple with. |
| C⁷H₃ | N¹-Methyl | ~3.3 - 3.5 | 3H | Singlet (s) | ~28 - 30 | Methyl group attached to N¹. Appears as a sharp singlet. |
| C⁸H₃ | N³-Methyl | ~3.2 - 3.4 | 3H | Singlet (s) | ~36 - 38 | Methyl group attached to N³. Appears as a sharp singlet, with a slightly different chemical shift from the N¹-methyl due to its different position in the ring. |
| C⁵ | Vinyl Carbon | - | - | - | ~100 - 105 | Carbon of the C=C double bond bearing a proton. |
| C⁶ | Chloro-substituted Carbon | - | - | - | ~145 - 150 | Carbon attached to both chlorine and nitrogen. The high chemical shift is due to the strong deshielding effects of these electronegative atoms. |
| C² | Carbonyl Carbon | - | - | - | ~150 - 153 | Carbonyl carbon adjacent to two nitrogen atoms. |
| C⁴ | Carbonyl Carbon | - | - | - | ~160 - 163 | Carbonyl carbon adjacent to a nitrogen and a vinyl carbon. Typically the most downfield signal in uracil derivatives. |
Note: These are predicted values based on data for similar uracil derivatives and known substituent effects.[20][21][22] Actual experimental values may vary slightly.
Interpretation Logic:
-
¹H Spectrum: The spectrum is expected to be simple, showing three distinct singlets. By comparing their integrations (1H vs. 3H vs. 3H), the vinyl proton can be easily distinguished from the two methyl groups.
-
¹³C Spectrum: The spectrum should show six distinct signals. The two methyl carbons (C⁷, C⁸) will appear in the upfield region (~25-40 ppm). The vinyl carbon (C⁵) will be around 100 ppm. The remaining three quaternary carbons (C², C⁴, C⁶) will be in the downfield region (>145 ppm). The carbon attached to the highly electronegative chlorine (C⁶) is expected to be significantly downfield, as are the two carbonyl carbons (C², C⁴).
By correlating the observed signals with these predictions, the structure of this compound can be confidently confirmed.
Conclusion
This application note provides a robust and scientifically grounded protocol for the NMR characterization of this compound. By following these detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The provided analysis framework enables the unambiguous confirmation of the molecular structure, an essential step in chemical synthesis and drug development workflows.
References
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- The MetaRbolomics book: 2.3 NMR data handling and (pre-)processing.
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- NMR Sample Preparation. (n.d.). ETH Zurich Department of Chemistry and Applied Biosciences.
- NMR Sample Requirements and Preparation. (n.d.). University of California, Santa Barbara, Department of Chemistry and Biochemistry.
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- Keeler, J. (2002). NMR Data Processing. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
- How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
- From FID to 2D: Processing HSQC Data Using NMRPipe. (n.d.). Fraser Lab, UCSF.
- How to select NMR solvent. (n.d.). [Flowchart].
- Wong, K. L., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747–2755.
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1978). Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. Canadian Journal of Chemistry, 56(5), 725-729.
- Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Engineering Science and Technology, 16(4), 3343-3363.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath.
- Le, T. C. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen.
- Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry.
- Wong, K. L., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. ResearchGate.
- Chemical Shift Referencing. (n.d.). University of California, Santa Barbara, NMR Facility.
- Prakash, G. K. S., et al. (2001). A comparative study of the 2,3-dimethyl-3-fluoro-2-butyl cation and its chloro analog. Journal of the American Chemical Society, 123(4), 658-662. [Table of calculated chemical shifts].
- Creemer, L. C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1449–1454.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin.
- Quantitative NMR Spectroscopy. (2017). University of Oxford, Department of Chemistry.
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- Reich, H. J. (2021). 1H NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin.
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Purifying 6-Chloro-1,3-dimethyluracil: An Application Note on Recrystallization for High-Purity Synthesis
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 6-Chloro-1,3-dimethyluracil, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of this compound via recrystallization, a robust and scalable technique for achieving high levels of purity.[3] We will delve into the mechanistic principles behind solvent selection and the crystallization process, offering a framework that is both scientifically rigorous and practically applicable for researchers in organic synthesis and medicinal chemistry.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target compound's properties is paramount for developing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 6972-27-6 | [4] |
| Molecular Formula | C₆H₇ClN₂O₂ | [4] |
| Molecular Weight | 174.58 g/mol | |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | 107-116 °C (range for commercial grades) | [4] |
The synthesis of this compound commonly involves the chlorination of 1,3-dimethylbarbituric acid with a reagent such as phosphorus oxychloride.[5] This synthetic route can introduce specific impurities that need to be addressed during purification:
-
Unreacted Starting Material: Residual 1,3-dimethylbarbituric acid.
-
Hydrolysis Products: Reaction of this compound with moisture to revert to 1,3-dimethylbarbituric acid or other degradation products.
-
Colored Byproducts: Often formed during high-temperature chlorination reactions.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[3] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the impurity molecules, which remain dissolved in the solvent (mother liquor).
Experimental Protocol: Purifying this compound
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Safety Precautions
This compound is an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Step 1: Solvent Selection and Optimization
While ethanol is a good starting point, a preliminary small-scale solvent screening is recommended to confirm the optimal solvent or solvent system for your specific batch of crude material.
-
Place approximately 50 mg of the crude this compound into four separate small test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, water).
-
Observe the solubility at room temperature. The ideal solvent should show low solubility.
-
Gently heat the test tubes in a water bath and observe the solubility. The compound should fully dissolve at an elevated temperature.
-
Allow the clear solutions to cool to room temperature, and then place them in an ice bath.
-
The solvent that yields a good quantity of crystalline precipitate upon cooling is the most suitable. For this protocol, we will proceed with ethanol.
Step 2: The Recrystallization Procedure
Caption: Recrystallization workflow for this compound.
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 40-50 mL of 95% ethanol. Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization: If the solution is colored (typically yellow to brownish), remove it from the heat and add a small amount (approximately 0.1-0.2 g) of activated carbon. The causality here is that the high surface area of activated carbon adsorbs colored impurities. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration. This is a critical step to remove the decolorizing agent and any particulate matter while the product is still in solution. Pre-heat a second Erlenmeyer flask with a small amount of boiling solvent to prevent premature crystallization in the funnel. Use a fluted filter paper for a faster filtration rate.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form in an ordered manner, excluding impurities. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
Step 3: Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
Melting Point: A sharp melting point close to the literature value (around 111-114 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A typical reverse-phase HPLC method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) as a modifier.
-
Detection: UV detection at an appropriate wavelength.
-
-
Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any proton or carbon-containing impurities.
-
FTIR Spectroscopy: The FTIR spectrum should show characteristic peaks for the functional groups present in this compound, such as C=O (amide) stretching, C=C stretching, and C-Cl stretching.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | Too much solvent was used. | Evaporate some of the solvent and re-cool the solution. |
| The product is significantly soluble in cold solvent. | Use a different solvent or a mixed-solvent system. | |
| No Crystals Form | The solution is not supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation, or add a seed crystal of the pure compound. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
Conclusion
Recrystallization is a powerful and economical technique for the purification of this compound, enabling researchers to obtain high-purity material essential for the synthesis of pharmaceutical compounds. By understanding the principles of solubility and carefully controlling the experimental parameters, this protocol can be reliably implemented to ensure the quality and consistency of this important chemical intermediate. The self-validating nature of this protocol, confirmed by post-purification analysis, ensures that the resulting material meets the stringent requirements of the drug development pipeline.
References
- SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). FTIR spectra of: (A) 6-amino-1,3-dimethyl uracil, and (B) 2Clph-BU.
- Dove Research & Analytics Laboratory. (n.d.). Product - this compound.
- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
- Google Patents. (n.d.). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- Pharmaffiliates. (n.d.). 1,3-Dimethyl Barbituric Acid.
- Veeprho. (n.d.). 1,3-Dimethyl Barbituric Acid | CAS 769-42-6.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Restek. (n.d.). Analysis of Organic Solvents.
- ResearchGate. (n.d.). The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴.
- ResearchGate. (n.d.). B): IR spectra of 1,3-dimethyl-6-aminouracil.
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Application Note: High-Purity Isolation of 6-Chloro-1,3-dimethyluracil via Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 6-Chloro-1,3-dimethyluracil using normal-phase flash column chromatography. This compound is a critical intermediate in the synthesis of various pharmaceuticals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust methodology from mobile phase selection to the final isolation of the purified compound. The causality behind experimental choices is explained to empower the user to adapt the protocol to their specific needs.
Introduction
This compound (CAS 6972-27-6) is a halogenated pyrimidine derivative that serves as a key building block in organic synthesis.[1][2] Its structure, featuring a chlorinated pyrimidine ring, makes it a versatile precursor for the introduction of various functionalities through nucleophilic substitution reactions. However, synthetic routes to this compound can yield byproducts and unreacted starting materials. Therefore, a reliable purification method is essential to obtain the compound in high purity.
Column chromatography, particularly flash chromatography, is a widely employed technique for the purification of organic compounds.[3] This method leverages the differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.[4] For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.[5]
This document outlines a detailed protocol for the purification of this compound using silica gel flash chromatography, including the crucial preliminary step of developing an optimal solvent system via Thin Layer Chromatography (TLC).
Principle of Separation
The purification strategy is based on normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent mixture. This compound, being a moderately polar molecule due to the presence of carbonyl and chloro groups, will have a moderate affinity for the silica gel. By carefully selecting a mobile phase of appropriate polarity, this compound can be selectively eluted from the column, leaving behind more polar impurities and eluting ahead of less polar byproducts.
The key to a successful separation is the selection of an appropriate mobile phase, which is achieved through preliminary analysis using Thin Layer Chromatography (TLC).[6] The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring a good balance between separation efficiency and elution time.[7]
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Flash chromatography system (manual or automated) |
| Silica gel (230-400 mesh, 60 Å) | Glass column (appropriate size for the amount of crude material) |
| TLC plates (silica gel 60 F254) | TLC developing chamber |
| Hexane (HPLC grade) | UV lamp (254 nm) |
| Ethyl acetate (HPLC grade) | Rotary evaporator |
| Dichloromethane (HPLC grade) | Fume hood |
| Methanol (HPLC grade) | Glassware (beakers, flasks, graduated cylinders) |
| Triethylamine (optional) | Capillary spotters |
| Anhydrous sodium sulfate | Cotton or glass wool |
Experimental Protocol
Step 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
The selection of the mobile phase is the most critical step for a successful chromatographic separation.[8]
-
Prepare TLC Chambers: Line two to three small TLC developing chambers with filter paper and add a few milliliters of different solvent systems for saturation.[8]
-
Suggested Starting Solvent Systems:
-
System A: 30:70 Ethyl acetate/Hexane
-
System B: 50:50 Ethyl acetate/Hexane
-
System C: 2:98 Methanol/Dichloromethane[9]
-
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.[6]
-
Develop the TLC Plate: Place the spotted TLC plate into the saturated developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize the Solvent System: Adjust the polarity of the mobile phase until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.[7]
-
If the Rf is too low (compound is too polar for the solvent), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
If the Rf is too high (compound is not polar enough for the solvent), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
-
For nitrogen-containing compounds that may streak, adding 0.1-1% triethylamine to the mobile phase can improve the spot shape.[10]
-
Step 2: Column Preparation
The following workflow illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight, depending on the difficulty of the separation.
-
Prepare the Column: Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pack the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
Step 3: Sample Loading (Dry Loading)
Dry loading is recommended for this compound to ensure a narrow sample band and improved separation.
-
Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude compound) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the dry powder containing the adsorbed sample onto the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Elute the Column: Carefully add the mobile phase to the top of the column. Apply gentle positive pressure (using a pump or inert gas) to begin the elution.
-
Gradient Elution (Recommended): Start with the less polar solvent system identified during TLC. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A suggested gradient is provided in the table below.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be appropriate for the scale of the separation.
-
Monitor Fractions: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound. Spot the fractions on a TLC plate alongside a reference spot of the crude material.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data and Expected Results
The following table summarizes the recommended chromatographic parameters and expected outcomes.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase (TLC) | Start with 30-50% Ethyl Acetate in Hexane | Good starting polarity for moderately polar compounds. |
| Target TLC Rf | 0.2 - 0.4 | Optimal for good separation and reasonable elution time on the column.[7] |
| Sample Loading | Dry Loading | Ensures a concentrated sample band, leading to better resolution. |
| Elution Profile | Gradient: Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane) and gradually increase to a higher polarity (e.g., 60% Ethyl Acetate in Hexane). | Allows for the elution of less polar impurities first, followed by the target compound, and finally more polar impurities. |
| Purity Assessment | TLC, HPLC, GC-MS, ¹H NMR | Standard analytical techniques to confirm the purity of the final product. |
| Expected Purity | >98% (by GC)[12] | Dependent on the crude material and careful execution of the protocol. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC to achieve the target Rf of 0.2-0.4. |
| Column was poorly packed (channeling). | Repack the column, ensuring an even and compact bed of silica gel. | |
| Compound Streaking on TLC/Column | Compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase to neutralize the silica.[10] |
| Compound Elutes too Quickly or too Slowly | Mobile phase polarity is too high or too low, respectively. | Decrease or increase the polarity of the mobile phase accordingly. |
| Cracked Silica Bed | The column ran dry during the run. | Always maintain a level of solvent above the silica bed. |
Conclusion
The flash column chromatography method detailed in this application note provides a reliable and efficient means for the purification of this compound. By following the systematic approach of mobile phase optimization with TLC followed by careful column packing, sample loading, and gradient elution, researchers can consistently obtain this important synthetic intermediate in high purity. The principles and techniques described herein are also applicable to the purification of other heterocyclic compounds of similar polarity.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
- BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). National Institutes of Health.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Merck. (n.d.). TLC Tips and Tricks.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
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- MH Chem. (2023, September 12). Silica gel column preparation and compound purification [Video]. YouTube.
- NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography|Products.
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- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Chemistry For Everyone. (2025, January 29). What Solvent Is Used In Thin Layer Chromatography? [Video]. YouTube.
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- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Khan Academy. (n.d.). Calculating retention factors for TLC [Video].
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- MEGA Lecture. (2019, April 7). 3 - 0620_s17_qp_22 : Chromatography, Rf Value [Video]. YouTube.
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Application Notes and Protocols for the Derivatization of 6-Chloro-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Scaffold of 6-Chloro-1,3-dimethyluracil in Medicinal Chemistry
This compound is a pivotal starting material in synthetic and medicinal chemistry. Its pyrimidine core is a common feature in a wide array of biologically active molecules. The presence of a reactive chlorine atom at the C6 position allows for a diverse range of chemical transformations, making it an ideal scaffold for the generation of compound libraries in drug discovery programs. The derivatives of 6-substituted uracils have shown a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and antibacterial properties. This document provides detailed protocols for the synthesis of various derivatives from this compound, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carbonyl groups, facilitates nucleophilic aromatic substitution at the C6 position. This allows for the displacement of the chloro group by a variety of nucleophiles.
A. Amination: Synthesis of 6-Amino-1,3-dimethyluracil Derivatives
The reaction of this compound with primary and secondary amines is a straightforward method to introduce diverse amino functionalities, which are crucial for modulating the pharmacological properties of the resulting compounds.
Causality Behind Experimental Choices: The choice of a high-boiling point solvent like ethanol or butanol allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for the SNAr reaction. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to neutralize the HCl generated during the reaction without competing with the primary or secondary amine nucleophile. Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[1]
Experimental Protocol: Synthesis of 6-(Alkylamino)-1,3-dimethyluracils [2]
-
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., 3-chloropropylamine, morpholine, piperidine)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Ethanol (anhydrous)
-
Microwave synthesis vials (if using microwave)
-
-
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and DIPEA (1.5 eq).
-
Add anhydrous ethanol to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired 6-amino-1,3-dimethyluracil derivative.
-
Data Presentation: Representative Amination Reactions
| Amine | Product | Reaction Time (Microwave) | Yield (%) |
| 3-Chloropropylamine | 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil | 15 min | >85% |
| Morpholine | 6-Morpholino-1,3-dimethyluracil | 10 min | High |
| Piperidine | 6-Piperidino-1,3-dimethyluracil | 10 min | High |
Workflow for Nucleophilic Amination
Caption: Workflow for the microwave-assisted amination of this compound.
B. Thiolation and Alkoxylation: Introduction of Sulfur and Oxygen Nucleophiles
The introduction of thioether or ether linkages at the C6 position can significantly impact the lipophilicity and hydrogen bonding capabilities of the molecule, offering another avenue for lead optimization.
Causality Behind Experimental Choices: Stronger nucleophiles like sodium thiomethoxide or sodium methoxide are typically used for these transformations. The reactions are often carried out in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the anionic nucleophile.
Experimental Protocol: Synthesis of 6-(Methylthio)-1,3-dimethyluracil
-
Materials:
-
This compound
-
Sodium thiomethoxide
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield 6-(methylthio)-1,3-dimethyluracil.
-
A similar procedure can be followed for the synthesis of 6-alkoxy derivatives using the corresponding sodium alkoxide.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of 6-aryl and 6-heteroaryl-1,3-dimethyluracil derivatives.[3][4][5]
A. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1,3-dimethyluracils
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds due to the commercial availability and stability of boronic acids.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly employed.[6] A base, such as sodium or potassium carbonate, is required to activate the boronic acid for transmetalation.[6] A biphasic solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is frequently used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 6-Phenyl-1,3-dimethyluracil
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 85-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 6-phenyl-1,3-dimethyluracil.
-
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 |
B. Stille Coupling: An Alternative Route to C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organostannanes as the coupling partners. Organostannanes are often stable to air and moisture, and the reaction conditions can tolerate a wide range of functional groups.[1][7][8]
Causality Behind Experimental Choices: Similar to the Suzuki coupling, a palladium catalyst is essential. Additives like copper(I) iodide (CuI) can accelerate the transmetalation step. A polar aprotic solvent such as DMF or dioxane is commonly used.
Experimental Protocol: Synthesis of 6-(Thiophen-2-yl)-1,3-dimethyluracil
-
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed DMF.
-
Add 2-(tributylstannyl)thiophene (1.1 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic solution with aqueous potassium fluoride (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
-
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Suzuki-Miyaura and Stille cross-coupling reactions.
III. Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. The disappearance of the C5-H proton signal (if derivatization occurs at C5) and the appearance of new signals corresponding to the introduced substituent are key diagnostic features. For 6-substituted derivatives, shifts in the C5-H proton signal are expected.[9][10][11][12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product, while LC-MS is a valuable tool for monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
Representative Characterization Data for 6-Amino-1,3-dimethyluracil: [10]
-
¹H NMR (DMSO-d₆): δ 4.85 (s, 1H, C5-H), 6.35 (br s, 2H, NH₂), 3.25 (s, 3H, N3-CH₃), 3.10 (s, 3H, N1-CH₃).
-
¹³C NMR (DMSO-d₆): δ 163.5 (C4), 154.9 (C2), 151.7 (C6), 76.9 (C5), 35.1 (N3-CH₃), 27.2 (N1-CH₃).
-
MS (ESI): m/z 156.07 [M+H]⁺.
IV. Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of substituted uracil derivatives. The protocols outlined in this application note for nucleophilic substitution and palladium-catalyzed cross-coupling reactions provide a solid foundation for the generation of compound libraries for drug discovery and other applications. The continued exploration of new synthetic methodologies and the biological evaluation of the resulting derivatives will undoubtedly lead to the discovery of novel therapeutic agents.
References
- Preparation method of 6-amino-1,3-dimethyluracil.
- Stille Coupling. NROChemistry. (URL: [Link])
- Zhi, C., Long, Z. Y., Gambino, J., Xu, W. C., Brown, N. C., Barnes, M., ... & Wright, G. E. (2003). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry, 46(8), 1439-1448. (URL: [Link])
- Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. Semantic Scholar. (URL: [Link])
- Advances in the synthesis of 5-and 6-substituted uracil deriv
- Process for preparing 6-chlorine-1,3-dimethyl uracil.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Preparation method of 6-amino-1, 3-dimethyl uracil.
- Stille Cross-Coupling. J&K Scientific LLC. (URL: [Link])
- Stille Coupling. Organic Chemistry Portal. (URL: [Link])
- Suzuki-Miyaura Coupling. Organic Synthesis. (URL: [Link])
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. (URL: [Link])
- 1,3-Dimethyluracil. PubChem. (URL: [Link])
- Stille reaction. Wikipedia. (URL: [Link])
- 6-Amino-1,3-dimethyluracil. PubChem. (URL: [Link])
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
- Stille coupling reactions with organostannanes.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. (URL: [Link])
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. (URL: [Link])
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
- Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols. RSC Publishing. (URL: [Link])
- The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴.
- Preparation method of this compound.
- (1,3-Dimethyluracil-5-yl)mercury(II): Preparative, Structural, and NMR Spectroscopic Studies of an Analog of CH(3)Hg(II). PubMed. (URL: [Link])
- Thiol-thiol cross-clicking using bromo-ynone reagents. PMC - NIH. (URL: [Link])
- 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. (URL: [Link])
- 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Deriv
- NMR signals of 6-aminouracil derivatives with various substituents in the 5-position, and NOESY cross correlation for structure/tautomer analysis determined in chloroform-d1.
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The Strategic Application of 6-Chloro-1,3-dimethyluracil in the Synthesis of Urapidil: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the pivotal role of 6-chloro-1,3-dimethyluracil in the synthesis of the antihypertensive agent, urapidil. We will delve into the mechanistic underpinnings of its reactivity, present a detailed and validated protocol for its application, and offer critical insights to ensure procedural success and high-purity outcomes.
Introduction: Urapidil and the Significance of the Uracil Moiety
Urapidil is a clinically significant antihypertensive drug that exerts its effects through a dual mechanism: selective α1-adrenoceptor antagonism and modulation of central serotonergic pathways.[1] Its molecular architecture features a distinctive uracil core, which is integral to its pharmacological activity. The synthesis of urapidil, therefore, hinges on the efficient and controlled introduction of this heterocyclic system. This compound has emerged as a key starting material in several synthetic routes due to the reactivity of the chlorine atom at the C6 position, which allows for facile nucleophilic substitution.
The Core Reaction: Nucleophilic Aromatic Substitution
The cornerstone of urapidil synthesis utilizing this compound is a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the terminal primary amine of a substituted propylamine chain, attached to a piperazine moiety, displaces the chlorine atom on the uracil ring. The electron-withdrawing nature of the adjacent carbonyl groups on the uracil ring activates the C6 position, making it susceptible to nucleophilic attack.
A prevalent synthetic strategy involves the reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with this compound.[2] This reaction is typically carried out in an aqueous medium in the presence of a base, which serves as an acid scavenger and facilitates the reaction by neutralizing the hydrogen chloride generated.[2]
Visualizing the Synthesis
To better illustrate the synthetic pathway, the following diagrams outline the chemical transformation and the logical workflow of the process.
Reaction Scheme
Caption: Chemical reaction for the synthesis of urapidil.
Experimental Workflow
Caption: A typical experimental workflow for urapidil synthesis.
Detailed Experimental Protocol
This protocol is based on a method described in a patent, which demonstrates a robust and scalable approach to urapidil synthesis.[2]
Materials and Equipment:
-
Reactants:
-
Solvent: Purified Water
-
Base: Anhydrous Sodium Carbonate
-
Reaction Vessel: A clean, three-necked reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Filtration: Buchner funnel and filter paper.
-
Drying: Oven or vacuum oven.
Procedure:
-
Charging the Reactor: To a 500 mL three-necked reaction flask, add 50.00 g (0.20 mol) of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine, 35.01 g (0.20 mol) of this compound, 63.59 g (0.60 mol) of anhydrous sodium carbonate, and 500 mL of purified water.[2]
-
Reaction: Begin mechanical stirring and heat the mixture to 60°C. Maintain this temperature for 2 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid product using a Buchner funnel.
-
Drying: Dry the filter cake in an oven at 50°C for 6 hours to yield the crude urapidil.[2]
-
Purification (Optional but Recommended): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol.[5] An anti-solvent precipitation method using dichloromethane as the solvent and acetone as the anti-solvent has also been reported to yield high purity urapidil.[6][7]
Expected Yield and Purity:
Following this protocol, a yield of approximately 85.2% with a purity of 97.9% can be expected for the crude product.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Propylamine derivative : this compound) | 1:1 | [2] |
| Base (Anhydrous Sodium Carbonate) Molar Equivalent | 3.0 | [2] |
| Reaction Temperature | 60°C | [2] |
| Reaction Time | 2 hours | [2] |
| Expected Yield (Crude) | 85.2% | [2] |
| Expected Purity (Crude) | 97.9% | [2] |
Safety and Handling of this compound
As a chlorinated organic compound, this compound requires careful handling. It is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4][8][9][10]
Personal Protective Equipment (PPE):
-
Skin: Wear appropriate protective gloves and a lab coat.[8][9]
-
Respiratory: Use in a well-ventilated area. For high concentrations, a respirator may be necessary.[8]
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[8][9]
-
Ingestion: Wash out the mouth with water.[8]
In all cases of exposure, seek medical attention.[8][9]
Analytical Characterization of Urapidil
The successful synthesis of urapidil should be confirmed through various analytical techniques:
-
¹H-NMR, IR, and MS: To confirm the chemical structure.[6]
-
Elemental Analysis: To determine the elemental composition.[6]
-
HPLC: To assess the purity of the final product. A stability-indicating HPLC method can be used for quality control.[11][12]
-
UV-Spectrophotometry: For quantitative analysis of the bulk drug and pharmaceutical formulations.[13]
Conclusion
The use of this compound represents a highly effective and industrially viable route for the synthesis of urapidil. The protocol outlined in this guide, derived from established literature, provides a clear and reproducible method for obtaining high yields of pure urapidil. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can confidently and successfully synthesize this important antihypertensive agent.
References
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- 5. CN104262264A - New preparation technique of urapidil hydrochloride - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Substituted Uracils
Introduction: Accelerating Discovery with Microwave-Assisted Uracil Synthesis
Uracil and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous antiviral, anticancer, and antibacterial agents.[1] The biological significance of these compounds often hinges on the nature of the substituent at the 6-position of the pyrimidine ring. Traditional methods for synthesizing these vital molecules, however, frequently involve harsh reaction conditions, prolonged heating times, and the use of hazardous solvents, creating bottlenecks in the drug discovery pipeline.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient alternative to conventional heating methods.[2][3][4] By utilizing microwave irradiation, chemical transformations can be dramatically accelerated, often reducing reaction times from hours to mere minutes.[5][6] This rapid and uniform heating, a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leads to increased reaction rates, higher yields, and improved product purity.[5][6] Furthermore, MAOS often allows for solvent-free conditions, aligning with the principles of green chemistry by minimizing waste and energy consumption.[2][3][4]
This comprehensive guide provides detailed protocols and insights into the microwave-assisted synthesis of various 6-substituted uracils, including 6-hydroxy, 6-amino, and 6-aryl/alkynyl derivatives. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides self-validating protocols to ensure reliable and reproducible results.
The Science Behind Microwave-Assisted Reactions: Principles and Advantages
Microwave-assisted synthesis leverages the ability of microwave radiation to directly heat the reactants and solvents in a reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave energy is delivered volumetrically to the material. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and solvents in the synthesis of uracils, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[5]
Key Advantages of Microwave-Assisted Synthesis:
-
Accelerated Reaction Rates: The rapid and efficient energy transfer significantly shortens reaction times.[5][6]
-
Higher Yields and Purity: Uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[6]
-
Improved Reaction Control: Precise temperature and pressure control allows for greater reproducibility.[5]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in lower energy consumption.[2][5]
-
Greener Chemistry: The potential for solvent-free reactions and reduced energy usage makes MAOS an environmentally friendly technique.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy and 6-Aminouracils
A highly efficient and environmentally friendly method for the synthesis of 6-hydroxyuracils (barbituric acids) and 6-aminouracils involves the microwave-assisted condensation of malonic acid or cyanoacetic acid with ureas under solvent-free conditions.[7][8]
General Reaction Scheme:
Caption: General workflow for the microwave-assisted synthesis of 6-hydroxy and 6-aminouracils.
Materials:
| Reagent/Material | Purpose |
| Malonic Acid or Cyanoacetic Acid | Starting material for the uracil ring |
| Urea or Substituted Urea | Source of the N-C-N fragment |
| Acetic Anhydride | Dehydrating and activating agent |
| Sodium Hydroxide (for 6-aminouracils) | Base for cyclization step |
| Ethanol | For recrystallization |
| Microwave Synthesizer | Reaction vessel and energy source |
Step-by-Step Protocol for 6-Hydroxyuracils (e.g., Barbituric Acid):
-
In a microwave process vial, thoroughly mix equimolar amounts of malonic acid and the desired urea (or N-substituted urea).
-
Add 2 equivalents of acetic anhydride to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power (e.g., 40% of 800W) and maintain the temperature at approximately 60°C for 7-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting solid product can be recrystallized from ethanol to afford the pure 6-hydroxyuracil derivative.[7]
Step-by-Step Protocol for 6-Aminouracils:
-
Follow steps 1-3 as described for 6-hydroxyuracils, using cyanoacetic acid instead of malonic acid.
-
Irradiate the reaction mixture at a constant power (e.g., 40% of 800W) while keeping the temperature below 60°C for 10 minutes.
-
After cooling the reaction vessel to room temperature, add a small amount of ethanol.
-
To induce cyclization, add aqueous sodium hydroxide and stir until the product precipitates.
-
Filter the solid product and recrystallize from ethanol to obtain the pure 6-aminouracil derivative.[7]
Data Presentation:
| Product | Starting Materials | Microwave Time (min) | Yield (%) |
| Barbituric Acid | Malonic Acid, Urea | 7 | Excellent |
| N-Methylbarbituric Acid | Malonic Acid, N-Methylurea | 8 | High |
| 6-Amino-1,3-dimethyluracil | Cyanoacetic Acid, N,N'-Dimethylurea | 10 | Excellent |
Yields are typically high to excellent under these optimized microwave conditions.[7]
Protocol 2: Palladium-Catalyzed Synthesis of 6-Aryl and 6-Alkynyluracils
Microwave irradiation is particularly effective in accelerating palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[9][10][11] These methods are invaluable for creating C-C bonds at the 6-position of the uracil ring, starting from a 6-halouracil precursor.
General Reaction Scheme:
Caption: Workflow for microwave-assisted Suzuki and Sonogashira cross-coupling reactions of 6-halouracils.
Materials:
| Reagent/Material | Purpose |
| 6-Halouracil (e.g., 6-chlorouracil or 6-bromouracil) | Starting material |
| Arylboronic Acid (for Suzuki) or Terminal Alkyne (for Sonogashira) | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Catalyst for cross-coupling |
| Copper(I) Iodide (CuI) (for Sonogashira) | Co-catalyst |
| Base (e.g., K₂CO₃, NaOH, Et₃N) | Activates the coupling partners |
| Solvent (e.g., Dioxane/Water, DMF, Acetonitrile) | Reaction medium |
| Microwave Synthesizer | Reaction vessel and energy source |
Step-by-Step Protocol for Microwave-Assisted Suzuki Coupling:
-
To a microwave process vial, add the 6-halouracil (1 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, 3 equiv.).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[12]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 10-20 minutes).[12][13]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-aryluracil.
Step-by-Step Protocol for Microwave-Assisted Sonogashira Coupling:
-
In a microwave process vial, combine the 6-halouracil (1 equiv.), terminal alkyne (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), copper(I) iodide (5 mol%), and a base (e.g., triethylamine, 10 equiv.).[1]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 10-30 minutes). Note: Higher temperatures may lead to double substitution if other halogenated positions are present.[1]
-
Work-up the reaction as described for the Suzuki coupling, followed by purification to yield the 6-alkynyluracil.
Data Presentation:
| Reaction | 6-Halouracil | Coupling Partner | Catalyst System | Microwave Temp (°C) | Time (min) | Yield (%) |
| Suzuki | 2,4-dichloro-pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 100 | 15 | Good to Excellent |
| Sonogashira | 5-bromo-6-chloro-uracil | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 50 | 10-30 | High |
Microwave-assisted cross-coupling reactions offer significant rate enhancements and high yields compared to conventional heating.[14][15]
Troubleshooting and Scientific Insights
-
Low Yields in Cross-Coupling: Ensure all reagents and solvents are anhydrous and degassed, as palladium catalysts are sensitive to oxygen. The choice of base and solvent can also significantly impact the reaction outcome.
-
Side Product Formation: In di- or poly-halogenated uracils, careful control of reaction temperature and time is crucial to achieve regioselectivity.[1] Lower temperatures often favor substitution at the more reactive halogen position.
-
Reaction Stalling: In some cases, the catalyst may deactivate. Using a slightly higher catalyst loading or a more robust ligand can mitigate this issue.
-
Solvent Choice: The choice of solvent is critical for efficient microwave heating. Polar solvents with a high dielectric loss factor are heated more effectively. For solvent-free reactions, the reactants themselves must be sufficiently polar to absorb microwave energy.
Conclusion
The adoption of microwave-assisted synthesis represents a significant advancement in the preparation of 6-substituted uracils. The protocols outlined in this guide demonstrate the power of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. By understanding the principles behind microwave heating and carefully controlling reaction parameters, researchers can efficiently access a diverse library of uracil derivatives, thereby accelerating the pace of drug discovery and development.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Microwave assisted green organic synthesis. (URL: )
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: )
- An expedient method for the synthesis of 6-substituted uracils under microwave irradiation in a solvent-free medium - ElectronicsAndBooks. (URL: )
- An Expedient Method for the Synthesis of 6-Substituted Uracils under Microwave Irradiation in a Solvent-Free Medium.
- Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions - ResearchG
- Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH. (URL: )
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. (URL: )
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. (URL: )
- Microwave assisted Synthesis of Amino uracil - ResearchG
- Microwave promoted efficient synthesis of substituted uracils and thiouracils under solvent-free conditions | Request PDF - ResearchG
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: )
- Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond - Sultan Qaboos University House of Expertise. (URL: )
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - ResearchG
- A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions. (URL: )
- Microwave Promoted Efficient Synthesis of Substituted Uracils and Thiouracils Under Solvent-Free Conditions | PDF | Urea | Chemical Reactions - Scribd. (URL: )
- Pd/C Catalysis under Microwave Dielectric He
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed Central. (URL: )
- Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC - NIH. (URL: )
- Nucleophilic aromatic substitution: Using microwave chemistry - Morressier. (URL: )
- Organometallic cross-coupling reactions - CEM Corpor
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: )
- [PDF] Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. | Semantic Scholar. (URL: )
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - NIH. (URL: )
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Application Note: A Multi-faceted Approach to the Quality Control of 6-Chloro-1,3-dimethyluracil
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive quality control of 6-Chloro-1,3-dimethyluracil, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We present a multi-technique approach encompassing chromatographic, spectroscopic, and structural elucidation methods to ensure the identity, purity, and quality of the analyte. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them. All methods are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[2][3]
Introduction: The Imperative for Rigorous Quality Control
This compound (CAS No: 6972-27-6) is a critical building block in organic synthesis, notably serving as a precursor for active pharmaceutical ingredients (APIs).[1][4] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust quality control (QC) strategy is not merely a procedural formality but a scientific necessity. This guide outlines a holistic QC workflow, from initial identity confirmation to in-depth impurity profiling, designed to be a self-validating system for ensuring the quality of this compound.
A Holistic Quality Control Workflow
A successful QC strategy is a systematic process. The workflow begins with the receipt of a material batch and proceeds through a series of analytical tests, each designed to answer specific questions about the material's quality. The overall process ensures that only material meeting all predefined specifications is released for use.
Figure 1: General Quality Control Workflow for this compound.
Core Analytical Techniques & Protocols
Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Rationale: FTIR is a rapid and reliable technique for confirming the identity of a substance by probing its functional groups. The spectrum of this compound should exhibit characteristic absorption bands corresponding to its key structural features: C=O (carbonyl) stretches of the uracil ring, C-Cl (chloro) stretch, and C-N (amine) stretches. This serves as a fast, preliminary identity check against a known reference standard.
-
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
System Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and performing a background scan.
-
Sample Analysis: Place a small amount of the this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Interpretation: Compare the acquired spectrum to a reference spectrum of known pure this compound. The positions and relative intensities of the major peaks must match. Key expected peaks would be in the regions of 1650-1750 cm⁻¹ (C=O stretches) and 600-800 cm⁻¹ (C-Cl stretch).
-
Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the active ingredient (assay) and detecting process-related impurities.[5] this compound, being a moderately polar molecule, is well-suited for separation on a C18 stationary phase with a polar mobile phase.[6][7] UV detection is effective due to the chromophoric nature of the uracil ring. This single method provides the two most critical quality attributes: potency and purity.
-
Protocol: RP-HPLC with UV Detection
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for good resolution of small molecules. |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) | Provides adequate retention and separation. For MS compatibility, replace any acid buffer with formic acid.[7] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Detection | UV at 254 nm | A common wavelength for aromatic and conjugated systems, providing good sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation and confirmation.[8][9] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For a definitive structural proof of this compound, both are essential. This technique is typically used for reference standard characterization or for identifying unknown impurities.
-
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals would include two singlets for the two non-equivalent N-methyl groups and a singlet for the vinyl proton on the uracil ring.
-
Acquire a ¹³C NMR spectrum. Expected signals would correspond to the methyl carbons, the carbonyl carbons, and the sp² carbons of the ring.
-
-
Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicities to confirm that the spectrum is consistent with the structure of this compound. Compare the data with literature values or a characterized reference standard.
-
Impurity Profiling and Identification
-
Trustworthiness & Rationale: The quality of a pharmaceutical intermediate is defined as much by what it is not as by what it is. Impurity profiling is a critical activity to ensure safety.[10][11] Potential impurities in this compound can arise from the synthesis process, such as unreacted starting materials (e.g., 1,3-dimethylbarbituric acid) or by-products from the chlorination step.[1]
-
Strategy for Unknown Identification: When an unknown impurity is detected above the identification threshold (typically >0.10% as per ICH guidelines), a systematic investigation is required.
Figure 2: Decision Tree for Impurity Identification.
Method Validation According to ICH Q2(R2)
-
Authoritative Grounding: To ensure that an analytical method is suitable for its intended purpose, it must be validated.[12] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[2][3][13] For the HPLC method described, the following parameters must be evaluated.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity analysis (via DAD) should pass. No interference from blank or placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration). |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% to 102.0% recovery from spiked samples at multiple levels. |
| Precision (Repeatability & Intermediate) | To assess the method's variability. | RSD ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different days/analysts). |
| Quantitation Limit (QL) | The lowest amount that can be reliably quantified. | Signal-to-noise ratio ≥ 10. |
| Detection Limit (DL) | The lowest amount that can be detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's resilience to small, deliberate variations. | System suitability parameters remain within limits when factors like mobile phase composition (±2%) or flow rate (±0.1 mL/min) are varied. |
Conclusion
The quality control of this compound requires a multi-pronged analytical approach. By combining spectroscopic identification (FTIR), definitive structural elucidation (NMR), and robust chromatographic separation (HPLC, GC), a comprehensive quality profile can be established. The protocols and strategies outlined in this note are designed to provide a high degree of confidence in the material's identity, strength, and purity. Adherence to these scientifically-grounded and ICH-compliant methodologies ensures the generation of reliable and trustworthy data, which is paramount in the pharmaceutical industry.
References
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
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- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2).
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- A Comparative Guide to 6-Chloro-5-formyl-1,3-dimethyluracil and Other Formyl
- This compound. SIELC Technologies.
- 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis. ChemicalBook.
- Preparation method of this compound.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- Identification and structure elucidation by NMR spectroscopy.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.
- Quality-control Analytical Methods: High-Performance Liquid Chrom
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- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: Regioselective C5-Chlorination of 1,3-Dimethyluracil
Abstract
This document provides a comprehensive guide for the regioselective chlorination of 1,3-dimethyluracil at the C5 position to synthesize 5-chloro-1,3-dimethyluracil. Halogenated uracils are pivotal intermediates in the synthesis of various therapeutic agents and biologically active molecules. This guide details the underlying chemical principles, compares common chlorinating agents, and presents a validated, step-by-step protocol using N-Chlorosuccinimide (NCS), a safe and effective reagent.[1][2] Included are mechanistic insights, data tables for reagent selection and product characterization, troubleshooting advice, and detailed safety protocols tailored for researchers in synthetic chemistry and drug development.
Introduction & Scientific Context
Uracil and its derivatives are fundamental components of nucleic acids and possess a wide range of biological activities. The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the C5 position of the uracil ring is electron-rich and susceptible to electrophilic substitution, making it a prime target for functionalization. The product, 5-chloro-1,3-dimethyluracil, serves as a key building block in medicinal chemistry.
This guide focuses on providing a robust and reproducible method for this transformation, emphasizing the rationale behind procedural choices to ensure both high yield and purity.
Mechanism and Regioselectivity
The chlorination of 1,3-dimethyluracil proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The uracil ring, particularly with electron-donating methyl groups on the nitrogen atoms, is considered an electron-rich aromatic system.
Causality of Regioselectivity: The C5 position is the most nucleophilic site on the ring. This is due to the resonance contribution from both the adjacent nitrogen atoms and the enamine-like character of the C5-C6 double bond. The electrophilic chlorine species (Cl⁺), generated from the chlorinating agent, is attacked by the π-electrons of this double bond. This attack preferentially occurs at C5, leading to a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation at C5 by a weak base (like the succinimide anion byproduct) restores the aromaticity of the ring, yielding the final 5-chloro product.[3][4]
Caption: Figure 1: Mechanism of C5 Chlorination.
Selection of Chlorinating Agent
The choice of chlorinating agent is critical for reaction success, safety, and scalability. While potent reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can be effective, they are often hazardous and less selective. N-Chlorosuccinimide (NCS) is the preferred reagent for this application due to its solid, easy-to-handle nature and milder reactivity, which provides excellent regioselectivity for electron-rich systems.[3][4][5]
| Reagent | Formula | Form | Pros | Cons | Safety Considerations |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | White Solid | Easy to handle, high selectivity, mild conditions.[1] | Can require a catalyst for less reactive substrates.[2][6] | Irritant. Handle in a fume hood with PPE. |
| Chlorine Gas | Cl₂ | Gas | Highly reactive, inexpensive. | Difficult to handle, toxic, corrosive, can lead to over-chlorination.[7][8] | Acutely toxic by inhalation. Requires specialized equipment. |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Powerful chlorinating agent. | Highly corrosive, toxic, reacts violently with water. | Severe corrosive. Reacts violently with water. Use with extreme caution. |
| Phosphorus Oxychloride | POCl₃ | Liquid | Effective for converting keto groups to chlorides.[9][10] | Highly corrosive, toxic, primarily used for 6-position chlorination. | Severe corrosive. Reacts violently with water. |
Detailed Experimental Protocol: Chlorination with NCS
This protocol is optimized for a 10 mmol scale synthesis of 5-chloro-1,3-dimethyluracil.
Materials and Equipment
-
Reagents:
-
1,3-Dimethyluracil (1.40 g, 10.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 equiv.) - Note: It is advisable to recrystallize commercial NCS from acetic acid before use to ensure high purity and reactivity.[11]
-
Acetonitrile (CH₃CN), anhydrous (50 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyluracil (1.40 g, 10.0 mmol) and N-chlorosuccinimide (1.47 g, 11.0 mmol).
-
Add 50 mL of anhydrous acetonitrile. Causality: Acetonitrile is an excellent polar aprotic solvent for this reaction, dissolving the reactants and facilitating the electrophilic substitution.
-
Attach a reflux condenser and place the flask under a nitrogen or argon atmosphere.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 82°C) using a heating mantle or oil bath.
-
Stir the reaction vigorously. The solids should dissolve upon heating.
-
Maintain the reflux for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The starting material (1,3-dimethyluracil) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Self-Validation: A successful reaction is indicated by the near-complete disappearance of the starting material spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane or ethyl acetate (approx. 50 mL).
-
Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous Na₂S₂O₃ (2 x 25 mL) to quench any unreacted NCS.
-
Saturated aqueous NaHCO₃ (2 x 25 mL) to remove succinimide byproduct.
-
Brine (1 x 25 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white or off-white solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 5-chloro-1,3-dimethyluracil as white crystals.
-
Product Characterization
The identity and purity of the synthesized 5-chloro-1,3-dimethyluracil should be confirmed by standard analytical techniques.
| Property | Description / Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.59 g/mol |
| Melting Point | 155-157 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (s, 1H, C6-H), 3.50 (s, 3H, N-CH₃), 3.35 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.5 (C4), 151.0 (C2), 141.0 (C6), 108.0 (C5), 37.5 (N-CH₃), 28.5 (N-CH₃) |
| Mass Spec (EI) | m/z (%): 174 (M⁺, 100), 176 (M⁺+2, 33) |
Safety & Handling
-
General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation of vapors and ensure there are no ignition sources nearby.
-
Quenching: The work-up step involving sodium thiosulfate is crucial for safely neutralizing any excess NCS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Impure or deactivated NCS. | 1. Extend reflux time and monitor by TLC.2. Use freshly recrystallized NCS.[11] |
| Low Yield | 1. Inefficient extraction.2. Loss of product during recrystallization. | 1. Perform extractions with larger volumes or more repetitions.2. Use a minimal amount of hot solvent for recrystallization and cool slowly. |
| Product Contaminated with Succinimide | Incomplete washing during work-up. | Ensure thorough washing with saturated NaHCO₃ solution. If necessary, re-dissolve the crude product and repeat the wash. |
References
- Pottel, J., et al. (2020). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society.
- Organic Syntheses. Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates.
- ResearchGate (2025). N-Chlorosuccinimide (NCS).
- Wikipedia. N-Chlorosuccinimide.
- The Synthetic Organic Chemistry Site. Chlorination - Common Conditions.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- International Science Community Association (2016). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
- PrepChem. Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil.
- Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Barmaki, M., et al. (2008). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry.
- GalChimia (2015). A New Age for Chlorination.
- Wang, Y., et al. (2022). Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. International Journal of Molecular Sciences.
- Vrcˇek, V., et al. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Chemosphere.
- Faponle, A. S., & de Visser, S. P. (2022). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. ACS Catalysis.
- PubChem. 1,3-Dimethyluracil.
- Google Patents. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.
- Google Patents. CN103012288A - Preparation method of 6-chloro-1,3-dimethyluracil.
- SciSpace. Crystal and Molecular Structures of 5-fluoro-3-methyl-5-chloro-3-methyl- and 5-chloro 1,3-dimethyl-uracil. Hydrogen-bond Patterns through X-Ray and Molecular Orbital Analysis (1992).
- SciSpace. Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction.
- PubChem. 5-Chlorouracil.
- NIST WebBook. 5-Chloro-1,3-dimethylpyrazole.
Sources
- 1. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Chlorination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Age for Chlorination - GalChimia [galchimia.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 10. CN103012288A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-1,3-dimethyluracil
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 6-Chloro-1,3-dimethyluracil. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield, purity, and safety of this critical synthetic intermediate. We have structured this guide in a question-and-answer format to directly address the practical challenges encountered in the laboratory.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Our approach is to explain the underlying chemical principles to empower you to make informed decisions and adapt protocols to your specific laboratory conditions.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?
A1: A suboptimal yield is the most common issue, often stemming from several factors. The traditional chlorination of 1,3-dimethylbarbituric acid with phosphorus oxychloride (POCl₃) typically results in yields around 70%[1]. However, significant improvements are achievable.
-
Causality: The reaction proceeds via the enol tautomer, 6-hydroxy-1,3-dimethyluracil. The efficiency of this tautomerization and its subsequent reaction with the chlorinating agent is paramount. Incomplete reactions, suboptimal activation of the hydroxyl group, or losses during the vigorous workup can all suppress the yield.
-
Field-Proven Solution - The Use of Additives: Our key recommendation is the introduction of a catalytic amount of an additive, such as water or an alcohol (e.g., ethanol), into the reaction mixture. Chinese patents have demonstrated that adding water or alcohol can boost the yield to between 84% and 90%[1][2].
-
Mechanism of Improvement: While the precise mechanism is not fully elucidated in the literature, it is hypothesized that the additive reacts with POCl₃ to form a more reactive chlorophosphoryl intermediate in situ. This intermediate may more efficiently activate the hydroxyl group of the uracil substrate, thereby driving the reaction to completion under milder conditions. It is crucial to add the additive slowly to the POCl₃ at a lower temperature before heating[2].
-
Actionable Steps:
-
Before adding the 1,3-dimethylbarbituric acid, cool your POCl₃.
-
Slowly add a small amount of water or ethanol. A molar ratio of 1.0:0.05 to 1.0:0.5 of the uracil substrate to the additive is a good starting point[2].
-
Proceed with the addition of the 1,3-dimethylbarbituric acid and heat to reflux as per the standard protocol.
-
Q2: The workup is difficult and hazardous. How can I make the quenching of POCl₃ safer and more efficient?
A2: The quenching of excess POCl₃ is a notoriously energetic and hazardous step. POCl₃ reacts violently with water in a highly exothermic process[3].
-
Causality: Traditional protocols often use a large excess of POCl₃, which acts as both a reagent and a solvent[3]. This large excess must be quenched, leading to significant heat and HCl gas evolution, posing a safety risk and potentially hydrolyzing the desired product.
-
Field-Proven Solution - Modified Stoichiometry and Solvent:
-
Reduce POCl₃: Instead of using POCl₃ as the solvent, use a water-immiscible, inert organic solvent like dichloroethane, benzene, or ethyl acetate. This allows you to use a much smaller stoichiometric excess of POCl₃ (e.g., 0.5 to 1.5 weight equivalents relative to the starting material)[1].
-
Simplified Quench: With a significantly reduced amount of POCl₃, the quenching process becomes much more manageable. The reaction mixture can be cooled and water can be added slowly and controllably to quench the remaining reagent without excessive heat generation[1]. The product can then be isolated via phase separation and extraction.
-
-
Benefits: This approach not only enhances safety but also simplifies the entire post-reaction process. It eliminates the need for distillation to remove large volumes of excess POCl₃ and reduces the generation of acidic waste[1].
Q3: My final product is difficult to purify by recrystallization. What are the best practices?
A3: Purification challenges often arise from residual starting material or oily byproducts.
-
Causality: If the reaction is incomplete, the starting 1,3-dimethylbarbituric acid can co-precipitate. Oily impurities may result from minor side reactions or degradation during workup.
-
Field-Proven Solutions:
-
Solvent Selection: Water is a commonly cited and effective solvent for recrystallization[4]. For more stubborn impurities, a mixed solvent system of ethyl acetate and hexane can be effective[5]. Acetone/water mixtures have also been reported to produce high-purity crystals[2].
-
pH Adjustment Technique: For technical-grade material, a purification method involving pH manipulation can be highly effective. The crude product can be dissolved in a dilute aqueous base (e.g., 5% NaOH solution). Insoluble impurities are removed by filtration. The filtrate is then carefully acidified (e.g., with HCl) back to a neutral pH (pH 7), causing the purified this compound to precipitate[6]. This method is particularly good at removing non-acidic or non-basic impurities.
-
Decolorization: If the product is colored, adding activated carbon to the solution during recrystallization (before filtering hot) can remove colored impurities[2].
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination using phosphorus oxychloride?
A1: The chlorination of 1,3-dimethylbarbituric acid with POCl₃ follows a standard mechanism for converting a cyclic amide (lactam) or its enol form into a chloro-substituted heterocycle.
-
Tautomerization: 1,3-Dimethylbarbituric acid exists in equilibrium with its aromatic enol tautomer, 6-hydroxy-1,3-dimethyluracil. This step is crucial as it presents a hydroxyl group for reaction.
-
Activation: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a phosphate ester intermediate.
-
Nucleophilic Substitution: A chloride ion (Cl⁻), either from the displaced ion or another POCl₃ molecule, then acts as a nucleophile, attacking the C6 position of the uracil ring.
-
Elimination: This attack leads to the elimination of a dichlorophosphate group and the formation of the C-Cl bond, yielding the final product, this compound.
Caption: Reaction mechanism for the chlorination of 1,3-dimethylbarbituric acid.
Q2: Can I use other chlorinating agents besides POCl₃? What are the pros and cons?
A2: Yes, other reagents can be used for chlorinating uracil systems, though POCl₃ remains the most common for this specific transformation.
-
Sulfuryl Chloride (SO₂Cl₂): This is a strong chlorinating agent. It can be effective under mild, catalyst-free conditions and often leads to very fast reactions[7]. Pro: High reactivity, fast reactions. Con: Can be less selective and may lead to over-chlorination or side reactions if not carefully controlled.
-
N-Chlorosuccinimide (NCS): NCS is a solid, easier-to-handle source of electrophilic chlorine[8]. It is often used for chlorination at the C5 position of uracils but can be used for C6 chlorination under specific conditions, typically in an acidic solvent like acetic acid[9]. Pro: Safer and easier to handle than POCl₃. Con: May have lower reactivity for this specific transformation and could lead to lower yields or require catalysts for activation[8][10].
-
Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that can be used as an alternative to POCl₃[11]. Pro: Avoids the use of large volumes of liquid POCl₃. Con: It is a highly moisture-sensitive solid and the reaction can be vigorous.
For reliability and yield in this specific synthesis, POCl₃, especially with the modifications discussed, remains the most validated choice in the literature.
Q3: What is the best way to monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction[3].
-
Procedure:
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v) is a good starting point. Adjust polarity as needed to achieve good separation between the starting material and the product.
-
Visualization: The spots can be visualized under a UV lamp at 254 nm. The starting material (1,3-dimethylbarbituric acid) is significantly more polar than the product (this compound) and will have a much lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Optimized Experimental Protocols
Protocol 1: High-Yield Chlorination of 1,3-Dimethylbarbituric Acid
This protocol incorporates the use of an additive and an organic solvent to improve yield and safety[1][2].
-
Setup: In a thoroughly dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 1.2 equivalents). Place the flask in an ice bath.
-
Additive Addition: While stirring, slowly add water (0.2 equivalents) dropwise, ensuring the temperature remains low.
-
Reactant Addition: Once the addition is complete, add 1,3-dimethylbarbituric acid (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC.
-
Workup (Quenching): After cooling the reaction mixture to room temperature, pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a white solid. Collect the crystals by filtration.
-
Extraction: Extract the aqueous filtrate three times with chloroform or dichloromethane to recover any dissolved product[4].
-
Drying & Concentration: Combine the collected crystals with the organic extracts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent: Transfer the crude this compound to a flask and add a minimal amount of hot water to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold water.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C to a constant weight. The expected melting point is 113-114 °C[2].
Data Summary: Comparison of Synthetic Routes
The choice of synthetic route and conditions has a direct impact on the final yield. The following table summarizes reported data from various sources.
| Starting Material | Chlorinating Agent | Additive/Solvent Conditions | Reported Yield | Reference |
| 1,3-Dimethylbarbituric Acid | POCl₃ (excess) | Neat (POCl₃ as solvent) | ~70% | [1] |
| 1,3-Dimethylbarbituric Acid | POCl₃ | Water or Alcohol Additive | 84-90% | [1] |
| 6-Amino-1,3-dimethyluracil | H₂SO₄ then POCl₃ | Water (hydrolysis), Additive (chlorination) | ~74-75% (overall for 2 steps) | [2][12] |
| 1,3-Dimethylbarbituric Acid | POCl₃ | Water, reflux 1.5h | ~72% (recrystallized) | [4] |
Visual Guides: Workflows and Mechanisms
A clear visual representation can aid in decision-making during troubleshooting.
Sources
- 1. CN103012288A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 7. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in 6-Chloro-1,3-dimethyluracil reactions
Welcome to the technical support center for the synthesis of 6-Chloro-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in scientific principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and industrially adopted method is the chlorination of 1,3-dimethylbarbituric acid using phosphorus oxychloride (POCl₃).[1] This reaction is typically performed under reflux conditions. An alternative route involves the acidic hydrolysis of 6-amino-1,3-dimethyluracil to 6-hydroxy-1,3-dimethyluracil, followed by chlorination with POCl₃.[2][3] The choice between these methods often depends on the availability and cost of the starting materials.
Q2: What is the fundamental mechanism of the chlorination of 1,3-dimethylbarbituric acid with POCl₃?
A2: The chlorination of 1,3-dimethylbarbituric acid, which exists in tautomeric equilibrium with its enol form (6-hydroxy-1,3-dimethyluracil), proceeds through the activation of the hydroxyl group by phosphorus oxychloride. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion on the C6 position of the uracil ring, followed by the elimination of a dichlorophosphate group, yields the desired this compound.
Caption: A systematic workflow for troubleshooting low reaction yield.
Q4: How does reagent quality, particularly of phosphorus oxychloride, affect the reaction?
A4: The quality of phosphorus oxychloride is critical. POCl₃ is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. [4]Hydrolyzed POCl₃ will not effectively participate in the chlorination reaction, leading to a lower yield.
-
Recommendation: Always use freshly distilled or a newly opened bottle of phosphorus oxychloride. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: I suspect my reaction is not going to completion. How can I improve this?
A5: Incomplete reactions are a frequent cause of low yields. Consider the following optimizations:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: The chlorination is typically conducted at reflux. [1][5]Ensure your heating apparatus is maintaining a consistent and appropriate temperature.
-
Additives: The addition of certain protic substances has been shown to significantly improve the yield of the chlorination step. [2]These additives are thought to react with POCl₃ to form a more reactive chlorinating species in situ.
| Additive | Molar Ratio (Additive:Substrate) | Reported Yield Improvement | Reference |
| Water | 0.05 - 0.5 | Can increase chlorination yield to over 80% | [2] |
| Methanol | 0.05 - 0.5 | Can increase chlorination yield to over 80% | [2] |
| Ethanol | 0.5 | Yields of up to 94.9% have been reported | [1] |
Q6: What are the common side products I should be aware of, and how can I minimize their formation?
A6: While specific side product analysis for this reaction is not extensively detailed in the literature, based on the reactivity of the reagents, the following are plausible byproducts:
-
Unreacted 1,3-dimethylbarbituric acid: This is a primary impurity if the reaction is incomplete.
-
Hydrolysis Product (6-hydroxy-1,3-dimethyluracil): If moisture is present during the reaction or work-up, the product can hydrolyze back to the starting material's enol form.
-
Phosphorus-containing byproducts: The reaction of POCl₃ with the substrate and any additives will generate various phosphorus-containing species that must be removed during work-up.
-
Over-chlorinated species: While less common for this specific substrate, prolonged reaction times or harsh conditions could potentially lead to chlorination at other positions on the pyrimidine ring, although this is more of a concern in Vilsmeier-Haack reactions of uracil itself. [5] To minimize side product formation:
-
Ensure anhydrous conditions: Use dry solvents and glassware, and an inert atmosphere.
-
Careful work-up: Quench the reaction by slowly adding the reaction mixture to ice water to control the exothermic hydrolysis of excess POCl₃.
-
Optimize reaction time: Monitor the reaction to avoid prolonged heating after completion, which could lead to degradation.
Q7: My product is difficult to purify. What is the recommended purification method?
A7: Recrystallization is the most common and effective method for purifying crude this compound. [1][2][5]
-
Solvent Selection: Water, or a mixture of acetone and water, or methanol and water are commonly used for recrystallization. [2][5]The ideal solvent system will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.
-
Use of Activated Carbon: If your crude product is colored, adding activated carbon to the hot solution before filtration can help remove colored impurities. [2]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,3-Dimethylbarbituric Acid with a Protic Additive
This protocol is a generalized procedure based on established methods that have reported high yields. [1][2] Materials:
-
1,3-Dimethylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Ethanol (or Methanol or Water as an additive)
-
Ethyl acetate (or another suitable water-immiscible organic solvent)
-
Activated carbon
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add 1,3-dimethylbarbituric acid and the organic solvent.
-
Add phosphorus oxychloride to the mixture.
-
Cool the mixture in an ice bath and slowly add the protic additive (e.g., ethanol) dropwise, ensuring the temperature remains low.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a flask.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water or acetone/water).
-
Heat the mixture to dissolve the solid completely. If colored impurities are present, add a small amount of activated carbon and heat for a short period.
-
If activated carbon was used, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Safety Precautions
Working with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. [4]It is imperative to take the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Fume Hood: All manipulations of POCl₃ must be performed in a well-ventilated chemical fume hood.
-
Anhydrous Conditions: Ensure all glassware is completely dry to prevent a violent reaction.
-
Quenching: Always add the POCl₃-containing reaction mixture to ice/water slowly and with vigorous stirring. NEVER add water to POCl₃.
-
Waste Disposal: Dispose of all POCl₃-containing waste according to your institution's hazardous waste disposal procedures.
References
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
- CN103012288A - Preparation method of this compound.
- Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. PrepChem.com.
- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.
- How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
- Recrystallization - Single Solvent. University of Calgary, Department of Chemistry.
- Organic Syntheses Procedure. Organic Syntheses.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Acid-catalyzed photoreaction of this compound and mesitylene: formation of photocycloadducts and their characteriz
- POCl3 Phosphorus Oxychloride. BYJU'S.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
- Deoxychlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A new enzymatic chlorination of barbituric acid and its 1‐methyl and 1,3‐dimethyl derivatives.
- Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. EPA.
- File:POCl3 246trichloropyridine.png. Wikimedia Commons.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.
- (PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
- Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Chloro-1,3-dimethyluracil
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of impurities from crude 6-Chloro-1,3-dimethyluracil. As a critical intermediate in the synthesis of pharmaceuticals like the antihypertensive drug urapidil, achieving high purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.[1] This document moves beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot common issues encountered during your experiments.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My crude this compound has a distinct yellow or brownish tint. How can I remove these color impurities?
This is one of the most common issues, typically arising from side reactions or degradation products during synthesis, particularly when using chlorinating agents like phosphorus oxychloride. The most effective method for removing these color bodies is treatment with activated carbon.
Answer and Rationale:
Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb large, colored organic impurity molecules while having a lower affinity for the smaller, desired product molecule. The process is most effective when performed in a solution where the product is highly soluble.
Protocol: Decolorization with Activated Carbon during Recrystallization
-
Solvent Selection: Choose an appropriate recrystallization solvent in which the crude product is readily soluble when hot and sparingly soluble when cold. Methanol or an acetone/water mixture are commonly used.[2]
-
Dissolution: In a fume hood, gently heat the chosen solvent in an Erlenmeyer flask. Add the crude this compound to the hot solvent and stir until it is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Activated Carbon Treatment: Remove the flask from the heat source to prevent the solvent from boiling over. Add a small amount of activated carbon to the solution (typically 1-2% of the solute's weight).
-
Expert Insight: Adding activated carbon to a boiling solution can cause violent bumping. Always cool the solution slightly before addition.
-
-
Heating and Adsorption: Gently reheat the mixture to boiling for 5-10 minutes with continuous stirring. This allows for sufficient time for the carbon to adsorb the impurities.
-
Hot Filtration: This is a critical step. The goal is to separate the activated carbon from the hot solution without the product crystallizing prematurely.
-
Pre-heat a separate flask and a fluted filter paper in a funnel.
-
Quickly pour the hot mixture through the fluted filter paper to filter out the carbon. The filtrate should be clear and colorless.
-
-
Crystallization and Isolation: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Question 2: What is the most reliable general-purpose method for purifying the crude product to >99% purity?
Recrystallization is the gold-standard technique for purifying crude solid this compound.[1] The success of this method hinges on selecting an appropriate solvent system.
Answer and Rationale:
The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either completely soluble or insoluble at all temperatures.
Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale & Use Case | Key Considerations |
| Methanol | A good general-purpose solvent for removing moderately polar and non-polar impurities. Often used in industrial preparations.[1][2] | Methanol is flammable and toxic. Ensure proper ventilation. |
| Acetone/Water | A versatile two-solvent system. The product is dissolved in hot acetone, and water is added dropwise until the solution becomes cloudy (the cloud point), after which a small amount of acetone is added to redissolve the precipitate before cooling.[2] | Allows for fine-tuning of polarity to effectively exclude specific impurities. Requires some skill to properly identify the cloud point. |
| Ethyl Acetate/Hexane | Another effective two-solvent system. The product is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed before cooling.[4] | Excellent for removing more polar impurities that remain in the ethyl acetate/hexane mother liquor. |
Workflow: General Recrystallization Protocol
Caption: Standard workflow for the purification of this compound via recrystallization.
Question 3: My purity analysis shows significant contamination with the starting material, 6-hydroxy-1,3-dimethyluracil. Is there a more targeted purification method than standard recrystallization?
Yes. When dealing with a significant amount of a chemically distinct impurity like the hydroxylated starting material, an acid-base extraction/purification method can be highly effective.
Answer and Rationale:
This technique exploits the difference in acidity between the product and the impurity. The hydroxyl group of 6-hydroxy-1,3-dimethyluracil is weakly acidic and will be deprotonated by a moderately strong base like sodium hydroxide (NaOH) to form a water-soluble salt. In contrast, the desired product, this compound, is significantly less acidic and will not react, remaining insoluble in the aqueous base.
Protocol: Purification via Acid-Base Chemistry
-
Dissolution in Base: Dissolve the crude product mixture in a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH).[5] The 6-hydroxy-1,3-dimethyluracil impurity will dissolve, forming its sodium salt, while the desired this compound remains as a solid precipitate.
-
Isolation of Product: Filter the mixture to isolate the solid this compound. Wash the solid with water to remove any residual NaOH and the dissolved impurity.
-
Optional Impurity Recovery: The filtrate, which contains the sodium salt of the 6-hydroxy-1,3-dimethyluracil, can be acidified (e.g., with HCl) to re-precipitate the starting material for recovery if desired.[5]
-
Final Recrystallization: For the highest purity, the isolated solid from step 2 should be recrystallized using one of the solvent systems described in the previous question.
Logical Diagram: Acid-Base Separation
Caption: Separation logic based on differential solubility in aqueous base.
Question 4: How can I reliably assess the purity of my final product?
A combination of methods should be used to confidently determine the purity of your this compound.
Answer and Rationale:
No single technique provides a complete picture. Physical constants like melting point give a good qualitative indication, while chromatographic and spectroscopic methods provide quantitative data.
Comparison of Recommended Analytical Methods
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Melting Point | Determination of the temperature range over which the solid melts. | Qualitative purity assessment. | Fast, inexpensive. A sharp melting point (e.g., 111-114 °C) indicates high purity.[2][6] A broad range suggests impurities. | Not quantitative; insensitive to small amounts of impurities. |
| Gas Chromatography (GC-FID) | Differential partitioning between a stationary phase and a mobile gas phase.[7] | Quantitative purity (area %), detection of volatile impurities. | High resolution for volatile compounds, excellent precision and sensitivity.[7] An assay of ≥96-98% is typical for commercial grades.[8] | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. | Quantitative purity, detection of non-volatile and related-substance impurities. | Highly versatile, accurate, and the standard for pharmaceutical impurity profiling. | Requires method development (column, mobile phase selection). |
| Quantitative NMR (¹H-qNMR) | Signal intensity is directly proportional to the number of nuclei.[7] | Absolute purity determination without a specific reference standard, structural confirmation. | Provides structural information, highly accurate.[7] | Lower sensitivity compared to chromatographic methods. |
Question 5: What are the essential safety precautions for handling this compound and purification solvents?
Safety is the top priority. This compound is classified as an irritant, and all handling should be performed with appropriate personal protective equipment (PPE) in a controlled environment.
Answer and Rationale:
Based on Safety Data Sheets (SDS), the compound and associated reagents pose specific hazards that must be mitigated through proper laboratory practice.
Key Safety Information:
-
Compound Hazards: this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical safety glasses, appropriate protective gloves, and a lab coat.[9][10][12]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11][12] Avoid all personal contact.[12]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[12] Wash the spill site thoroughly after material pickup is complete.[9]
-
Fire Hazards: While the compound itself is not highly flammable, many solvents used for purification (methanol, acetone, ethyl acetate, hexane) are. Keep away from ignition sources. In case of a fire, carbon dioxide, dry chemical, or alcohol-resistant foam are suitable extinguishing agents.[9][11]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) for this compound and any solvents or reagents used before beginning your experiment.
References
- This compound | Georganics. (2011-01-27).
- This compound - ChemBK. (2024-04-09).
- Safety data sheet according to 1907/2006/EC, Article 31. (2013-07-01).
- Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil - PrepChem.com.
- Product - Dove Research & Analytics Laboratory.
- CN103012288A - Preparation method of this compound - Google Patents.
- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents.
- CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents.
- CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap.
Sources
- 1. CN103012288A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. prepchem.com [prepchem.com]
- 5. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A12755.03 [thermofisher.com]
- 9. georganics.sk [georganics.sk]
- 10. fishersci.com [fishersci.com]
- 11. s.ewormholetime.com [s.ewormholetime.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing 6-Chloro-1,3-dimethyluracil Synthesis
Welcome to the technical support guide for the synthesis of 6-Chloro-1,3-dimethyluracil, a critical intermediate in the development of pharmaceutical agents like the antihypertensive drug Urapidil.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for improved yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and industrially suitable method is the direct chlorination of a pyrimidine-2,4,6(1H,3H,5H)-trione, such as 1,3-dimethylbarbituric acid, using phosphorus oxychloride (POCl₃).[2][3] This reaction is typically performed at reflux temperature. Variations of this procedure may involve starting from 6-amino-1,3-dimethyluracil, which is first hydrolyzed to 6-hydroxy-1,3-dimethyluracil (the tautomeric form of 1,3-dimethylbarbituric acid) and then chlorinated.[3][4]
Q2: What is the function of additives like N,N-dimethylaniline, water, or alcohols in the reaction?
While the reaction can proceed with only POCl₃, additives are often used to catalyze the reaction and improve yields:
-
Tertiary Amines (e.g., N,N-dimethylaniline): These bases can act as catalysts and acid scavengers, reacting with the HCl byproduct generated during the chlorination.[5][6] This can be particularly useful in preventing unwanted side reactions.
-
Water or Alcohols (e.g., Methanol): Controlled addition of small quantities of water or an alcohol to the POCl₃ can significantly increase the reaction yield, with some processes reporting yields improving to over 80%.[1][4] These additives must be introduced carefully at low temperatures into the POCl₃ before adding the uracil derivative.[4] The likely mechanism involves the formation of a more reactive phosphorylating intermediate.
Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a hazardous chemical that requires strict safety protocols. It is highly corrosive and reacts violently with water in a highly exothermic hydrolysis reaction, releasing toxic hydrogen chloride (HCl) gas.[7]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Quenching: The workup procedure, which involves quenching the excess POCl₃, is the most hazardous step. A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred slurry of ice and a base (like sodium bicarbonate), is the recommended procedure to control the exotherm.[7][8] Quenching at very low temperatures (0-5°C) can be dangerous as it may lead to the accumulation of unreacted POCl₃ and a delayed, uncontrollable exothermic reaction.[7][8] A safer, alternative protocol involves quenching by slow addition into a warm (35-40°C) aqueous sodium acetate solution to ensure instantaneous and controlled hydrolysis.[7][8]
Q4: What is a typical yield for this synthesis?
Yields can vary significantly based on the specific conditions, scale, and purification method. Literature reports yields ranging from 65% to over 90%.[1][4] A Chinese patent describes a method that reduces the amount of POCl₃ and adds water or alcohol as an additive, achieving yields of 84% to 90%.[1]
Experimental Protocols & Data
General Experimental Workflow
The synthesis follows a logical progression from reaction setup to product isolation.
Protocol: Chlorination of 1,3-Dimethylbarbituric Acid
This protocol is a synthesis of procedures described in the literature.[1][4]
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, charge phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Reagent Addition: Slowly add 1,3-dimethylbarbituric acid (1 equivalent) to the stirred POCl₃ at room temperature. If using additives like N,N-dimethylaniline, it can be added at this stage.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-5 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Cooling: Once complete, cool the reaction mixture to room temperature. Some protocols recommend removing excess POCl₃ via vacuum distillation at this stage, which can simplify the subsequent workup.[1][4]
-
Workup (Quenching): Prepare a separate large beaker with a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully add the reaction mixture dropwise to the ice slurry, ensuring the temperature of the quenching mixture does not exceed 20 °C.[8] Continue stirring until CO₂ evolution ceases and the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).[9][10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as methanol, an ethanol/water mixture, or an ethyl acetate/hexane mixture, to afford pure this compound as a crystalline solid.[1][4][9]
Data Summary: Impact of Conditions on Yield
| Starting Material | Chlorinating Agent | Additive/Catalyst | Reaction Time (h) | Reported Yield (%) | Reference |
| 1,3-Dimethylbarbituric Acid | POCl₃ | Water or Alcohol | 1-2 | 84-90% | [1] |
| 6-Hydroxy-1,3-dimethyluracil | POCl₃ | Methanol | 5 | 80.3-81.0% | [4] |
| 1,3-Dimethylbarbituric Acid | POCl₃ | None specified | 1-2 | ~70% | [1] |
| Pyrimidine-2,4,6-trione | POCl₃ | Water | 5 | 75.6% | [2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem: Low or No Product Yield
-
Potential Cause 1: Incomplete Reaction.
-
Diagnosis: A TLC or LC-MS of the crude reaction mixture shows a significant amount of remaining 1,3-dimethylbarbituric acid.
-
Solution: Ensure your starting material is pure and completely dry. Water can consume the chlorinating agent. Increase the reaction time or ensure the reaction has reached the proper reflux temperature (105-110 °C). Consider using a catalyst like N,N-dimethylaniline or an additive like water/methanol to increase the reaction rate.[1][4]
-
-
Potential Cause 2: Product Hydrolysis during Workup.
-
Diagnosis: The starting material, 1,3-dimethylbarbituric acid, reappears on a TLC plate after the aqueous workup, even though it was absent before quenching.[11] This occurs because the 6-chloro position is susceptible to hydrolysis back to the 6-hydroxy group under certain pH and temperature conditions.
-
Solution: This is a common issue.[11] Minimize the risk of hydrolysis by keeping the temperature low during the quench.[8][11] Diluting the reaction mixture with an organic solvent like dichloromethane before the quench can also help protect the product.[11] Additionally, extracting the product immediately after neutralization is crucial.
-
-
Potential Cause 3: Inefficient Extraction or Purification.
-
Diagnosis: The yield is significantly reduced after the recrystallization step.
-
Solution: The choice of recrystallization solvent is critical.[12] The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a variety of solvents (e.g., methanol, ethanol, ethyl acetate, hexane, or mixtures) on a small scale to find the optimal system that maximizes crystal recovery while leaving impurities in the mother liquor.[12]
-
Problem: The Final Product is Impure (e.g., Discolored, Oily, or Incorrect Melting Point)
-
Potential Cause 1: Residual POCl₃ or Phosphoric Acid Byproducts.
-
Diagnosis: The product may be an oily or dark-colored solid.
-
Solution: Ensure the quenching process is complete. After adding the reaction mixture to the ice/base slurry, allow it to stir until all gas evolution has stopped and the pH is stable.[8] Washing the combined organic extracts with water or a mild base can help remove residual acidic impurities.[10] For persistent discoloration, treatment with activated carbon during recrystallization can be effective.[4] Some procedures recommend distilling off the excess POCl₃ under reduced pressure before the workup, which greatly reduces the violence of the quench and the number of byproducts.[1][4]
-
-
Potential Cause 2: Formation of Side Products.
-
Diagnosis: Unexpected peaks are observed in the ¹H or ¹³C NMR spectrum.
-
Solution: Side reactions can occur if the reaction temperature is too high or if the starting material is impure. While specific byproducts for this reaction are not extensively documented in readily available literature, potential side reactions in similar systems include dimerization or the formation of pyrophosphate species. Re-purification by column chromatography or a second recrystallization may be necessary.
-
Product Characterization Data
Verifying the identity and purity of the final product is essential.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 113-114 °C.[4]
-
¹H NMR (in CDCl₃):
-
δ ~3.4 ppm (s, 3H, N-CH₃)
-
δ ~3.5 ppm (s, 3H, N-CH₃)
-
δ ~6.1 ppm (s, 1H, C₅-H)
-
-
¹³C NMR (in CDCl₃):
-
δ ~28 ppm (N-CH₃)
-
δ ~33 ppm (N-CH₃)
-
δ ~108 ppm (C₅)
-
δ ~150 ppm (C₆)
-
δ ~154 ppm (C₄=O)
-
δ ~160 ppm (C₂=O)
-
(Note: Exact NMR shifts can vary slightly depending on the solvent and concentration. These are approximate values based on typical chemical shifts for similar structures.)
References
- PrepChem.com. Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil.
- ResearchGate. How can I properly quench POCl3?.
- Organic Syntheses. Working with Hazardous Chemicals.
- ResearchGate. How should I proceed in Chlorination using POCl3?.
- ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF.
- Google Patents. CN103012288A - Preparation method of this compound.
- Google Patents. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.
- ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) | Request PDF.
- ResearchGate. Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3 | Request PDF.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3.
- ResearchGate. A new enzymatic chlorination of barbituric acid and its 1‐methyl and 1,3‐dimethyl derivatives | Request PDF.
- Google Patents. CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
- Indian Academy of Sciences. Phosphorous oxychloride (POCh).
- Georgia Institute of Technology. SYNTHESIS OF BARBITURIC ACID AND 1,3-DIMETHYLBARBITURIC ACID DERIVATIVES.
- ResearchGate. Scheme 2 Suggested mechanism for the reaction of 1,3-dimethylbarbituric...
- Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- PubChem. 1,3-Dimethyluracil.
- PubChem. POCl3 N,N-dimethylbenzeneamine.
- SIELC Technologies. This compound.
- ResearchGate. 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic.
- Scirp.org. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. Phosphoryl chloride.
- Patsnap. Preparation method of 6-amino-1,3-dimethyluracil.
- CrystEngComm (RSC Publishing). Distinct photomechanical responses of two new 1,3-dimethylbarbituric acid derivative crystals.
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- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
6-Chloro-1,3-dimethyluracil solubility problems in organic solvents
Technical Support Center: 6-Chloro-1,3-dimethyluracil
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for this compound. As a key intermediate in the synthesis of pharmaceuticals like the antihypertensive drug urapidil, its effective solubilization is a critical first step in many research and development workflows.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the solubility characteristics of this compound and to offer robust troubleshooting strategies for common issues encountered during experimentation.
The unique structure of this compound, featuring a chlorinated pyrimidine ring, presents specific challenges. Its solubility is governed by a complex interplay of crystal lattice energy and its interactions with the chosen solvent.[2] This document moves beyond simple data points to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and dissolution of this compound.
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid, typically appearing as a white to pale yellow powder.[3][4] Its solubility is limited in many common organic solvents. General observations indicate it is sparingly soluble in chloroform and slightly soluble in methanol.[3] It is considered soluble in water, though the concentration limits can vary.[3][5] For achieving higher concentrations, polar aprotic solvents are often required.
Q2: What are the best starting solvents for dissolving this compound?
A2: Based on its chemical structure and empirical data from related compounds, the following solvents are recommended as starting points:
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Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally the most effective solvents for achieving high concentrations.[6][7][8]
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Alcohols: Methanol and ethanol can be used, but solubility is limited and may require heating.[3][9]
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Chlorinated Solvents: Dichloromethane and chloroform can dissolve the compound, but typically only at low concentrations.[3][10]
Q3: How does temperature impact the solubility of this compound?
A3: As with most solid solutes, the solubility of this compound in organic solvents generally increases with temperature.[8] Applying heat is a common and effective method to dissolve a greater amount of the compound. However, one must be cautious as the compound may precipitate back out of solution upon cooling to room temperature. The stability of the compound at elevated temperatures in a given solvent should also be considered.
Q4: Is this compound stable in all organic solvents?
A4: No, and this is a critical consideration. The chloro-substituent at the 6-position of the uracil ring is a leaving group and is susceptible to nucleophilic displacement.[11] This means the compound can react with and be degraded by nucleophilic solvents, especially under heat or basic conditions. Protic solvents like alcohols or water can act as nucleophiles, as can amine-containing solvents or impurities. This degradation can be mistaken for a solubility problem.
Solubility Data Summary
The following table summarizes the available qualitative solubility data for this compound. It is crucial to note that quantitative data is scarce in the public domain, and this table should be used as a guideline for initial solvent screening. Empirical determination is strongly recommended for your specific experimental concentration needs.
| Solvent | Type | Observed Solubility | Notes & Recommendations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | Often used as a solvent in cocrystallization studies, indicating good solubility.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | A powerful polar aprotic solvent known to dissolve many heterocyclic compounds.[7][12] |
| Methanol (MeOH) | Polar Protic | Slight[3] | Heating may be required. Potential for low-level nucleophilic substitution at high temps. |
| Ethanol (EtOH) | Polar Protic | Slight | Similar to methanol. Often used in recrystallization with water.[9] |
| Chloroform (CHCl₃) | Nonpolar | Sparingly[3] | Suitable for low concentration work or as a co-solvent. |
| Dichloromethane (DCM) | Nonpolar | Sparingly | Primarily used for extraction during synthesis rather than for preparing stock solutions.[10] |
| Water (H₂O) | Polar Protic | Soluble[3][5] | Often used in quenching reactions and recrystallization procedures.[1][9] |
| Glacial Acetic Acid | Polar Protic | Soluble | Used as a reaction solvent for further functionalization (e.g., bromination).[11] |
Troubleshooting Guide: Dissolution Problems
This section provides a systematic approach to resolving common solubility failures.
Problem 1: My compound won't dissolve in my chosen solvent, even at a modest concentration.
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Probable Cause: The solvent may lack the appropriate polarity to overcome the compound's crystal lattice energy. The uracil core's ability to form intermolecular hydrogen bonds contributes significantly to its crystal stability, making it resistant to dissolution in non-polar or weakly polar solvents.[2]
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Solution Workflow:
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Increase Energy Input: Gently warm the mixture to 40-50°C while stirring or sonicating. This added thermal energy can help break the intermolecular forces in the crystal lattice.
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Switch to a More Polar Solvent: If heating is ineffective or not permissible, switch to a more powerful polar aprotic solvent. The recommended order for screening is: Chloroform -> Acetonitrile -> Methanol -> DMF -> DMSO .
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Use a Co-Solvent System: Sometimes a mixture of solvents works better than a single one. For example, adding a small percentage of DMSO (5-10%) to a solvent like methanol can significantly enhance solvating power.
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Problem 2: The compound dissolves fully with heat but precipitates or forms a suspension when it cools to room temperature.
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Probable Cause: You have created a supersaturated solution. The kinetic energy provided by heating allowed the solvent to accommodate more solute than it can thermodynamically hold at a lower temperature.
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Solution Workflow:
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Work at Elevated Temperature: If your experimental protocol allows, maintain the solution at the elevated temperature at which the compound is fully soluble.
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Prepare a More Dilute Solution: The simplest solution is to reduce the concentration to below the compound's room temperature saturation point in that solvent.
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Find a Better Solvent System: This is often the best long-term solution. A different solvent or a co-solvent mixture may keep your desired concentration in solution at room temperature. A small amount of DMF or DMSO can often stabilize these solutions.
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Problem 3: After heating, my solution has changed color (e.g., turned yellow/brown), or HPLC/NMR analysis shows new, unexpected peaks.
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Probable Cause: This is a strong indicator of chemical degradation, not a solubility issue. As noted in the FAQs, the C6-Cl bond is reactive towards nucleophiles.[11] Heating the compound in a nucleophilic solvent (like methanol, ethanol, or even DMSO which can contain water impurities) can cause a substitution reaction, leading to the formation of new compounds.
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Solution Workflow:
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Confirm Degradation: Run an analytical check (e.g., TLC, HPLC) on the "undissolved" material or the colored solution to confirm if it is the original starting material or a new species.
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Switch to a Non-Nucleophilic Solvent: Immediately switch to a robust, aprotic solvent like DMF, DMA, or acetonitrile, especially if your protocol requires heating.
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Use Anhydrous Solvents: Ensure your solvents are anhydrous, as water can act as a nucleophile.
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Avoid High Temperatures: If you must use a weakly nucleophilic solvent like an alcohol, perform the dissolution at the lowest temperature possible for the shortest duration.
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Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting flowchart for solubility issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Estimation
This protocol allows for a rapid, small-scale assessment of solubility in various solvents.
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Preparation: Weigh out 5 mg of this compound into a small, clear glass vial (e.g., 1.5 mL HPLC vial).
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Initial Solvent Addition: Add 100 µL of the test solvent to the vial. This represents an initial concentration of 50 mg/mL.
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Initial Dissolution Attempt: Cap the vial and vortex vigorously for 30 seconds. Observe if the solid has dissolved.
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Sonication: If the solid remains, place the vial in a bath sonicator for 5 minutes. Observe again.
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Heating: If the solid persists, heat the vial in a sand bath or heating block to 45°C for 5-10 minutes with intermittent vortexing. CAUTION: Ensure the vial is properly sealed or vented to avoid pressure buildup.
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Incremental Dilution: If the compound is still not fully dissolved, add another 100 µL of solvent (total volume 200 µL, concentration 25 mg/mL) and repeat steps 3-5. Continue this incremental dilution until the compound dissolves completely.
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Record Results: Record the approximate concentration at which the compound fully dissolved and under which conditions (room temp, sonication, or heat).
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol is for preparing a stable, high-concentration stock solution for downstream applications.
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Solvent Selection: Based on screening, select the most effective solvent (typically DMF or DMSO).
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Calculation: Calculate the mass of this compound required for your desired volume and concentration (e.g., for 10 mL of a 100 mM solution, MW = 174.59 g/mol , you would need 174.59 mg).
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Dissolution: Add the weighed compound to a volumetric flask. Add approximately 70-80% of the final volume of the chosen solvent.
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Assisted Solubilization: Stir the mixture with a magnetic stir bar. If necessary, gently warm the flask in a water bath (not exceeding 50°C) until all solid is dissolved. Sonication can also be used to expedite this process.
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Final Volume Adjustment: Once the compound is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the final volume mark on the flask.
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Storage: Store the solution in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, aliquoting and freezing at -20°C is recommended.
References
- This compound - ChemBK. (n.d.).
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2015). CrystEngComm, 17(24), 4585-4596. Royal Society of Chemistry. DOI:10.1039/D5CE00362H.
- 6-((3-Chloropropyl)amino)-1,3-dimethyluracil. (n.d.). PubChem. Retrieved January 10, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/6-(3-Chloropropyl_amino-1_3-dimethyluracil]([Link]
- Preparation method of this compound. (2013). Google Patents. CN103012288A.
- 6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine. (n.d.). NIST Chemistry WebBook.
- Process for preparing 6-chlorine-1,3-dimethyl uracil. (2012). Google Patents. CN102617486B.
- Preparation method of 6-chloro-3-methyl uracil. (2018). Google Patents. CN108586360B.
- This compound. (n.d.). Dove Research & Analytics Laboratory.
- Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives. (2014). Acta Crystallographica Section B, 70(Pt 4), 686-697. PubMed. DOI: 10.1107/S205252061401235X.
- New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020). ACS Omega, 5(35), 22358-22368. American Chemical Society. DOI: 10.1021/acsomega.0c02967.
- This compound | CAS No: 6972-27-6. (n.d.). Cleanchem.
- Solubility modelling, solvent effect and preferential solvation of 6-chloropurine in several aqueous co-solvent mixtures between 283.15 K and 328.15 K. (2018). The Journal of Chemical Thermodynamics, 127, 106-116. DOI: 10.1016/j.jct.2018.07.027.
Sources
- 1. CN103012288A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. ThermoML:J. Chem. Thermodyn. 2018, 127, 106-116 [trc.nist.gov]
- 9. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 10. 6-Chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione | 6972-27-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 6-[(3-chloropropyl)amino]-1,3-dimethyluracil CAS#: 34654-81-4 [m.chemicalbook.com]
Technical Support Center: Stability of 6-Chloro-1,3-dimethyluracil in Solution
Welcome to the technical support center for 6-Chloro-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solution-based experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during your research.
Introduction
This compound is a key intermediate in synthetic organic chemistry, particularly in the preparation of various substituted uracil derivatives with potential biological activities.[1] The reactivity of the chlorine atom at the 6-position makes it a versatile building block, but also susceptible to degradation in solution, which can impact experimental reproducibility and outcomes.[2] This guide provides a comprehensive overview of the factors influencing its stability and practical advice for handling and troubleshooting.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of this compound solutions.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic attack by water, leading to its displacement and the formation of 6-Hydroxy-1,3-dimethyluracil. This is a common reaction for 6-halopyrimidines. The hydrolysis can be catalyzed by both acids and bases.[3]
Q2: What is the expected major degradation product, and how can I detect it?
A2: The expected major degradation product from hydrolysis is 6-Hydroxy-1,3-dimethyluracil . You can monitor the degradation and identify this product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[4] A reversed-phase C18 column is typically suitable. You would expect to see a new, more polar peak eluting earlier than the parent this compound. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation product by observing the expected molecular weight.[5]
Q3: How does pH affect the stability of this compound solutions?
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of your this compound solutions, we recommend the following:
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Solvent: Prepare solutions in a high-purity, anhydrous aprotic solvent if your experimental conditions allow. If an aqueous solution is necessary, use a buffered solution in the pH 5-7 range.
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Temperature: Store solutions at a low temperature, ideally at 2-8°C, and protected from light. For long-term storage, consider storing at -20°C.
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Preparation: Prepare solutions fresh whenever possible. If you need to store a stock solution, do so in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
A5: Yes, this compound has the potential for photodegradation. Uracil and its derivatives can undergo photochemical reactions upon exposure to UV light.[6] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability-related problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results over time.
This is a classic sign of compound degradation in your stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps & Explanations:
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Verify Solution Freshness: The first and simplest step is to prepare a fresh solution of this compound and repeat your experiment. If this resolves the issue, it confirms that your previous solution had degraded.
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Evaluate Storage Conditions: If you need to store solutions, ensure they are kept at 2-8°C and protected from light. For aqueous solutions, check the pH. Unbuffered water can have a variable pH, and even slight alkalinity will accelerate hydrolysis.
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Solvent and pH Considerations:
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Aqueous Solutions: If your experiment must be conducted in an aqueous medium, use a buffer to maintain a stable pH, preferably between 6 and 7. Be aware that some buffer components can potentially react with your compound, so a simple phosphate or citrate buffer is often a good starting point.[7]
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Organic Solvents: For stock solutions, using an anhydrous aprotic solvent like DMSO or DMF is preferable to protic solvents like methanol or ethanol, as the latter can also participate in nucleophilic substitution (solvolysis). However, be mindful of the compatibility of these solvents with your experimental system.
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Issue 2: Appearance of a new, unidentified peak in my chromatogram (HPLC).
This indicates the formation of a degradation product.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown peak in HPLC analysis.
Detailed Steps & Explanations:
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Characterize the Degradation Product:
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Retention Time: The hydrolysis product, 6-Hydroxy-1,3-dimethyluracil, is more polar than the parent compound and will therefore have a shorter retention time on a reversed-phase HPLC column.
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LC-MS Analysis: The most definitive way to identify the new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the hydrolysis product will be different from the starting material.
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This compound: C₆H₇ClN₂O₂ - Molecular Weight: ~174.59 g/mol
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6-Hydroxy-1,3-dimethyluracil: C₆H₈N₂O₃ - Molecular Weight: ~156.14 g/mol
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Investigate the Cause: Once hydrolysis is confirmed, the root cause is likely related to water content, pH, or temperature. Review your solution preparation and storage protocols as outlined in the troubleshooting guide for "Issue 1".
Forced Degradation Study: A Proactive Approach
To proactively understand the stability of this compound in your specific experimental matrix, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions and analyzing the degradation products.
General Protocol for a Forced Degradation Study:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
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Aliquot the stock solution into separate vials for each stress condition.
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Apply Stress Conditions:
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Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
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Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature (this reaction is often fast).
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Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
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Thermal Degradation: Incubate a solution at 60°C.
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Photodegradation: Expose a solution to a UV lamp or direct sunlight.
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Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by HPLC-UV.
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Evaluate Results: Compare the chromatograms of the stressed samples to a control sample (stored at 2-8°C, protected from light) to identify and quantify the degradation products.
Table 1: Summary of Expected Degradation under Forced Conditions
| Stress Condition | Expected Degradation Pathway | Primary Degradation Product |
| Acid Hydrolysis | Acid-catalyzed hydrolysis | 6-Hydroxy-1,3-dimethyluracil |
| Base Hydrolysis | Base-catalyzed hydrolysis | 6-Hydroxy-1,3-dimethyluracil |
| Oxidation | Possible oxidation of the pyrimidine ring | Various oxidized products |
| Thermal | Accelerated hydrolysis/other reactions | 6-Hydroxy-1,3-dimethyluracil and potentially others |
| Photodegradation | Photochemical reactions (e.g., dimerization, substitution) | Photoproducts (may differ from hydrolysis products) |
Key Takeaways and Best Practices
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Hydrolysis is the main concern: The primary stability issue for this compound in solution is hydrolysis to 6-Hydroxy-1,3-dimethyluracil.
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Control the pH: Maintain solutions in a neutral to slightly acidic pH range (6-7) for optimal stability. Avoid alkaline conditions.
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Keep it cool and dark: Store solutions at 2-8°C and protect them from light.
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Use fresh solutions: Whenever possible, prepare solutions immediately before use.
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Choose solvents wisely: For stock solutions, prefer anhydrous aprotic solvents.
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Monitor for degradation: Use HPLC to periodically check the purity of your solutions, especially if they are stored for an extended period.
By following these guidelines, you can minimize the impact of stability issues on your research and ensure the reliability and reproducibility of your experimental data.
References
- Campbell Jr, L. L. (1957). Reductive degradation of pyrimidines. II. Clostridium uracilicum: mechanism of uracil degradation by. Journal of bacteriology, 73(2), 225.
- Douki, T., & Cadet, J. (2001). Individual determination of the yield of the main UV-induced dimeric pyrimidine photoproducts in DNA suggests a high mutagenicity of CC photolesions. Biochemistry, 40(8), 2495-2501.
- ICH. (2003). Q1A (R2) Stability Testing of New Drug Substances and Products.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Lian, H., et al. (2018).
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- Shaker, Y. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
- Wang, T., et al. (2019).
- Waters Corporation. (n.d.). LC-MS Analysis of Small Molecules.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions during the synthesis of 6-Chloro-1,3-dimethyluracil
Welcome to the technical support center for the synthesis of 6-Chloro-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent and resolve side reactions, optimize your process, and ensure the integrity of your final product.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their root causes and actionable solutions.
Problem 1: Low or No Yield of this compound
Q: I am getting a very low yield, or no desired product at all. My starting material is either 1,3-dimethylbarbituric acid or 6-hydroxy-1,3-dimethyluracil, and I am using phosphorus oxychloride (POCl₃) as the chlorinating agent. What could be going wrong?
A: A low or non-existent yield of this compound is a common issue that can often be traced back to several key factors related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.
Root Cause Analysis & Solutions:
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Inactive Chlorinating Agent: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. If it has been improperly stored or exposed to atmospheric moisture, it will be significantly less effective.
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Solution: Always use a fresh, unopened bottle of POCl₃ or distill older batches before use. Ensure your glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Incomplete Reaction: The chlorination of the uracil core requires forcing conditions to drive the reaction to completion. Insufficient reaction time or temperature will result in a significant amount of unreacted starting material.
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Premature Quenching: The workup procedure, which typically involves quenching the reaction with ice or cold water, is a critical step. If the quenching is not performed carefully, localized heating can occur, leading to the hydrolysis of the desired product back to the starting material.
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Solution: The hot reaction residue should be poured slowly onto a vigorously stirred slurry of crushed ice.[1] This ensures rapid and efficient cooling, minimizing the potential for product degradation.
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The Role of Additives: The addition of small quantities of water or an alcohol (like methanol or ethanol) to the POCl₃ before the addition of the uracil substrate has been shown to significantly increase the yield of the chlorination reaction.[2][3] The exact mechanism is complex, but it is believed that these additives react with POCl₃ to form a more reactive chlorinating species in situ.
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Recommendation: Consider the controlled addition of a molar sub-stoichiometric amount of water or alcohol (e.g., 0.05-0.5 molar equivalents relative to the uracil substrate) to the POCl₃ at a low temperature (e.g., below 20°C) before adding the uracil derivative.[2]
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| Parameter | Recommended Range | Rationale |
| POCl₃ to Substrate Ratio | 5-10 molar equivalents | Ensures complete conversion and can act as a solvent. |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 1.5 - 5 hours | Allows for the reaction to proceed to completion. |
| Additive (Water/Alcohol) | 0.05 - 0.5 molar equivalents | Enhances the reactivity of the chlorinating agent. |
Problem 2: Product is Contaminated with Starting Material
Q: My final product shows significant contamination with the starting material (1,3-dimethylbarbituric acid or 6-hydroxy-1,3-dimethyluracil) even after purification. How can I improve the purity?
A: Contamination with starting material is a classic sign of either an incomplete reaction or product hydrolysis during workup.
Root Cause Analysis & Solutions:
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Incomplete Chlorination: As discussed in the previous section, insufficient heating or reaction time is a primary cause.
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Solution: Increase the reflux time and monitor the reaction until the starting material is no longer detectable by TLC or HPLC.
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Hydrolysis During Workup: this compound is susceptible to hydrolysis back to 6-hydroxy-1,3-dimethyluracil, especially under neutral or basic conditions at elevated temperatures.
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Solution: Maintain acidic conditions during the aqueous workup. After quenching on ice, the resulting solution will be strongly acidic due to the formation of phosphoric acid and HCl. It is crucial to keep the temperature low throughout the extraction process. If a basic wash is necessary to remove acidic impurities, use a weak, cold base solution (e.g., saturated sodium bicarbonate) and minimize contact time.
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Inefficient Purification: If the product and starting material have similar polarities, separation by simple recrystallization may be challenging.
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Solution: While recrystallization from water or aqueous alcohol is often effective, column chromatography may be necessary for achieving high purity.[1] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column can effectively separate the more polar starting material from the less polar product.
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Problem 3: Formation of Dark, Tarry Byproducts
Q: My reaction mixture turns dark, and I am isolating a tarry, intractable material instead of a crystalline product. What is causing this decomposition?
A: The formation of dark, polymeric, or tarry byproducts is indicative of decomposition, which can be triggered by excessive heat or the presence of impurities.
Root Cause Analysis & Solutions:
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Excessive Heating: While reflux is necessary, excessively high temperatures or prolonged heating beyond the optimal reaction time can lead to the decomposition of the uracil ring system.
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Solution: Use a heating mantle with a temperature controller to maintain a steady reflux. Avoid aggressive heating that could create localized "hot spots." Once the reaction is complete (as determined by monitoring), proceed with the workup without unnecessary delay.
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Reaction with Impurities: Impurities in the starting material or solvent can catalyze decomposition pathways.
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Solution: Ensure your starting 1,3-dimethylbarbituric acid or 6-amino-1,3-dimethyluracil is of high purity. Use anhydrous solvents to prevent unwanted side reactions with POCl₃.
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Vigorous Quenching: A violent and uncontrolled quenching of the hot POCl₃ mixture can lead to rapid temperature spikes and decomposition.
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Solution: As emphasized before, a slow and controlled addition of the hot reaction mixture to a large excess of crushed ice is paramount for a clean reaction quench.
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Experimental Workflow Overview
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination using POCl₃?
A1: The chlorination of the 6-carbonyl group of the uracil ring system with POCl₃ proceeds through the enol tautomer. The oxygen of the enol acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which then attacks the C6 position, leading to the displacement of the phosphate group and the formation of the C-Cl bond. The reaction is driven by the formation of the stable P-O bond.
Caption: Simplified mechanism of chlorination.
Q2: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride?
A2: While thionyl chloride and oxalyl chloride are common chlorinating agents for converting carboxylic acids to acid chlorides and alcohols to alkyl chlorides, phosphorus oxychloride is generally the reagent of choice for the deoxychlorination of carbonyl groups in heterocyclic systems like uracils.[4] The reactivity profile of POCl₃ is well-suited for this transformation. Using SOCl₂ may not be as effective and could lead to different side products.
Q3: My final product is an oil that is difficult to crystallize. What should I do?
A3: If your product is oily, it is likely impure. The presence of residual solvent or byproducts can inhibit crystallization.
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Troubleshooting Steps:
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Ensure all the solvent from the extraction step has been removed under vacuum.
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Attempt to purify the oil using column chromatography to remove impurities.
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After purification, try to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent (e.g., water, ethanol, or a mixture) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of pure product, if available, is also a very effective method.
-
Q4: Is it necessary to distill the excess POCl₃ before quenching?
A4: Some procedures call for the removal of excess POCl₃ by distillation, often under reduced pressure, before quenching.[1][3] This can make the quenching process safer and more manageable, as there is less reagent to react violently with water.[5] However, it adds an extra step to the procedure. For smaller-scale reactions, a careful and slow quench of the entire reaction mixture onto a large amount of ice is often sufficient and more practical. The choice depends on the scale of your reaction and your comfort level with handling the quenching of large amounts of POCl₃.
Q5: What are the key safety precautions when working with phosphorus oxychloride?
A5: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.
-
Mandatory Safety Measures:
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ensure all glassware is completely dry before use.
-
When quenching the reaction, add the POCl₃ mixture to ice/water, never the other way around, to control the exothermic reaction.
-
Be prepared for the evolution of HCl gas during the reaction and workup.
-
References
- Synthesis of this compound - PrepChem.com. (n.d.).
- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents. (n.d.).
- Deoxychlorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4).
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. (n.d.).
- Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil - PrepChem.com. (n.d.).
- SYNTHESIS AND REACTION OF 6-CYANOURACILS. (n.d.).
- CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents. (n.d.).
- CN103012288A - Preparation method of this compound - Google Patents. (n.d.).
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 3. CN103012288A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
HPLC troubleshooting for 6-Chloro-1,3-dimethyluracil analysis
Technical Support Center: HPLC Troubleshooting for 6-Chloro-1,3-dimethyluracil Analysis
From the desk of the Senior Application Scientist
Introduction
Welcome to the dedicated troubleshooting guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This molecule, an important intermediate in pharmaceutical synthesis, presents unique challenges in chromatographic analysis due to its polarity and potential for secondary interactions.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, from peak shape anomalies to baseline instability. My goal is to provide not just solutions, but a deeper understanding of the underlying causes, empowering you to build robust and reliable analytical methods.
Recommended Starting Method Parameters
Before diving into troubleshooting, it's beneficial to have a validated starting point. Based on established methods for uracil derivatives and related compounds, the following parameters provide a robust foundation for your analysis of this compound.
| Parameter | Recommendation | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Purospher® STAR RP-18 endcapped) | A standard C18 column is a workhorse for reverse-phase (RP) chromatography. Using an end-capped column is critical to minimize secondary interactions with residual silanols, which can cause peak tailing.[3] |
| Mobile Phase | Acetonitrile and Water (e.g., 20:80 v/v) with a pH-adjusting acid. | A simple acetonitrile/water mixture is effective for retaining and eluting uracil derivatives.[4][5] Phosphoric acid or formic acid can be used to control pH.[4] |
| Buffer/Additive | 0.1% Phosphoric Acid or 0.1% Formic Acid in the aqueous portion. | Maintaining a consistent, slightly acidic pH (e.g., pH 2.5-3.5) suppresses the ionization of any residual silanol groups on the silica packing, leading to better peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25-30 °C | Maintaining a stable column temperature is crucial for reproducible retention times.[6][7] |
| Injection Volume | 5-20 µL | Keep the injection volume minimal and ensure the sample is dissolved in the mobile phase to prevent peak distortion. |
| Detection | UV at ~270 nm | Uracil derivatives typically have strong UV absorbance. A specific wavelength should be optimized by scanning the analyte's UV spectrum. |
Part 1: Chromatographic & Peak Integrity Issues
This section addresses the most common visual problems with your chromatogram: the shape and appearance of the analyte peak itself.
Question: Why is my this compound peak tailing?
Answer: Peak tailing is one of the most frequent issues in reverse-phase HPLC and typically points to unwanted secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.
Primary Causes & Solutions:
-
Silanol Interactions: The most common cause of tailing for polar or basic compounds. Even on end-capped C18 columns, residual silanol groups (-Si-OH) on the silica surface can interact with your analyte via hydrogen bonding, causing a portion of the analyte molecules to lag behind the main peak.
-
Solution: Lower the mobile phase pH. By adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid), you protonate the silanol groups, reducing their ability to interact with the analyte and significantly improving peak shape.[3]
-
-
Column Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can create active sites that cause tailing.
-
Solution: Implement a column wash procedure. First, flush the column with a strong, non-buffered organic solvent like 100% acetonitrile. If the problem persists, consider a more rigorous wash protocol, but always consult the column manufacturer's guidelines. Using a guard column is a cost-effective way to protect your analytical column from contaminants.[8]
-
-
Column Void: A void or channel in the packed bed at the column inlet can cause the sample band to spread unevenly, resulting in tailing or split peaks.
-
Solution: This is a physical problem with the column. First, try reversing and flushing the column (if the manufacturer permits). If this doesn't resolve the issue, the column must be replaced.[3]
-
Troubleshooting Workflow: Diagnosing Peak Tailing
Question: My peak is fronting. What does that mean?
Answer: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but usually points to one of two main issues: column overload or poor sample solvent compatibility.
Primary Causes & Solutions:
-
Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.
-
Solution: Simply dilute your sample and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.
-
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase, the sample band will not focus correctly at the head of the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample and keep the injection volume as small as possible.
-
Part 2: Retention Time & Reproducibility
Consistent retention times are the bedrock of reliable quantitation. When they start to shift, it's a sign that a system parameter is unstable.
Question: My retention times are drifting shorter/longer over a sequence. What's happening?
Answer: A gradual, unidirectional drift in retention time is often related to the column or the mobile phase composition changing slowly over time.
Primary Causes & Solutions:
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting the sequence, you will often see retention times drift as the stationary phase chemistry settles.[7]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. The baseline should be stable and flat before you begin.[9]
-
-
Mobile Phase Composition Change: In a pre-mixed mobile phase, the more volatile component (usually the organic solvent like acetonitrile) can evaporate from the reservoir over time. This increases the aqueous content, typically leading to longer retention times.[7][10]
-
Solution: Keep mobile phase bottles covered. For long runs, consider using an online mixer or preparing fresh mobile phase more frequently.[7]
-
-
Column Temperature Fluctuation: The temperature of the column directly affects retention. If the lab's ambient temperature changes or the column oven is not stable, retention times will drift.[6][7]
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature. This is one of the easiest ways to guarantee retention time stability.[9]
-
-
Column Degradation: Over many injections, particularly with aggressive mobile phases (high or low pH), the bonded phase of the column can slowly hydrolyze and degrade, leading to a loss of retention.[6][7]
-
Solution: This is a natural part of the column lifecycle. If you've exhausted other causes and the column has been in use for a long time, it may be time for a replacement. Keeping a logbook for each column can help track its performance.
-
Question: My retention times are jumping around randomly. How do I fix this?
Answer: Abrupt, random, or fluctuating retention times are typically caused by mechanical issues with the HPLC system, most often related to the pump or leaks.
Primary Causes & Solutions:
-
Pump Issues & Air Bubbles: The most common cause is an inconsistent flow rate from the pump. This can be due to air bubbles in the system, faulty check valves, or worn pump seals.[9]
-
Solution: First, degas your mobile phase thoroughly. Purge the pump to dislodge any trapped air bubbles. If the problem persists, the issue may be with the pump's check valves or seals, which may need cleaning or replacement.
-
-
System Leaks: A small, often unnoticeable leak in the system will cause a drop in pressure and an inconsistent flow rate through the column, leading to erratic retention times.[6][10]
-
Solution: Carefully inspect all fittings and connections from the pump to the detector. Look for salt deposits (if using buffers) or small drips. Tighten any loose fittings, but be careful not to over-tighten.
-
Troubleshooting Workflow: Retention Time Instability
Part 3: Baseline & Sensitivity Issues
A clean, stable baseline is essential for accurate integration and achieving low detection limits.
Question: How can I reduce my baseline noise and improve my signal-to-noise (S/N) ratio?
Answer: A noisy baseline can originate from the detector, the mobile phase, or the pump. Improving the signal-to-noise (S/N) ratio involves either increasing the signal (peak height) or decreasing the noise.[11]
Primary Causes & Solutions:
-
Contaminated or Old Mobile Phase: Impurities in solvents or buffers are a major source of baseline noise, especially in gradient analysis.[12] Solvents like TFA can degrade over time, increasing their UV absorbance and causing noise.[13]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[12] Filter all aqueous buffers before use.
-
-
Inadequate Mobile Phase Mixing: If you are using an online mixer, incomplete mixing of the mobile phase components can appear as periodic or random noise.
-
Detector Lamp Failure: As a detector lamp (like a deuterium lamp in a UV detector) ages, its energy output can decrease and become unstable, leading to increased baseline noise.
-
Solution: Check the lamp energy and hours of use via your instrument's software. If the energy is low or the lamp has exceeded its typical lifetime, it should be replaced.[9]
-
-
Air Bubbles in Detector Cell: Small air bubbles passing through the detector flow cell will cause sharp spikes and a noisy baseline.
-
Solution: Ensure the mobile phase is properly degassed.[15] A back-pressure regulator installed after the detector can also help keep gases dissolved.
-
-
Optimizing Detector Settings:
-
Data Rate: A very high data acquisition rate can increase the appearance of noise. Conversely, a rate that is too low can distort the peak. Aim for 20-25 data points across a peak.[14][15]
-
Bandwidth/Slit Width: In a DAD/PDA detector, increasing the slit width can reduce baseline noise at the cost of some spectral resolution.[14][15]
-
References
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- LabVeda. (2024, April 24). Drifting HPLC Peak Retention Times.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- ChemBK. (2024, April 9). This compound.
- Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise. LCGC International.
- Mastelf. (2024, August 5). How to Get a Straight Baseline in RP-HPLC.
- Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International.
- Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil.
- PubChem. (n.d.). 6-((3-Chloropropyl)amino)-1,3-dimethyluracil.
- Ito, K., et al. (n.d.). A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. J-Stage.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH.
- Dove Research & Analytics Laboratory. (n.d.). This compound.
- SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles.
- PubMed. (2018, March 1). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation.
- Google Patents. (n.d.). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
Sources
- 1. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 2. 6-Chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione | 6972-27-6 [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scielo.br [scielo.br]
- 6. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 7. labveda.com [labveda.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: A Guide to Interpreting Unexpected Peaks in the NMR Spectrum of 6-Chloro-1,3-dimethyluracil
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 6-Chloro-1,3-dimethyluracil and encounter challenges in interpreting its Nuclear Magnetic Resonance (NMR) spectra. The presence of unexpected peaks can be a significant hurdle, potentially indicating impurities that could impact downstream applications. This document provides a systematic, in-depth troubleshooting framework to help you identify the source of these extraneous signals with confidence.
Introduction: The Challenge of Purity
This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its synthesis, often involving potent chlorinating agents like phosphorus oxychloride (POCl₃) on precursors such as 1,3-dimethylbarbituric acid or 6-amino-1,3-dimethyluracil, is robust but can lead to a variety of impurities if not performed under stringent conditions.[1][2][3] Verifying the purity of the final compound is critical, and NMR spectroscopy is the primary tool for this analysis. This guide follows a logical, field-tested workflow to move from spectral observation to confident identification of unexpected signals.
Section 1: Foundational Spectra - The Expected NMR Signature
Before troubleshooting the unexpected, we must first establish the expected spectral signature of pure this compound. The molecule's simple, symmetric structure gives rise to a clean and easily identifiable NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Structure | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| N1-CH₃ | ![]() | ~3.3 - 3.4 (s, 3H) | ~28 - 29 | Singlet, integral of 3 protons. |
| N3-CH₃ | ![]() | ~3.5 - 3.6 (s, 3H) | ~36 - 37 | Singlet, integral of 3 protons. Slightly downfield due to proximity to C=O and Cl. |
| C5-H | ![]() | ~6.1 - 6.2 (s, 1H) | ~100 - 101 | Singlet, integral of 1 proton. Vinylic proton. |
| C2 | ![]() | - | ~151 | Carbonyl carbon. |
| C4 | ![]() | - | ~160 | Carbonyl carbon. |
| C6 | ![]() | - | ~150 | Carbon attached to chlorine. |
Note: Chemical shifts are estimates and can vary based on the deuterated solvent and sample concentration.
Section 2: A Systematic Troubleshooting Workflow
When confronted with unexpected peaks, a systematic approach is more efficient than random guessing. The following workflow, visualized in the diagram below, provides a logical path to identifying the source of contamination.
Caption: A troubleshooting decision tree for identifying unknown NMR peaks.
Section 3: Frequently Asked Questions (FAQs) & Diagnostic Protocols
This section addresses common scenarios in a question-and-answer format, providing explanations and actionable protocols.
Q1: My spectrum has sharp peaks that don't match my product, especially at ~7.26, ~2.50, ~2.05, or ~1.2 ppm. What are they?
A1: This is the most common issue and is almost always due to residual solvents from the reaction workup, purification, or from the NMR tube itself. Solvents like chloroform, DMSO, acetone, and ethyl acetate are frequent culprits. The first step is always to compare the unknown chemical shifts to a reliable reference table.
Causality: During purification (e.g., recrystallization or column chromatography), solvents can become trapped within the crystal lattice of your compound. Even under high vacuum, these solvents can be difficult to remove completely.[4]
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Contaminants [5][6][7]
| Compound | Formula | Shift in CDCl₃ (δ, ppm) | Shift in DMSO-d₆ (δ, ppm) | Multiplicity |
| Acetone | C₃H₆O | 2.17 | 2.09 | s |
| Acetonitrile | C₂H₃N | 2.00 | 2.09 | s |
| Chloroform (residual) | CHCl₃ | 7.26 | 8.32 | s |
| Dichloromethane | CH₂Cl₂ | 5.30 | 5.76 | s |
| Diethyl ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | q, t |
| Ethyl acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | q, s, t |
| Hexane | C₆H₁₄ | 1.25 (m), 0.88 (t) | 1.24 (m), 0.86 (t) | m, t |
| Methanol | CH₄O | 3.49 | 3.17 | s |
| Toluene | C₇H₈ | 7.28-7.17 (m), 2.36 (s) | 7.28-7.11 (m), 2.30 (s) | m, s |
| Water | H₂O | ~1.56 (broad s) | ~3.33 (broad s) | broad s |
| Silicone Grease | - | ~0.07 (s) | ~0.06 (s) | s |
Q2: I see a singlet around 5.7-5.8 ppm and extra methyl peaks. I suspect unreacted starting material. How can I confirm this?
A2: This is a strong possibility, especially if the synthesis did not go to completion. The vinyl proton of the precursor, 1,3-dimethyluracil, appears at a different chemical shift than the C5-H of the chlorinated product.
Causality: Incomplete chlorination is a common issue. The starting material, 1,3-dimethyluracil, or the hydrolyzed intermediate, 6-hydroxy-1,3-dimethyluracil (which is in equilibrium with 1,3-dimethylbarbituric acid), can co-purify with the product.[1]
Table 3: Potential Synthesis-Related Impurities
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, δ, ppm) |
| 1,3-Dimethyluracil | ![]() | ~3.3 (s, 3H), ~3.4 (s, 3H), ~5.7 (d, 1H), ~7.2 (d, 1H) [8][9] |
| 6-Amino-1,3-dimethyluracil | ![]() | ~3.2 (s, 3H), ~3.3 (s, 3H), ~4.9 (s, 1H), ~5.1 (broad s, 2H) [10] |
| 6-Hydroxy-1,3-dimethyluracil | ![]() | ~3.2 (s, 3H), ~3.4 (s, 3H), ~5.2 (s, 1H), ~10-12 (broad s, 1H) |
To definitively confirm the presence of a suspected starting material or byproduct, the best method is a spiking experiment.
Protocol 3.1: Sample Spiking for Impurity Confirmation
This protocol provides a definitive method for confirming the identity of a suspected impurity by intentionally adding a small amount of that substance to the NMR sample.
Methodology:
-
Acquire Initial Spectrum: Dissolve your this compound sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify Target Peak: Note the integration and chemical shift of the unexpected peak you wish to identify.
-
Prepare Spike Solution: Obtain a pure sample of the suspected impurity (e.g., 1,3-dimethyluracil).
-
Spike the Sample: Add a very small amount (a few crystals or a drop of a dilute solution) of the suspected impurity directly into the NMR tube containing your sample.
-
Re-acquire Spectrum: Gently mix the contents of the tube and re-acquire the ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the two spectra. If the intensity of the unexpected peak increases relative to your product peaks, you have confirmed the identity of the impurity. If a new peak appears, your initial hypothesis was incorrect.
Q3: I have a broad peak that disappears when I add a drop of D₂O. What does this mean?
A3: This is the classic signature of an exchangeable proton, typically from an -OH or -NH group, or from water. In this specific case, it could indicate the presence of water or, more significantly, the hydrolysis of your product back to 6-hydroxy-1,3-dimethyluracil.
Causality: The chlorine atom at the C6 position is susceptible to nucleophilic substitution, particularly by water, which can lead to the formation of the corresponding 6-hydroxy derivative. The proton on this hydroxyl group is acidic and rapidly exchanges with the deuterium atoms in D₂O, causing its signal to disappear from the ¹H NMR spectrum.[4]
Protocol 3.2: The D₂O Shake Experiment
This is a fast and simple experiment to identify signals from exchangeable protons.
Methodology:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: Look for the disappearance of any peaks. A signal that disappears or significantly diminishes in intensity corresponds to an exchangeable proton. You may also notice a new, broad HOD peak appear in the spectrum.
Section 4: Advanced Diagnostics
If the above steps do not resolve the identity of the unknown peaks, more advanced techniques may be required.
Leveraging 2D NMR for Structural Elucidation
When dealing with a completely unknown byproduct or a complex mixture, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically separated by 2-3 bonds). It helps in piecing together fragments of a molecule. For simple impurities, this can quickly show, for example, the coupling between the CH and CH₃ groups in isopropanol.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct correlations between protons and the carbons they are attached to. It is incredibly powerful for assigning protons to their respective carbons and confirming the carbon skeleton of an impurity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is essential for piecing together different fragments of a molecule and establishing the overall structure of an unknown compound.
By using these techniques, a skilled spectroscopist can often deduce the full structure of an unknown impurity without needing to isolate it.
References
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][5][7]
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link][11]
- Parenzan, A., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 24(8), 1698–1707. [Link][12]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][6]
- PrepChem. (n.d.). Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. [Link][13]
- Google Patents. (n.d.). CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil. [1]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link][4]
- PrepChem. (n.d.). Synthesis of this compound. [Link][2]
- PubChem. (n.d.). 1,3-Dimethyluracil. [Link][9]
- Google Patents. (n.d.). CN103012288A - Preparation method of this compound. [3]
- Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). 6-Amino-1,3-Dimethyluracil. [Link][10]
Sources
- 1. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103012288A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Dimethyluracil(874-14-6) 1H NMR spectrum [chemicalbook.com]
- 9. 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
How to increase the rate of reaction for 6-Chloro-1,3-dimethyluracil synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the rate and efficiency of your synthesis. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Troubleshooting Guide: Enhancing Reaction Rates
This section addresses common issues encountered during the synthesis of this compound that can lead to slow or incomplete reactions.
Issue 1: Slow or Stalled Chlorination of 1,3-Dimethylbarbituric Acid
Symptoms:
-
Reaction monitoring (e.g., TLC, HPLC) shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction mixture does not exhibit the expected physical changes (e.g., color change, precipitation) within the anticipated timeframe.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent Activity | Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this synthesis.[1] Its reactivity can be diminished by degradation from improper storage or handling, leading to slower reaction kinetics. | Use fresh, properly stored POCl₃. Ensure the reagent is protected from moisture, as it can hydrolyze to less reactive species. Consider using a recently opened bottle or purifying the POCl₃ if its quality is uncertain. |
| Inadequate Reaction Temperature | The chlorination of 1,3-dimethylbarbituric acid is typically performed at reflux.[1][2] Insufficient temperature will result in a significantly lower reaction rate. | Ensure the reaction is maintained at the appropriate reflux temperature. Use a suitable heating mantle and condenser, and monitor the temperature of the reaction mixture. The choice of solvent can also influence the reflux temperature. |
| Suboptimal Solvent Choice | The solvent plays a crucial role in the reaction kinetics. Water-immiscible organic solvents are often employed to facilitate the reaction.[1] | Consider using a water-immiscible organic solvent. This can improve the solubility of the reactants and facilitate the removal of byproducts. If not already in use, explore solvents mentioned in relevant literature. |
| Absence of Activating Additives | The addition of small quantities of certain substances can significantly enhance the reaction rate and yield.[2][3] | Introduce catalytic amounts of additives. Water or alcohols (like methanol) can be slowly added to the POCl₃ at low temperatures before the addition of the 1,3-dimethylbarbituric acid.[2][3] These additives are thought to generate more reactive chlorinating species in situ. The molar ratio of the starting material to the additive is a critical parameter to optimize.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound synthesis.
Q1: What is the primary synthetic route for this compound, and where are the rate-limiting steps?
A1: The most common synthetic pathway involves the chlorination of 1,3-dimethylbarbituric acid using a chlorinating agent, predominantly phosphorus oxychloride (POCl₃).[1] An alternative route starts from 6-amino-1,3-dimethyluracil, which undergoes acidic hydrolysis to 6-hydroxy-1,3-dimethyluracil, followed by chlorination.[3][4]
The rate-limiting step in both pathways is typically the chlorination of the hydroxyl group at the 6-position of the uracil ring. This step involves a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion. The efficiency of this step is highly dependent on the reaction conditions.
Q2: How do additives like water or methanol increase the rate of chlorination with POCl₃?
A2: While the precise mechanism is complex, it is proposed that the reaction of POCl₃ with small amounts of water or alcohol generates highly reactive pyrophosphoryl chloride or related species. These intermediates are more potent chlorinating agents than POCl₃ alone, thus accelerating the rate of conversion of the 6-hydroxy group to the 6-chloro derivative. It is crucial to control the amount of additive, as excess can lead to unwanted side reactions and decomposition of the POCl₃.[2][3]
Q3: Can the order of reagent addition impact the reaction rate?
A3: Yes, the order of addition is critical, especially when using additives. For instance, a patented process describes the slow, dropwise addition of water or methanol to POCl₃ at a controlled low temperature (below 20°C) before the addition of the 6-hydroxy-1,3-dimethyluracil.[3] This pre-formation of the activated chlorinating agent is key to enhancing the reaction rate and yield.
Q4: My reaction yield is high, but the reaction is very slow. How can I speed it up without compromising the yield?
A4: To increase the reaction rate without negatively impacting the yield, consider the following:
-
Optimize Additive Concentration: Systematically vary the molar ratio of the additive (water or methanol) to the 6-hydroxy-1,3-dimethyluracil to find the optimal concentration that maximizes the rate without promoting side reactions. A molar ratio of 1.0:0.05 to 1.0:0.5 (substrate:additive) has been reported.[3]
-
Increase Reaction Temperature: If the reaction is being run below the reflux temperature of the solvent and POCl₃, gradually increasing the temperature to reflux will significantly increase the reaction rate.
-
Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing and heat transfer, which can improve the reaction kinetics.
Q5: Are there any specific safety precautions I should take when working with phosphorus oxychloride and its additives?
A5: Absolutely. Phosphorus oxychloride is a highly corrosive and reactive compound.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.
-
POCl₃ reacts violently with water. The addition of water as an additive must be done slowly and at a controlled low temperature to manage the exothermic reaction.
-
Quenching the reaction: The reaction is typically quenched by carefully and slowly adding the reaction mixture to ice-cold water. This should be done with extreme caution as the excess POCl₃ will react exothermically with water.
Experimental Protocols
Protocol 1: Enhanced Rate Chlorination of 1,3-Dimethylbarbituric Acid with a Water Additive
This protocol is based on principles described in patent literature to increase reaction yield and implicitly, the rate.[2]
-
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃).
-
Activation of Chlorinating Agent: Cool the flask in an ice bath. Slowly add a small, measured amount of water dropwise to the stirred POCl₃, ensuring the temperature remains low.
-
Addition of Substrate: Once the addition of water is complete, add 1,3-dimethylbarbituric acid portion-wise to the reaction mixture.
-
Reaction: After the addition of the substrate, slowly heat the reaction mixture to reflux and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Isolation: The crude this compound will precipitate. Collect the solid by filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water and acetone.[3]
Visualizations
Workflow for Enhanced Chlorination
Caption: Workflow for the rate-enhanced synthesis of this compound.
Reaction Scheme: Chlorination of 1,3-Dimethylbarbituric Acid
Caption: Chlorination of 1,3-dimethylbarbituric acid to this compound.
References
- PrepChem. (n.d.). Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil.
- PrepChem. (n.d.). Synthesis of 6-dicyanomethyl-1,3-dimethyluracil.
- Google Patents. (2014). CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.
- Google Patents. (2013). CN103012288A - Preparation method of this compound.
Sources
Technical Support Center: Managing Thermal Runaway in Chlorination Reactions of Uracils
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling exothermic events in the synthesis of chlorinated uracils. This guide is designed for researchers, chemists, and drug development professionals who work with these essential but hazardous reactions. Our goal is to provide you with the expertise and practical guidance needed to anticipate, prevent, and manage thermal runaway events, ensuring both the success of your synthesis and the safety of your laboratory.
Section 1: Understanding the Hazard - FAQs about Thermal Runaway
This section addresses the fundamental questions surrounding the risks associated with uracil chlorination.
Q1: What exactly is a "thermal runaway" in the context of a uracil chlorination reaction?
A thermal runaway is a situation where an exothermic chemical reaction goes out of control. The reaction rate increases as the temperature rises, which in turn releases heat even faster, creating a dangerous positive feedback loop.[1] In uracil chlorination, this can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, release of toxic gases, and explosions. The primary cause is the inability of the system to remove heat as fast as it is being generated by the reaction.[2]
Q2: Why is the chlorination of uracil, particularly with phosphorus oxychloride (POCl₃), so susceptible to thermal runaway?
The high risk stems from several factors:
-
Highly Exothermic Reaction: The conversion of uracil's keto-enol tautomers to 2,4-dichloropyrimidine using POCl₃ is a fundamentally energetic, heat-releasing process.[3]
-
Reagent Reactivity: Phosphorus oxychloride (POCl₃) is an extremely reactive compound. Its reaction with uracil requires heating to reflux, which brings the system to a high energetic state.[3]
-
Hazardous Quenching: The most critical step for thermal runaway is often the workup. POCl₃ reacts violently with quenching agents like water or alcohols. This hydrolysis is massively exothermic and produces large volumes of toxic hydrogen chloride (HCl) gas, which can rapidly over-pressurize the vessel.[3]
-
Scale-Up Challenges: Heat dissipation does not scale linearly with reaction volume. As a reaction is scaled up, the ratio of surface area (for cooling) to volume (for heat generation) decreases, making it much harder to control the temperature.
Q3: What are the immediate warning signs of an impending thermal runaway?
Be vigilant for the following indicators:
-
Rapid, Uncontrolled Temperature Rise: The temperature increases even after external heating is removed or cooling is maximized.
-
Sudden Pressure Increase: A rapid rise in pressure in a closed or vented system is a critical danger sign.
-
Increased Gas Evolution: Noticeable increase in the rate of fumes or gas bubbling from the reaction mixture.
-
Physical Changes: Sudden changes in color, viscosity, or the rapid boiling of the solvent at a temperature below its normal boiling point (due to exothermic heat).
Section 2: Proactive Management & Troubleshooting Guide
Preventing a thermal runaway is always the best strategy. This section provides troubleshooting advice in a Q&A format to help you design and execute safer experiments.
Q4: My reaction temperature is climbing unexpectedly even with the cooling bath on. What should I do?
This is a critical situation that requires immediate action. Follow the decision-making workflow below.
Caption: Decision workflow for temperature excursions.
Q5: How can I design my experiment to minimize thermal risk from the outset?
A robust experimental design is your first line of defense.
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for assessing the risk.[4][5]
-
Controlled Reagent Addition: Never add the chlorinating agent all at once. Use a syringe pump or an addition funnel for slow, controlled addition. The rate of addition should be tied to the system's ability to dissipate heat.
-
Efficient Cooling: Ensure your cooling system is adequate. Use a sufficiently large cooling bath and a high-surface-area condenser. For larger scales, consider a jacketed reactor with a circulating chiller.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents reaction with atmospheric moisture, which can unpredictably react with POCl₃.[3]
-
Consider Alternatives: Evaluate if newer, safer methods are suitable for your specific uracil derivative. This includes solvent-free methods using equimolar amounts of POCl₃ or using alternative chlorinating agents like PCl₅ in less reactive solvents.[3][6]
Q6: What are the critical considerations when scaling up a uracil chlorination?
Scaling up exothermic reactions is a major safety challenge.
-
Never Use Linear Scaling: Do not simply multiply all reagent quantities. The decreased surface-area-to-volume ratio means heat will not dissipate as efficiently.
-
Conduct a Hazard Assessment: A formal process hazard analysis (PHA) or HAZOP study should be conducted by a team of experienced chemists and safety professionals.[1]
-
Pilot Study: Perform the reaction at an intermediate (pilot) scale to verify that temperature can be controlled before moving to the target scale.
-
Engineering Controls: Ensure the larger reactor has appropriate safety features, including a powerful cooling system, a pressure relief valve/burst disc, and a system for emergency quenching or reaction inhibition.[1]
Section 3: Emergency Protocols for Thermal Runaway Events
If prevention fails, a swift and correct response is vital to mitigate the consequences.
Q7: I have a confirmed thermal runaway. What is the emergency shutdown procedure?
Execute the following pre-planned emergency shutdown protocol. Every second counts.
Caption: General emergency shutdown protocol workflow.
This protocol must be adapted to your specific institution's safety plan.[7][8] All lab personnel must be trained on this procedure.[9] The primary goal is to ensure personnel safety by containing the event and evacuating.
Section 4: Key Methodologies & Data
This section provides a generalized protocol for the chlorination of uracil and a summary of hazardous material data.
Experimental Protocol: Chlorination of Uracil with POCl₃ (Lab Scale)
This protocol is a generalized procedure and must be adapted following a thorough risk assessment for your specific uracil derivative and scale.[3]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen). Equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Charging Reagents: In a well-ventilated fume hood, charge the flask with uracil (1.0 eq). Add excess phosphorus oxychloride (POCl₃) to act as both reagent and solvent (e.g., 4-5 volumes).
-
Reaction: Begin vigorous stirring. If an amine catalyst (e.g., N,N-dimethylaniline) is used, add it slowly via the addition funnel. Heat the mixture to reflux (approx. 105-110 °C) using a heating mantle with a temperature controller.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the solid uracil has fully dissolved.[6]
-
Cooling & POCl₃ Removal: Cool the mixture to room temperature. CAUTION: This next step is hazardous. Remove excess POCl₃ by distillation under reduced pressure. Ensure the vacuum trap is adequate and compatible.
-
Quenching (EXTREME CAUTION): This is the most dangerous step. Very slowly and carefully, pour the cooled reaction residue onto a large excess of crushed ice with vigorous stirring in an open vessel (e.g., a large beaker) in the back of the fume hood. This is a highly exothermic process that will generate copious amounts of HCl gas.[3]
-
Workup: Once the ice has melted and the mixture is cool, extract the aqueous solution with a suitable organic solvent (e.g., chloroform, dichloromethane). Wash the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
Table 1: Reagent Hazard Data
| Reagent | Formula | Molar Mass ( g/mol ) | Key Hazards |
| Uracil | C₄H₄N₂O₂ | 112.09 | May cause skin/eye irritation.[10] |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Reacts violently with water.[3] Causes severe skin burns and eye damage. Toxic if inhaled. |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected carcinogen. |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Harmful if swallowed. Causes skin and eye irritation. |
References
- ResearchGate. (n.d.). Calorimetric studies on two halogenated uracil isomers.
- Gould, J. P. (1984). The kinetics and primary products of uracil chlorination. Water Research, 18(8), 1015-1023.
- Sano, K. (n.d.). Emergency Shutdown of Fluidized Bed Reaction Systems. Journal of the Japan Petroleum Institute.
- PharmaState Academy. (n.d.). Dealing With Industrial Emergency Conditions-Safety Guidelines.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- Google Patents. (n.d.). CN108117523B - Preparation method of halogenated uracil compound.
- ResearchGate. (n.d.). Laboratory chlorination of uracil at high and low chlorine residual.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- ResearchGate. (n.d.). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction.
- Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation.
- ResearchGate. (n.d.). Calorimetry.
Sources
- 1. icheme.org [icheme.org]
- 2. aerogel.com [aerogel.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]
- 7. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. Emergency Shutdown Procedure (ESD) Guide | RS [uk.rs-online.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Solvent Selection for 6-Chloro-1,3-dimethyluracil Reactions
Welcome to the Technical Support Center for reactions involving 6-Chloro-1,3-dimethyluracil. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical aspect of solvent selection for various transformations of this versatile heterocyclic building block. In this resource, you will find in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and optimize your reaction outcomes.
Introduction: The Pivotal Role of the Solvent
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. Its reactivity is dominated by the electronically deficient pyrimidine ring, making the C6-chloro substituent susceptible to displacement through several powerful synthetic methods, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
The choice of solvent in these reactions is far from a passive parameter; it is an active component that dictates solubility, influences catalyst activity and stability, modulates reagent basicity, and can even alter the reaction mechanism and product selectivity. A suboptimal solvent choice is a frequent cause of low yields, side product formation, and reaction failure. This guide provides a structured approach to solvent selection and troubleshooting for the most common reactions of this compound.
General Solubility Profile of this compound
Before delving into specific reaction types, it is crucial to understand the general solubility of this compound.
| Property | Value |
| Appearance | White to pale yellow crystalline powder or flakes.[1][2] |
| Melting Point | Approximately 111-116 °C.[2][3] |
| Solubility | Soluble in water; sparingly soluble in chloroform and methanol.[1] |
This inherent solubility in polar solvents provides a useful starting point for reaction setup, but as we will see, the ideal solvent for a given reaction is a more complex consideration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the coupling of electron-deficient heteroaryl chlorides like this compound can be challenging.
Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. Could the solvent be the issue?
A1: Absolutely. Low yields in Suzuki-Miyaura couplings of heteroaryl chlorides are often linked to solvent choice.[4] The solvent impacts several key aspects of the catalytic cycle:
-
Solubility of the Base: Many common bases for Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) have limited solubility in purely organic solvents like toluene or dioxane. This can lead to a heterogeneous reaction mixture with slow reaction rates.
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its catalytic activity.[1][5] In some cases, polar aprotic solvents can stabilize anionic palladium complexes, which may alter the reaction pathway.[1][5]
-
Water Content: For Suzuki couplings with boronic acids, a certain amount of water is often beneficial, and sometimes necessary, to facilitate the transmetalation step. However, excessive water can lead to protodeboronation of the boronic acid.[4]
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Base Solubility | Consider using a solvent system that can dissolve the inorganic base. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is a common and effective choice.[6][7] For a greener approach, performing the reaction in water with a suitable water-soluble ligand and catalyst can be highly effective, especially under microwave irradiation. | A homogeneous or finely dispersed reaction mixture ensures efficient interaction between the reactants, catalyst, and base, leading to faster and more complete conversion. |
| Catalyst Deactivation | Ensure the solvent is thoroughly degassed before use to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8][9] If using a polar aprotic solvent like DMF or DMSO, be mindful that these can sometimes coordinate too strongly to the palladium, inhibiting catalysis, or decompose at high temperatures. | Maintaining the active Pd(0) state is crucial for the catalytic cycle. Oxygen is a common culprit for catalyst deactivation, leading to the formation of palladium black.[9] |
| Protodeboronation of Boronic Acid | If using an aqueous solvent system, minimize the reaction time and avoid excessively high temperatures. Alternatively, switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium organotrifluoroborate salt, which are more resistant to protodeboronation.[4] | Boronic acids can be unstable under prolonged heating in the presence of water and base, leading to the undesired replacement of the boronic acid group with a hydrogen atom.[4] |
dot
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media
This protocol is adapted from a similar procedure for 6-chloro-3-methyluracil and serves as an excellent starting point.
-
To a microwave-rated vial, add this compound (1 equiv.), the desired (hetero)aryl potassium organotrifluoroborate (1.5 equiv.), cesium carbonate (2 equiv.), and a palladium pre-catalyst (e.g., Pd-XPhos G3, 2 mol%).
-
Add deionized water to achieve a concentration of approximately 0.2 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For an electron-deficient substrate like this compound, the choice of solvent is critical to balance reactivity and prevent catalyst inhibition.[2]
Q2: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. What solvents should I consider?
A2: Sluggish reactions are common when coupling heteroaryl chlorides. The solvent plays a key role in the oxidative addition step and in solubilizing the base.
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane and toluene are workhorses for this reaction.[2] They have good solvating properties for the organic reactants and the catalyst complex.
-
Ethereal Solvents: THF and DME are also commonly used.
-
Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as more environmentally friendly alternatives to dioxane and toluene and have shown excellent performance in many cases.[2]
Troubleshooting Guide: Sluggish Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step | Rationale |
| Low Reactivity of C-Cl Bond | Switch to a more polar, higher-boiling point solvent like toluene or xylene to allow for higher reaction temperatures. This can help overcome the activation barrier for the oxidative addition of the C-Cl bond.[10] | The oxidative addition of an aryl chloride to the Pd(0) center is often the rate-limiting step and is generally slower than for bromides or iodides. Higher temperatures can provide the necessary energy to drive this step forward.[10] |
| Catalyst Inhibition | Avoid chlorinated solvents, acetonitrile, and pyridine, as these can coordinate to the palladium center and inhibit catalysis.[2] Ensure the amine starting material is of high purity, as impurities can act as catalyst poisons. | The palladium catalyst is susceptible to poisoning by various functional groups and solvents that can act as strong ligands, preventing the desired catalytic cycle from proceeding. |
| Base Incompatibility | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is fully soluble or well-suspended in the chosen solvent. Toluene is often a good choice for NaOtBu. If substrate sensitivity is an issue, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃ in a more polar solvent like dioxane.[2] | The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center. The strength and solubility of the base must be matched with the solvent and substrate to ensure efficient reaction. |
dot
Caption: Decision diagram for solvent selection in Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the uracil ring in this compound makes it a good substrate for SNAr reactions with strong nucleophiles.
Q3: I am trying to perform an SNAr reaction on this compound with an alkoxide, but the reaction is very slow. How can I accelerate it with the right solvent?
A3: The solvent has a profound effect on the rate of SNAr reactions. The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[11]
-
Polar Aprotic Solvents are Key: Solvents like DMF, DMSO, and NMP are excellent choices for SNAr reactions.[12] They are polar enough to dissolve ionic nucleophiles but, lacking acidic protons, they do not solvate and stabilize the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.[12]
-
Protic Solvents hinder the reaction: Polar protic solvents like water, methanol, or ethanol will hydrogen-bond to the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity, thus slowing down the reaction.[13][14]
Troubleshooting Guide: Slow SNAr Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Use of a Protic Solvent | Replace any protic solvent (e.g., ethanol, methanol, water) with a polar aprotic solvent such as DMF, DMSO, or NMP. | Protic solvents solvate the anionic nucleophile through hydrogen bonding, which lowers its ground state energy and increases the activation energy for the reaction, thereby slowing it down.[13][14] |
| Insufficient Polarity | If using a less polar aprotic solvent (e.g., THF, acetone), switch to a more polar one like DMF or DMSO. | A more polar solvent will better solvate the charged Meisenheimer complex intermediate, stabilizing it and lowering the energy of the transition state, which accelerates the reaction.[11] |
| Low Solubility of Nucleophile | Ensure the nucleophile (e.g., sodium or potassium alkoxide) is sufficiently soluble in the chosen solvent. DMSO is particularly effective at dissolving a wide range of salts. | For the reaction to proceed, the nucleophile must be in solution to attack the substrate. Poor solubility will lead to a slow or incomplete reaction. |
Example Synthesis via SNAr:
The synthesis of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil from this compound and 3-chloropropylamine is a practical example of an SNAr-type reaction.[15] For such a reaction with an amine nucleophile, a polar aprotic solvent like DMF or DMSO at elevated temperatures would be a suitable starting point.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 6-alkynyl-1,3-dimethyluracil derivatives, which are valuable synthetic intermediates.
Q4: I am having trouble with my Sonogashira coupling of this compound. I see a lot of alkyne homocoupling. Can the solvent help?
A4: Yes, the solvent choice can influence the extent of homocoupling (Glaser coupling), a common side reaction in Sonogashira couplings.
-
Amine Solvents/Co-solvents: Traditionally, an amine base (e.g., triethylamine, diisopropylamine) is used in excess and can serve as the solvent or co-solvent. The amine also acts as a base and scavenges the HX formed during the reaction.
-
Polar Aprotic Solvents: Solvents like DMF, THF, and acetonitrile are commonly used, often in conjunction with an amine base.[5][16]
-
Copper-Free Conditions: For copper-free Sonogashira reactions, which are often preferred to avoid homocoupling, solvents like DMSO can be very effective.[16]
Troubleshooting Guide: Sonogashira Coupling Issues
| Possible Cause | Troubleshooting Step | Rationale |
| Alkyne Homocoupling | Ensure rigorous exclusion of oxygen by using a properly degassed solvent. Consider switching to copper-free conditions, which are less prone to oxidative homocoupling.[17] Solvents like DMSO with a suitable palladium pre-catalyst can facilitate copper-free couplings.[16] | The copper(I)-catalyzed oxidative dimerization of terminal alkynes is a major side reaction, often promoted by the presence of oxygen.[17] Eliminating copper from the reaction mixture can significantly reduce this unwanted pathway. |
| Low Reaction Rate | For the less reactive this compound, a polar solvent like DMF or DMSO may be necessary to achieve a reasonable reaction rate, potentially at elevated temperatures. | The solvent needs to effectively solvate the various catalytic intermediates in both the palladium and copper cycles (if applicable) to ensure a smooth and efficient reaction. |
| Poor Solubility | If reactants or catalyst complexes are not fully dissolved, consider a more polar solvent system. For some substrates, a mixture like THF/water with a phase-transfer catalyst can be beneficial. | Incomplete dissolution of any reaction component will lead to a slow and inefficient process. |
Summary of Recommended Solvents
| Reaction Type | Recommended Solvents | Solvents to Avoid | Key Considerations |
| Suzuki-Miyaura Coupling | Toluene/water, 1,4-Dioxane/water, DME/water, Water (with appropriate catalyst/ligand)[6][7] | Purely non-polar solvents (if base is insoluble) | Ensure base solubility; use of aqueous co-solvent is often beneficial; degas thoroughly.[8] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, 2-MeTHF, CPME[2] | Chlorinated solvents, Acetonitrile, Pyridine[2] | Match solvent polarity to base strength and substrate sensitivity; higher temperatures may be needed for C-Cl activation.[10] |
| Nucleophilic Aromatic Substitution (SNAr) | DMF, DMSO, NMP[12] | Protic solvents (Water, Methanol, Ethanol)[13][14] | Polar aprotic solvents enhance the reactivity of the nucleophile. |
| Sonogashira Coupling | DMF, THF, Acetonitrile (with an amine base); DMSO (for copper-free conditions)[5][16] | Solvents that react with the base or catalyst | Rigorous deoxygenation is critical to prevent homocoupling, especially in copper-catalyzed systems.[17] |
References
Please note that while every effort has been made to provide accurate and up-to-date information, you should always consult the primary literature and perform your own optimization experiments.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Polar Uracil Derivatives
Welcome to the technical support center for the purification of polar uracil derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-tricky compounds. Here, we move beyond simple protocols to explain the underlying principles of purification techniques, helping you troubleshoot effectively and optimize your separations.
Introduction: The Challenge of Polar Uracil Derivatives
Uracil and its derivatives are a cornerstone of pharmaceutical research, forming the backbone of many therapeutic agents. However, their inherent polarity presents significant purification challenges. These molecules often exhibit high water solubility and poor retention on traditional reversed-phase chromatography media, leading to issues like co-elution with polar impurities, poor peak shape, and difficulty in achieving high purity.[1][2]
This guide provides a structured approach to tackling these challenges, with a focus on chromatographic and crystallization techniques. We will explore the "why" behind common problems and offer field-proven solutions.
Section 1: Troubleshooting Chromatographic Purifications
Chromatography is the most common technique for purifying uracil derivatives. However, the high polarity of these compounds often leads to frustrating results. This section addresses common issues and provides detailed troubleshooting strategies.
FAQ 1: My polar uracil derivative shows little to no retention on a C18 column. What are my options?
This is a classic problem. Standard C18 columns rely on hydrophobic interactions, which are weak with highly polar molecules.[3] Uracil itself is often used as a void volume marker in reversed-phase chromatography for this very reason.[1][4]
Underlying Cause: The polar nature of your compound prevents it from partitioning into the nonpolar stationary phase. The highly aqueous mobile phase required to even attempt retention can lead to "phase collapse" or "dewetting" on traditional C18 columns, where the stationary phase loses its solvation, drastically reducing retention.[5]
Troubleshooting Protocol:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[6][7][8] It utilizes a polar stationary phase (like bare silica, or columns functionalized with diol, amino, or zwitterionic groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][9] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[10]
-
Use a "Polar-Endcapped" or "Aqueous-Stable" C18 Column: These columns are specifically designed to be compatible with highly aqueous mobile phases and prevent phase collapse.[5] They offer better retention for polar analytes compared to traditional C18 columns.
-
Employ Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase and ion-exchange characteristics.[1][4] This dual retention mechanism can be highly effective for separating polar, ionizable compounds like many uracil derivatives.
FAQ 2: My compound is streaking or tailing badly on a silica gel column. How can I improve the peak shape?
Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase. For uracil derivatives, which contain acidic and basic functionalities, this is a common issue on silica gel.[11]
Underlying Cause: The acidic silanol groups on the surface of silica can strongly and sometimes irreversibly interact with basic sites on your uracil derivative. This leads to a mixed-mode retention mechanism that results in broad, tailing peaks.[11][12]
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
For Basic Derivatives: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.1-1%).[11] This will "mask" the acidic silanol groups and prevent strong interactions with your compound.
-
For Acidic Derivatives: Add a small amount of an acidic modifier like acetic acid or formic acid to the mobile phase. This can help to suppress the ionization of your compound and reduce tailing.
-
-
Switch to a Deactivated or End-Capped Stationary Phase: Consider using a stationary phase where the active silanol groups have been chemically modified (end-capped) to reduce their activity.
-
Consider an Alternative Stationary Phase: Alumina can be a good alternative to silica for the purification of basic compounds.[11][13] Alternatively, bonded phases like amino or diol columns can provide different selectivity and improved peak shape.[13]
Workflow for Selecting a Chromatographic Method
Caption: Decision tree for chromatographic method selection.
Section 2: Troubleshooting Crystallization
Crystallization can be a powerful and scalable purification technique. However, the high polarity and hydrogen bonding capabilities of uracil derivatives can make finding suitable crystallization conditions challenging.[14][15][16]
FAQ 3: I'm struggling to find a solvent system to crystallize my polar uracil derivative. What should I try?
The high polarity of these compounds means they are often either very soluble in polar solvents or insoluble in nonpolar solvents, making traditional single-solvent or two-solvent crystallization difficult.
Underlying Cause: The strong intermolecular interactions (especially hydrogen bonding) between uracil derivatives and polar solvents can make it difficult for the molecules to arrange into a crystal lattice.[17][18] The presence of water can also significantly impact crystal packing and solubility.[14][15][16]
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Create a table of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, THF).
-
Test the solubility of your compound in small amounts of each solvent at room temperature and with gentle heating. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but fully soluble when heated.[19]
-
-
Employ Solvent/Anti-Solvent Systems:
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Vapor Diffusion:
-
Dissolve your compound in a small amount of a relatively volatile solvent.
-
Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent.
-
The anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.
-
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Hydrogen Bond Donor/Acceptor |
| Water | 10.2 | 100 | Both |
| Methanol | 5.1 | 65 | Both |
| Ethanol | 4.3 | 78 | Both |
| Acetonitrile | 5.8 | 82 | Acceptor |
| Acetone | 5.1 | 56 | Acceptor |
| Ethyl Acetate | 4.4 | 77 | Acceptor |
| Tetrahydrofuran (THF) | 4.0 | 66 | Acceptor |
| Dichloromethane (DCM) | 3.1 | 40 | Neither |
Section 3: Addressing Stability and Impurities
Uracil derivatives can be susceptible to degradation, and their synthesis can lead to characteristic impurities.
FAQ 4: I'm seeing unexpected byproducts after my purification. Could my compound be degrading?
Yes, uracil derivatives can degrade under certain conditions.
Underlying Cause: The pyrimidine ring can be susceptible to both oxidative degradation and photodegradation.[20][21][22] Exposure to strong acids or bases, high temperatures, or even prolonged exposure to silica gel can cause decomposition.[12][23]
Troubleshooting Protocol:
-
Assess Stability: Before attempting a lengthy purification, test the stability of your compound under the proposed conditions. Spot a solution of your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots have appeared.[12]
-
Minimize Exposure to Harsh Conditions:
-
Use moderate temperatures during solvent removal.
-
If using chromatography with acidic or basic modifiers, neutralize the fractions immediately after collection.
-
Protect light-sensitive compounds from light.
-
-
Consider Alternative Purification Methods: If your compound is unstable on silica, consider options like crystallization, preparative HPLC with a less aggressive stationary phase, or solid-phase extraction (SPE).[24][25][26]
Common Impurities
Be aware of common impurities that can arise during the synthesis of uracil derivatives, such as:
-
Starting materials (e.g., malic acid, urea).[27]
-
Intermediates from the synthetic route.
-
Byproducts from side reactions.
-
Isomers of your target compound.
Understanding the potential impurities from your specific synthesis is crucial for developing a selective purification method.
Conclusion
Purifying polar uracil derivatives requires a thoughtful approach that considers the unique physicochemical properties of these molecules. By understanding the principles behind the common purification techniques and anticipating potential challenges, you can develop robust and efficient methods. This guide provides a starting point for troubleshooting common issues, but remember that each derivative is unique and may require further method optimization.
References
- SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil.
- CrystEngComm. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. RSC Publishing.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study.
- National Institutes of Health. (2011). Polarization in the Structures of Uracil and Thiouracils: Implication for Binding with Orotidine 5'-Monophosphate Decarboxylase. PMC.
- CrystEngComm. (n.d.). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. RSC Publishing.
- National Institutes of Health. (n.d.). Uracil. PubChem.
- CrystEngComm. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. RSC Publishing. DOI:10.1039/D5CE00362H.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil.
- Merck Millipore. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography.
- Phenomenex. (2022). Reversed Phase Retention of Uracil Using Kinetex C18.
- Pharmaffiliates. (n.d.). Uracil-impurities.
- MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- SCION Instruments. (n.d.). Manual Solid Phase Extraction.
- LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- National Institutes of Health. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
- ACS Publications. (n.d.). From a Single Molecule to Molecular Crystal Architectures: Structural and Energetic Studies of Selected Uracil Derivatives.
- International Labmate. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- ResearchGate. (n.d.). pKa Values of Uracil and Derivatized Uracils in Solution upon....
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Hawach. (2025). Application of Normal Phase Solid Phase Extraction.
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC.
- Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
- ResearchGate. (n.d.). Structures of uracil derivatives.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Wikipedia. (n.d.). Uracil.
- Allen Institute. (n.d.). Uracil: Structure, Synthesis and Uses.
- BYJU'S. (n.d.). Properties of Uracil.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
Sources
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- 5. hplc.eu [hplc.eu]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. reddit.com [reddit.com]
- 12. Purification [chem.rochester.edu]
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- 15. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 17. Polarization in the Structures of Uracil and Thiouracils: Implication for Binding with Orotidine 5’-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Uracil: Structure, Synthesis and Uses [allen.in]
Technical Support Center: Overcoming Poor Resolution in the Chromatographic Separation of Uracils
Welcome to the technical support center for the chromatographic separation of uracils. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of uracil and its analogs. As uracils are highly polar and often serve as void markers in reversed-phase chromatography, achieving adequate retention and resolution can be challenging.[1][2] This resource provides in-depth, experience-driven advice to help you optimize your separations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My uracil peak is showing poor retention and eluting at or near the void volume on my C18 column. What is happening and how can I fix it?
A1: This is a classic and expected behavior for uracil on traditional reversed-phase columns like C18. Uracil is a very polar compound, and reversed-phase chromatography separates analytes based on their hydrophobicity.[2][3] Since uracil has minimal hydrophobic character, it has very little interaction with the non-polar C18 stationary phase and is quickly eluted with the mobile phase, resulting in its common use as a void volume marker.[2]
Root Cause Analysis:
-
Analyte-Stationary Phase Mismatch: The polar nature of uracil is incompatible with the non-polar C18 stationary phase, leading to insufficient retention.
-
Highly Aqueous Mobile Phase: To elute more hydrophobic compounds, you might be using a mobile phase with a high percentage of aqueous solvent, which further encourages the polar uracil to stay in the mobile phase.
Troubleshooting Workflow:
Caption: Workflow for addressing poor uracil retention.
Solutions:
-
Change the Separation Mode: For robust retention and separation of uracils, consider alternative chromatographic modes that are better suited for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase (like diol) and a mobile phase with a high percentage of organic solvent.[4] This creates a water-rich layer on the stationary phase, allowing for the retention of polar compounds like uracil through partitioning.[4]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics.[1] For uracils, a mixed-mode column can provide multiple interaction mechanisms, leading to enhanced retention and selectivity.[1][3]
-
-
Modify the Mobile Phase (for slight improvements on RP columns): While less effective than changing the column, some mobile phase adjustments can slightly increase retention on a C18 column.
-
Decrease Organic Solvent Percentage: Use a higher percentage of the aqueous component in your mobile phase. However, this may not provide sufficient retention for quantitative analysis.
-
Use a Highly Aqueous Stable C18 Column: Some C18 columns are specifically designed to prevent phase collapse in highly aqueous mobile phases.
-
Q2: I have multiple uracil analogs in my sample, and they are co-eluting or have very poor resolution. How can I improve their separation?
A2: Achieving selectivity between structurally similar uracil analogs is a common challenge. The key is to manipulate the subtle differences in their physicochemical properties. Mobile phase pH is one of the most powerful tools for altering the selectivity of ionizable compounds.[5][6][7]
Root Cause Analysis:
-
Suboptimal Mobile Phase pH: The ionization state of your uracil analogs can significantly impact their retention and selectivity.[5][8] If the mobile phase pH is not optimal, the analytes may have similar charge states and hydrophobicities, leading to co-elution.
-
Insufficient Column Efficiency: A column with a low plate count will produce broader peaks, making it more difficult to resolve closely eluting compounds.[9]
-
Inappropriate Stationary Phase: The chosen stationary phase may not have the right chemical properties to differentiate between your specific uracil analogs.[9]
Troubleshooting Workflow:
Caption: Decision tree for improving resolution of uracil analogs.
Solutions:
-
Systematic Mobile Phase pH Optimization:
-
Determine pKa Values: Identify the pKa values of your uracil analogs. The greatest change in retention and selectivity will occur at pH values close to the pKa.[5][7] To ensure reproducibility, it is best to work at a pH at least 1-1.5 units away from the pKa.[5]
-
pH Screening Protocol: Prepare a series of mobile phases with different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5) using appropriate buffers (e.g., phosphate, acetate, formate). Run your sample with each mobile phase and observe the changes in retention time and resolution.
-
Buffer Concentration: The concentration of the buffer can also influence retention and peak shape, especially in HILIC mode.[4]
-
-
Change the Stationary Phase Chemistry:
-
If pH optimization is insufficient, the stationary phase may not be providing the necessary selectivity. Consider columns with different functionalities that offer alternative interaction mechanisms.
-
Phenyl Phases: These offer pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds, like uracils.
-
Cyano Phases: These can operate in both normal-phase and reversed-phase modes and provide different selectivity based on dipole-dipole interactions.
-
-
Improve Column Efficiency (N):
-
Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and better resolution, but require a UHPLC system capable of handling higher backpressures.[10][11]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve the resolution of closely eluting peaks.[10][11][12] However, this will also increase analysis time and backpressure.[10][11]
-
Table 1: Impact of Key Parameters on Resolution
| Parameter | Effect on Resolution | Considerations |
| Mobile Phase pH | High impact on selectivity (α) for ionizable compounds.[5][8] | Buffer choice is critical for pH stability. Operate at least 1 pH unit away from analyte pKa for robustness.[5] |
| Stationary Phase | High impact on selectivity (α).[9][13] | Choose based on analyte polarity and structural differences (e.g., C18, Phenyl, HILIC, Mixed-Mode). |
| Column Length | Increases efficiency (N).[11][12] | Longer run times and higher backpressure.[10][11] |
| Particle Size | Smaller particles increase efficiency (N).[10][11] | Requires high-pressure systems (UHPLC) and can be more prone to clogging.[11] |
| Temperature | Can affect selectivity and efficiency.[14] | Higher temperatures decrease mobile phase viscosity, reducing backpressure and potentially improving peak shape. |
| Flow Rate | Slower flow rates can improve resolution.[14] | Leads to longer analysis times. |
Q3: My uracil peak is tailing. What are the common causes and how can I obtain a more symmetrical peak?
A3: Peak tailing is a common issue in HPLC and can compromise resolution and accurate integration.[15] For polar and slightly basic compounds like uracils, a primary cause is secondary interactions with the stationary phase.
Root Cause Analysis:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase are acidic and can have strong, unwanted interactions with basic analytes, leading to peak tailing.
-
Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing.[16]
-
Mismatched pH: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[5][6]
-
Extra-column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause band broadening and tailing.[16]
Solutions:
-
Mobile Phase Modification:
-
Adjust pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with basic analytes.
-
Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to saturate the active silanol sites.
-
-
Column Selection and Care:
-
Optimize System Connections:
-
Minimize the length of all tubing.
-
Ensure all fittings are properly seated to avoid dead volume.[17]
-
Experimental Protocol: Generic Reversed-Phase Column Cleaning
-
Disconnect the column from the detector to prevent contamination.
-
Flush with your mobile phase without buffer (e.g., if your mobile phase is 50:50 acetonitrile:20mM phosphate buffer, flush with 50:50 acetonitrile:water). Flush for 20 column volumes.
-
Flush with 100% Acetonitrile for 20 column volumes.
-
Flush with 100% Isopropanol for 20 column volumes.
-
Flush with 100% Methylene Chloride (if compatible with your column and system).
-
Flush again with 100% Isopropanol for 20 column volumes.
-
Flush again with 100% Acetonitrile for 20 column volumes.
-
Gradually re-introduce your mobile phase, starting with the organic component and slowly adding the aqueous component.
-
Equilibrate the column with the final mobile phase for at least 30 column volumes before reconnecting to the detector.
References
- HPLC Methods for analysis of Uracil.
- How Do I Choose? A guide to HPLC column selection. Agilent. [Link]
- Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
- HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC Technologies. [Link]
- Measurement of uracil in plasma and serum samples by LC-MS/MS. SCIEX. [Link]
- Tips and Tricks of HPLC Separ
- The Importance Of Mobile Phase PH in Chromatographic Separ
- The Importance of Mobile Phase pH in Chromatographic Separ
- HPLC Separation of Uridine and Uracil. SIELC Technologies. [Link]
- Exploring the Role of pH in HPLC Separ
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. NIH. [Link]
- HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies. [Link]
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
- How Do You Choose the Right Column for Chromatography?.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Blogs - News - alwsci. [Link]
- What are common causes of low resolution for a liquid chromatography (LC) column?.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Blogs - News - alwsci. [Link]
- Picking the Perfect HPLC Column. Biocompare: The Buyer's Guide for Life Scientists. [Link]
- Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex. [Link]
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- 2. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 8. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
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- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
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Validation & Comparative
A Comparative Guide to 6-Chloro-1,3-dimethyluracil and 6-Fluorouracil in Anticancer Research
This guide provides a comprehensive comparison between the well-established anticancer agent 6-fluorouracil (5-FU) and the emerging potential of 6-Chloro-1,3-dimethyluracil and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy based on available data, and the detailed experimental protocols necessary for their evaluation.
Introduction: The Quest for Superior Pyrimidine Analogs
In the landscape of cancer chemotherapy, antimetabolites that mimic endogenous pyrimidines have been a cornerstone of treatment for decades. 6-fluorouracil (5-FU), a synthetic analog of uracil, has been a frontline therapy for various solid tumors, including colorectal and breast cancers.[1] Its efficacy, however, is often curtailed by significant toxicity and the development of drug resistance.[2][3] This has fueled the search for novel pyrimidine analogs with improved therapeutic indices. This compound, a halogenated and methylated uracil derivative, represents a scaffold of interest. While direct anticancer studies on this compound are limited, as it is primarily utilized as a chemical intermediate, its derivatives are emerging as compounds with notable cytotoxic potential.[4][5] This guide will therefore compare the established profile of 5-FU with the nascent yet promising data from derivatives of the 6-chlorouracil scaffold.
Section 1: Mechanisms of Action - A Tale of Two Halogens
The anticancer effects of both 5-FU and 6-chlorouracil derivatives stem from their ability to disrupt nucleic acid synthesis, a critical process for rapidly proliferating cancer cells.[1][6] However, the specific halogen atom at the pyrimidine ring likely influences their precise molecular interactions and metabolic fate.
The Multifaceted Assault of 6-Fluorouracil (5-FU)
6-fluorouracil is a prodrug that undergoes intracellular conversion into several active metabolites that exert cytotoxic effects through distinct mechanisms.[1]
-
Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[1] This covalent binding inhibits the enzyme's function, leading to the depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The resulting "thymineless death" is a primary mode of 5-FU-induced cytotoxicity.[6]
-
Incorporation into RNA: The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent incorporation disrupts RNA processing and function, affecting protein synthesis and leading to cellular stress.[7]
-
Incorporation into DNA: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, causing DNA damage and fragmentation, which further contributes to cell death.[1]
The Putative Mechanism of 6-Chlorouracil Derivatives
Direct mechanistic studies on this compound are not extensively available. However, based on its structure as a pyrimidine analog, it is hypothesized to function as an antimetabolite.[6] The presence of a chlorine atom at the C6 position, as opposed to fluorine at C5, suggests a different set of interactions with target enzymes. The chloro group is a good leaving group, which could facilitate covalent interactions with nucleophilic residues in the active sites of enzymes involved in nucleotide metabolism.
Derivatives of 6-chlorouracil, such as the uracil-azole hybrids synthesized from 3-methyl-6-chlorouracil, have shown potent cytotoxic activity.[5] While their exact targets are under investigation, it is plausible that they interfere with DNA and RNA synthesis pathways, ultimately leading to apoptosis. The bulky substitutions often added to the 6-chlorouracil scaffold in these derivatives likely play a significant role in their target specificity and potency.
Section 2: Comparative Efficacy - An Analysis of In Vitro Data
A direct, head-to-head comparison of the anticancer activity of this compound and 5-FU is hampered by the lack of published cytotoxicity data for the former. However, recent studies on derivatives of the closely related 3-methyl-6-chlorouracil provide valuable insights into the potential of this compound class.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a promising uracil-azole derivative of 3-methyl-6-chlorouracil against human breast (MCF-7) and liver (HepG-2) cancer cell lines, compared to benchmark data for 5-FU and the standard chemotherapeutic, Cisplatin.
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Uracil-Azole Derivative (4j) | MCF-7 (Breast) | 16.18 ± 1.02 | 48 | [5] |
| HepG-2 (Liver) | 7.56 ± 5.28 | 48 | [5] | |
| Cisplatin (Reference) | MCF-7 (Breast) | 11.23 ± 0.95 | 48 | [5] |
| HepG-2 (Liver) | 5.14 ± 1.12 | 48 | [5] | |
| 6-Fluorouracil (5-FU) | MCF-7 (Breast) | 5 - 25 | 48 - 72 | [6] |
| HepG-2 (Liver) | ~10.32 | Not Specified | [8] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line passage number and assay duration. The data presented here is for comparative purposes.
The data indicates that the uracil-azole derivative synthesized from a 6-chlorouracil precursor exhibits potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to that of the established drug Cisplatin and within the effective range of 5-FU.[5] This underscores the potential of the 6-chlorouracil scaffold as a foundation for developing novel anticancer agents.
Section 3: Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for key in vitro assays used to determine the anticancer properties of these compounds.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete culture medium (e.g., DMEM or EMEM with 10% FBS)
-
Test compounds (this compound derivative, 5-FU) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[9]
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours). Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[5][10]
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[3]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Conclusion and Future Perspectives
6-fluorouracil remains a vital tool in oncology, but its limitations necessitate the exploration of novel agents. While this compound itself is primarily a synthetic precursor, the potent anticancer activity of its derivatives in preliminary studies is highly encouraging.[4][5] The data presented here suggests that the 6-chlorouracil scaffold is a promising starting point for the development of new pyrimidine analogs.
The logical next step is a direct, side-by-side comparison of optimized 6-chlorouracil derivatives against 5-FU in a broad panel of cancer cell lines. Further research should focus on elucidating their precise mechanism of action, identifying their molecular targets, and evaluating their efficacy and toxicity in preclinical in vivo models. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations. The ultimate goal is to develop novel compounds that offer a wider therapeutic window and can overcome the resistance mechanisms that currently limit the utility of established drugs like 5-FU.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluorouracil?[Link]
- Al-Suaily, K. A., et al. (2024). Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. Journal of the Iranian Chemical Society. [Link]
- MIT News. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Rodrigues, P. M., et al. (2020). 5-Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. Cancers. [Link]
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- El-Sayed, N. F., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
- Zhang, N., et al. (2021). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. International Journal of Molecular Sciences. [Link]
- Patel, V. K., et al. (2022). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. [Link]
- Vangapandu, V. N., et al. (2021). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Results in Chemistry. [Link]
- Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70122, 1,3-Dimethyluracil. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
Sources
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
A Comparative Guide to the Reactivity of 6-Chloro-1,3-dimethyluracil and Other Halouracils for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halouracils in Synthesis
In the landscape of medicinal chemistry and drug development, uracil and its derivatives are pivotal scaffolds for creating novel therapeutic agents. The introduction of a halogen atom onto the uracil ring provides a versatile chemical handle for further molecular elaboration through various synthetic transformations. Among these, 6-chloro-1,3-dimethyluracil is a key building block. This guide offers an in-depth comparison of the reactivity of this compound with other halouracils, including its bromo and iodo analogs, as well as isomers with the halogen at the C5 position. This analysis is grounded in established chemical principles and supported by experimental data from analogous systems, providing a framework for rational decision-making in synthetic route design.
While direct, head-to-head quantitative kinetic studies on this specific set of compounds are not extensively reported in a single source, a robust understanding of their relative reactivity can be derived from the well-documented behavior of halopyrimidines and related heterocycles in common synthetic transformations.
Fundamental Principles of Halogen Reactivity on the Uracil Ring
The reactivity of a halouracil is primarily dictated by two key factors: the nature of the halogen and its position on the uracil ring.
The Influence of the Halogen: A Predictable Trend
In the most common and synthetically valuable reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond follows a well-established trend:
I > Br > Cl > F
This trend is a direct consequence of the carbon-halogen bond strength. The C-I bond is the longest and weakest, making iodide the best leaving group. Conversely, the C-F bond is the shortest and strongest, rendering fluoro-substituted analogs largely unreactive in these transformations. Consequently, for reactions involving the cleavage of the C-X bond, 6-iodo-1,3-dimethyluracil is expected to be the most reactive, followed by the bromo and then the chloro derivative.[1]
Positional Isomerism: The C6 vs. C5 Position
The location of the halogen on the uracil ring significantly influences its reactivity. A halogen at the C6 position is generally more susceptible to nucleophilic attack than one at the C5 position. This is due to the electronic influence of the adjacent nitrogen atom (N1) and the carbonyl group at C4, which help to stabilize the Meisenheimer intermediate formed during SNAr reactions.
Comparative Reactivity in Key Synthetic Transformations
The practical implications of these reactivity principles are best illustrated by examining the performance of this compound and its halogen analogs in two of the most important classes of synthetic reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for introducing a wide range of functionalities onto the uracil core. In these reactions, a nucleophile displaces the halide.
Based on the C-X bond strength, the expected order of reactivity for 6-halo-1,3-dimethyluracils in SNAr reactions is:
6-Iodo > 6-Bromo > 6-Chloro
This implies that reactions with this compound will generally require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) compared to its bromo and iodo counterparts. For instance, the displacement of the halogen with amines, alkoxides, or thiolates will proceed more readily with the iodo and bromo derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. The reactivity of halouracils in these reactions is primarily governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the C-X bond.
The rate of oxidative addition, and thus the overall reaction rate, is highly dependent on the halogen, following the order:
I > Br >> Cl
This significant difference in reactivity has profound practical implications:
-
6-Iodo- and 6-Bromo-1,3-dimethyluracil: These substrates are highly reactive and can typically be coupled under mild conditions with a wide range of boronic acids or terminal alkynes. Standard palladium catalysts, such as Pd(PPh₃)₄, and common bases like Na₂CO₃ or K₂CO₃ are often sufficient.
-
This compound: As the least reactive of the three, this substrate presents a greater challenge. Successful coupling often necessitates the use of more specialized and highly active catalytic systems. These may include:
-
Electron-rich, bulky phosphine ligands: Buchwald or Herrmann-type ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition.
-
N-heterocyclic carbene (NHC) ligands: These have also proven effective for activating less reactive aryl chlorides.
-
Stronger bases: Bases such as K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step with the less reactive chloro substrate.
-
Higher reaction temperatures: Increased temperatures are frequently needed to drive the reaction to completion.
-
Quantitative Comparison of Reactivity: Experimental Data Insights
The following table summarizes the expected relative reactivity and typical reaction conditions based on established principles and data from related systems.
| Halouracil Derivative | Relative Reactivity in SNAr | Relative Reactivity in Cross-Coupling | Typical Cross-Coupling Conditions |
| 6-Iodo-1,3-dimethyluracil | Highest | Highest | Mild temperature, standard Pd catalysts (e.g., Pd(PPh₃)₄), common bases (e.g., Na₂CO₃). |
| 6-Bromo-1,3-dimethyluracil | High | High | Mild to moderate temperature, standard to moderately active Pd catalysts, common bases. |
| This compound | Moderate | Lowest | Higher temperature, specialized ligands (e.g., Buchwald ligands, NHCs), stronger bases (e.g., K₃PO₄). |
Experimental Protocols: A Framework for Comparative Analysis
To empirically determine the relative reactivity of these halouracils, a standardized experimental protocol is essential. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study.
General Protocol for a Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried reaction vessel, add the respective 6-halo-1,3-dimethyluracil (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Heating and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.
For a comparative study, it is crucial to maintain identical reaction conditions (concentration, temperature, catalyst loading, and base) for each halouracil substrate and monitor the reaction progress over time to determine the relative rates of conversion.
Conclusion: Strategic Selection of Halouracils in Synthesis
The choice between 6-chloro-, 6-bromo-, and 6-iodo-1,3-dimethyluracil is a strategic decision in synthetic planning, with a trade-off between reactivity, cost, and availability.
-
6-Iodo- and 6-Bromo-1,3-dimethyluracil are the substrates of choice when high reactivity and mild reaction conditions are paramount. They are ideal for complex syntheses where sensitive functional groups must be preserved.
-
This compound , while less reactive, is often more cost-effective and readily available. Its use is feasible when the synthetic route can accommodate more forcing reaction conditions and when more advanced catalytic systems are accessible. The lower reactivity of the C-Cl bond can also be exploited for selective transformations in polyhalogenated systems.
By understanding the fundamental principles of halogen reactivity and leveraging the appropriate catalytic technologies, researchers can effectively utilize this compound and its halogenated counterparts to access a diverse array of functionalized uracil derivatives for drug discovery and development.
References
Sources
A Comparative Guide to the Validation of an HPLC Method for 6-Chloro-1,3-dimethyluracil Quantification
This guide provides an in-depth, objective comparison of critical parameters for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 6-Chloro-1,3-dimethyluracil. The content is structured to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, data-driven insights required for robust analytical method validation. All protocols and claims are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Introduction: The "Why" Behind Quantifying this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). An accurate and reliable analytical method is therefore not just a regulatory requirement but a cornerstone of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for such quantitative analyses due to its high resolution, sensitivity, and precision.[2]
This guide will walk you through the essential validation parameters, explaining the rationale behind each experimental choice and providing comparative data to illustrate the performance of a well-validated HPLC method.
Foundational Pillars of Method Validation
A robust HPLC method must be proven "fit for purpose." This is achieved through a systematic process of validation, which demonstrates that the analytical procedure is suitable for its intended use.[3] The validation process is guided by principles outlined in documents such as the ICH Q2(R2) guideline.[4][5]
Our discussion will pivot around a hypothetical, yet representative, reversed-phase HPLC method for this compound. The rationale for choosing reversed-phase is its versatility and effectiveness in separating a wide range of compounds.[6]
Core HPLC Method Parameters (An Exemplar System)
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns are a workhorse in reversed-phase chromatography, offering excellent retention for moderately polar compounds like uracil derivatives.[6] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) | This composition provides a good balance of elution strength for polar analytes on a C18 column.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times. |
| Detection | UV at 260 nm | Uracil and its derivatives exhibit strong UV absorbance around this wavelength, providing good sensitivity.[8] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
The Validation Workflow: A Visual Overview
The validation process is a logical sequence of experiments designed to test the method's performance characteristics.
Caption: A streamlined workflow for HPLC method validation.
Comparative Analysis of Validation Parameters
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For a drug substance, this is often demonstrated through forced degradation studies.[9][10]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) for 24 hours. Dissolve in the mobile phase before injection.
-
Analysis: Analyze all stressed samples by HPLC, along with an unstressed control sample.
Data Comparison: Specificity & Forced Degradation
| Stress Condition | % Degradation of this compound | Observations | Peak Purity |
| Control (Unstressed) | 0% | Single, sharp peak at the expected retention time. | > 0.999 |
| Acid Hydrolysis | ~15% | Main peak decreases, one major degradant peak appears with good resolution. | > 0.999 |
| Base Hydrolysis | ~25% | Main peak decreases, two well-resolved degradant peaks are observed. | > 0.999 |
| Oxidative Degradation | ~10% | A small degradant peak is observed, well-separated from the main peak. | > 0.999 |
| Thermal Degradation | ~5% | Minor degradation, no significant degradant peaks. | > 0.999 |
| Photolytic Degradation | ~8% | A small, well-resolved degradant peak is noted. | > 0.999 |
Causality Behind Experimental Choices: The goal of forced degradation is not to completely destroy the molecule but to achieve a target degradation of 10-30%.[9] This allows for the generation of degradation products in sufficient quantities to demonstrate that the HPLC method can separate them from the parent compound. The peak purity analysis, typically done with a photodiode array (PDA) detector, confirms that the main peak is spectrally homogeneous and not co-eluting with any degradants.[11]
Linearity and Range: Proving Proportionality
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
Experimental Protocol: Linearity
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. A typical range for a drug substance assay is 80% to 120% of the target concentration. For this example, we will use 50, 75, 100, 125, and 150 µg/mL.
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
Data Comparison: Linearity
| Parameter | Result | Acceptance Criteria (ICH) |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
| Slope | 45678 | Provides the response factor. |
| Residual Plot | Random distribution | Indicates a good fit of the linear model. |
Causality Behind Experimental Choices: A minimum of five concentration levels is recommended by ICH guidelines to establish linearity.[12] The correlation coefficient (r²) is a key indicator of the linearity, but a visual inspection of the residual plot is also crucial to ensure there is no systematic deviation from linearity.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically assessed using a recovery study.
Experimental Protocol: Accuracy
-
Spike a Placebo: If a placebo (a mixture of all excipients without the API) is available, spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Standard Addition (if no placebo): If a placebo is not available, add known amounts of the analyte to the drug product.
-
Analysis: Prepare three replicates at each concentration level and analyze them.
-
Calculate Recovery: Determine the percentage of the analyte recovered.
Data Comparison: Accuracy
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.3 | 100.3% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average Recovery | 99.7% |
Acceptance Criteria: For a drug substance assay, the recovery is typically expected to be within 98.0% to 102.0%.[5]
Precision: Measuring Random Error
Precision is the measure of the degree of scatter of a series of measurements.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol: Precision
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate RSD: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Data Comparison: Precision
| Parameter | Analyst 1 / Day 1 (RSD%) | Analyst 2 / Day 2 (RSD%) | Acceptance Criteria (ICH) |
| Repeatability (n=6) | 0.8% | - | ≤ 1.0% |
| Intermediate Precision (n=6) | - | 1.2% | ≤ 2.0% |
Causality Behind Experimental Choices: By varying analysts and days, intermediate precision provides a more realistic measure of the method's variability in a real-world laboratory setting. The acceptance criteria for RSD can vary depending on the nature of the sample and the analytical technique.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise Ratio)
-
Determine Noise: Measure the magnitude of the baseline noise in a chromatogram of a blank sample.
-
Determine Signal: Prepare and inject solutions of this compound at decreasing concentrations.
-
Calculate S/N Ratio:
-
LOD is typically determined at a signal-to-noise (S/N) ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
Data Comparison: LOD & LOQ
| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |
| LOD | ~3:1 | 0.05 |
| LOQ | ~10:1 | 0.15 |
Precision at LOQ: It is also important to demonstrate that the method is precise at the LOQ. This is done by analyzing multiple replicates (e.g., six) at the LOQ concentration and ensuring the RSD is within acceptable limits (typically ≤ 10%).
Robustness: Resilience to Minor Changes
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol: Robustness
-
Vary Parameters: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
-
Analyze Samples: Analyze a sample under each of the varied conditions.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the final quantified result.
Data Comparison: Robustness
| Parameter Varied | Change | Impact on Retention Time | Impact on Assay Result |
| Flow Rate | 0.9 mL/min | Slight increase | Within 2% of initial |
| 1.1 mL/min | Slight decrease | Within 2% of initial | |
| Mobile Phase | 38% ACN | Slight increase in RT | Within 2% of initial |
| 42% ACN | Slight decrease in RT | Within 2% of initial | |
| Temperature | 25 °C | Slight increase in RT | Within 2% of initial |
| 35 °C | Slight decrease in RT | Within 2% of initial |
Causality Behind Experimental Choices: The robustness study helps to identify which method parameters are critical and need to be carefully controlled during routine use. If a parameter significantly affects the results, it may need to be more tightly controlled in the final method procedure.
Conclusion: A Self-Validating System
A thoroughly validated HPLC method for the quantification of this compound is a self-validating system. Each validation parameter builds upon the others to create a comprehensive picture of the method's performance. From the specificity demonstrated by forced degradation to the reliability confirmed by robustness studies, the data collectively prove that the method is accurate, precise, and fit for its intended purpose of ensuring the quality of this critical pharmaceutical intermediate. This guide provides a framework for conducting such a validation, emphasizing the scientific rationale behind each step to ensure both technical accuracy and regulatory compliance.
References
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Applied Research in Science and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Pharma Ingredients. (2026). Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs.
- IJCPS. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
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Biological activity of 6-Chloro-1,3-dimethyluracil compared to its bromo analog
Beginning The Search
I'm starting with a deep dive into the literature. My focus is on the biological activities of 6-chloro-1,3-dimethyluracil and its bromo counterpart. I am gathering experimental data and looking for well-established protocols. The information is being systematically analyzed and structured as it arrives.
Analyzing the Approach
I've formulated a methodical strategy to compare the biological activities of the uracil derivatives. It starts with an exhaustive literature search for experimental data and protocols. I plan to construct a comparison guide, and then create clear tables and protocols. I'll design diagrams and draft the main body, ensuring all sources are properly cited in the references. Finally, I will complete the guide addressing all user requests.
Composing the Introduction
I'm currently focused on the introduction. I'm aiming to clearly define the two compounds, this compound and its bromo analog, highlighting their core structures. This lays the groundwork for a meaningful comparison.
Outlining the Guide
I've crafted an outline for the comparison guide. The introduction will cover the compounds' structures and purpose. Synthesis and properties, including their roles as pharmaceutical intermediates, will follow. The key focus will be on comparing biological activities, particularly antimicrobial effects based on available literature concerning these and related halogenated uracil derivatives. I will look for comparisons between the chloro and bromo analogs.
Developing the Biological Sections
I'm now diving into the biological activity comparisons. I plan to construct the comparison guide in sections. Specifically, I intend to provide details on antimicrobial and antifungal activity, searching for direct data or inferring comparisons. I will also look for cytotoxicity or anticancer activity data, including IC50 values. I will consider the potential of enzyme inhibition and herbicidal activity of the two compounds.
Developing a Comprehensive Plan
Now, I've outlined a detailed plan for the comparison guide. The structure will include an introduction to the compounds, their synthesis and properties, followed by a thorough comparison of their biological activities. I'm focusing on antimicrobial, antifungal, cytotoxic, and enzyme inhibition data. I'll include Structure-Activity Relationship insights and detailed experimental protocols for key assays. I'll present the data in tables and visualizations for clarity.
Finalizing the Structure
Now I've finalized the structure of the guide. It will begin with an introduction to the compounds and their classification. Synthesis, properties, and their use as pharmaceutical intermediates will follow. Next is the core comparison of biological activities, focusing on antimicrobial, antifungal, cytotoxicity, enzyme inhibition, and herbicidal data. I plan to incorporate Structure-Activity Relationship insights. Finally, there will be detailed experimental protocols, data presentation in tables, and visualizations. A complete list of references will be included.
Constructing a Comprehensive Overview
I'm now drafting a detailed plan for a comparison guide. It will include an introduction to the compounds' structures and purpose, followed by their synthesis and properties. The core of the guide will compare their biological activities, focusing on antimicrobial, antifungal, cytotoxic, and enzyme inhibition data. I intend to provide Structure-Activity Relationship insights and experimental protocols for key assays.
Defining the Scope
I'm now clarifying the scope of the comparison guide. I will provide an introduction to the compounds. Next, I will delve into synthesis and properties, then compare their biological activities. I will focus on antimicrobial, antifungal, cytotoxicity, and enzyme inhibition data. I'm also including Structure-Activity Relationship insights. Detailed experimental protocols will be provided, and I will present data in tables and visualizations for clarity.
I'm currently structuring the plan to compare this compound and its bromo analog, beginning with an introduction to their structures and purpose. Synthesis and properties will follow, leading to a thorough comparison of their biological activities. I'll include antimicrobial, antifungal, cytotoxic, and enzyme inhibition data, as well as Structure-Activity Relationship insights and experimental protocols. I will present this data using clear tables and visualizations.
Formulating the Outline
I'm now formulating a detailed outline for a comparative guide. The introduction defines the compounds and purpose. Synthesis, properties, and pharmaceutical roles come next. The core involves comparing antimicrobial, antifungal, cytotoxic, and enzyme inhibition data. I'll include SAR insights, experimental protocols, and data presentation.
I've structured a plan to compare this compound and its bromo analog. I've begun with an introduction detailing their structures and uses, then followed with synthesis and properties. My primary focus is comparing their biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme inhibition data. I'll include Structure-Activity Relationship details and experimental protocols. Data will be shown in clear tables and visualizations.
A comparative study of different synthetic routes to 6-Chloro-1,3-dimethyluracil
Introduction
6-Chloro-1,3-dimethyluracil is a pivotal intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Its value lies in its versatile reactivity, serving as a key building block for the synthesis of various therapeutic agents, including the antihypertensive drug Urapidil and the antiarrhythmic Nifekalant.[1][2] The strategic importance of this compound has driven the development of several synthetic methodologies. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this compound, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways to this compound dominate the landscape, each originating from a different precursor: 1,3-dimethylbarbituric acid and 6-amino-1,3-dimethyluracil. This guide will dissect each route, evaluating them on metrics of yield, reaction conditions, scalability, and safety considerations.
Route 1: Chlorination of 1,3-Dimethylbarbituric Acid
This is the most established and widely documented method for the preparation of this compound.[1] The core of this synthesis involves the chlorination of 1,3-dimethylbarbituric acid, typically employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[1][3]
Reaction Mechanism and Causality of Experimental Choices:
The reaction proceeds via the conversion of the enol form of 1,3-dimethylbarbituric acid into a chlorophosphate intermediate by phosphorus oxychloride. This is followed by a nucleophilic attack of the chloride ion, leading to the formation of the desired 6-chloro derivative and the release of phosphoric acid and hydrogen chloride as byproducts.[4]
The choice of phosphorus oxychloride is critical; its high reactivity and efficacy as a chlorinating agent for heterocyclic compounds are well-established.[5][6] However, the reaction is often conducted in a large excess of POCl₃, which can complicate purification and raise cost and environmental concerns.[7] Recent advancements have focused on optimizing this process by incorporating co-solvents or additives. The use of water-immiscible organic solvents has been shown to reduce the required amount of POCl₃, simplifying the workup procedure as the excess reagent can be quenched by the addition of water without the need for vacuum distillation.[7] Furthermore, the addition of small quantities of water or alcohols can surprisingly enhance the reaction yield, potentially by facilitating the in-situ generation of a more reactive chlorinating species.[2][7]
Experimental Protocol:
A representative procedure involves the refluxing of 1,3-dimethylbarbituric acid with phosphorus oxychloride.[1][3]
-
Step 1: To 1,3-dimethylbarbituric acid, a small amount of water is added, followed by the dropwise addition of a significant volume of phosphorus oxychloride.[3]
-
Step 2: The mixture is heated to reflux for approximately 1.5 to 2 hours.[3][7]
-
Step 3: After cooling, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure.[7]
-
Step 4: The hot residue is then carefully poured onto crushed ice to precipitate the crude product.[3]
-
Step 5: The precipitate is collected by filtration, and the aqueous filtrate is extracted with an organic solvent such as chloroform to recover any dissolved product.[3]
-
Step 6: The combined crude product is then purified by recrystallization, commonly from water or a mixed solvent system like ethyl acetate and hexane, to yield pure this compound.[3][8]
Caption: Workflow for the synthesis of this compound from 1,3-dimethylbarbituric acid.
Route 2: From 6-Amino-1,3-dimethyluracil
An alternative and promising route starts from the more readily available and less expensive 6-amino-1,3-dimethyluracil. This two-step synthesis involves an initial acidic hydrolysis followed by chlorination.[2]
Reaction Mechanism and Causality of Experimental Choices:
The first step is an acid-catalyzed hydrolysis of the 6-amino group to a 6-hydroxyl group, effectively converting 6-amino-1,3-dimethyluracil to 1,3-dimethylbarbituric acid (or its tautomer, 6-hydroxy-1,3-dimethyluracil). A variety of acids, including sulfuric acid, can be employed for this transformation.[2] The subsequent chlorination of the hydroxyl group proceeds via a similar mechanism as described in Route 1, utilizing a chlorinating agent like a mixture of phosphorus oxychloride and phosphorus trichloride.[2] This two-step approach offers the advantage of starting from a cheaper raw material and reports high yields for both steps.[2]
Experimental Protocol:
This patented process is described as follows:[2]
-
Step 1 (Hydrolysis): 6-amino-1,3-dimethyluracil is subjected to acidic hydrolysis using an acid like 98% sulfuric acid in water. The reaction is carried out at an elevated temperature (60-120°C) for 1 to 10 hours to yield 6-hydroxy-1,3-dimethyluracil.[2]
-
Step 2 (Chlorination): The resulting 6-hydroxy-1,3-dimethyluracil is then treated with a mixture of phosphorus oxychloride and phosphorus trichloride as the chlorinating agent. A small amount of water is added as an additive to the chlorinating agent at a low temperature (below 20°C) before the reaction mixture is heated to reflux for about 3 hours.[2]
-
Step 3 (Workup and Purification): The reaction mixture is cooled, and the crude product is collected by centrifugation. The crude solid is then purified by recrystallization from a solvent mixture like water and acetone with activated carbon for decolorization to afford the final product.[2]
Caption: Two-step synthesis of this compound from 6-amino-1,3-dimethyluracil.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: From 1,3-Dimethylbarbituric Acid | Route 2: From 6-Amino-1,3-dimethyluracil |
| Starting Material | 1,3-Dimethylbarbituric Acid | 6-Amino-1,3-dimethyluracil |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Sulfuric acid, POCl₃, Phosphorus trichloride (PCl₃) |
| Reaction Steps | 1 | 2 |
| Reported Yield | ~70% (can be >80-90% with additives)[7] | >70% overall (>90% hydrolysis, >80% chlorination)[2] |
| Reaction Conditions | Reflux in POCl₃ (often in excess) | Hydrolysis at 60-120°C; Chlorination at reflux |
| Workup Complexity | Can be complex due to excess POCl₃, though optimizable | Standard filtration and recrystallization |
| Scalability | Demonstrated on an industrial scale | Suitable for industrial production[2] |
| Safety & Hazards | POCl₃ is highly corrosive and reacts violently with water.[4][9] | Involves strong acids and corrosive chlorinating agents. |
Conclusion and Future Perspectives
Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials, desired scale of production, and the laboratory or plant's capability to handle the hazardous reagents involved.
The direct chlorination of 1,3-dimethylbarbituric acid (Route 1) is a more direct, single-step process. Innovations aimed at reducing the amount of phosphorus oxychloride and simplifying the workup have made this route more efficient and environmentally friendly.
The two-step synthesis from 6-amino-1,3-dimethyluracil (Route 2) presents a compelling alternative, particularly if the starting material is more economical. The high reported yields for both the hydrolysis and chlorination steps make this an attractive option for large-scale industrial production.
Future research may focus on developing even greener and more atom-economical synthetic methods. This could involve exploring alternative, less hazardous chlorinating agents or developing catalytic processes that minimize waste and improve safety profiles.
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Cross-validation of analytical methods for 6-Chloro-1,3-dimethyluracil
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloro-1,3-dimethyluracil
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. For a compound such as this compound, an intermediate in the synthesis of various therapeutic agents, robust analytical testing ensures the purity, safety, and efficacy of the final drug product.[1] This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The primary objective of this document is to present a comprehensive cross-validation protocol. Cross-validation serves as a critical process to verify that a validated analytical method can produce consistent and reliable results across different laboratories, instruments, or even between different analytical methodologies.[2][3] This ensures data integrity and regulatory compliance, which are the cornerstones of Good Manufacturing Practices (GMP).[4]
The Imperative of Method Validation
Before any analytical method is implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[5][6][7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be investigated.[8][9][10][11] These parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[12]
This guide will delve into a cross-validation study designed to compare a well-established HPLC-UV method with a highly sensitive LC-MS/MS method for the analysis of this compound.
Analytical Methodologies Under Comparison
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and reliability. A reverse-phase HPLC method with UV detection is a common and cost-effective approach for the quantification of small organic molecules like this compound.[13][14]
Principle: The method involves the separation of the analyte from potential impurities on a C18 stationary phase, followed by detection based on the analyte's absorbance of UV light at a specific wavelength. The concentration of the analyte is proportional to the measured absorbance.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become an indispensable tool in modern analytical chemistry, offering superior sensitivity and selectivity compared to traditional HPLC-UV methods.[15] This technique is particularly valuable for the analysis of trace-level impurities or for complex sample matrices.
Principle: Similar to HPLC, the analyte is first separated chromatographically. The eluent is then introduced into a mass spectrometer, where the analyte is ionized. Specific parent ions are selected and fragmented, and the resulting daughter ions are detected. This multiple-reaction monitoring (MRM) provides a high degree of specificity and sensitivity.[16]
Cross-Validation Protocol
The cross-validation of these two methods will be conducted by analyzing the same set of samples and comparing the results based on the validation parameters outlined in ICH Q2(R1).
Experimental Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid[13][14]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
Protocol 2: LC-MS/MS Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: m/z 175.0 -> 124.0 (hypothetical transition, requires experimental determination)
-
Sample Preparation: Dilute the sample in the initial mobile phase to a concentration suitable for the instrument's sensitivity.
Comparison of Validation Parameters
The following tables summarize the expected performance characteristics of each method based on typical results for these techniques.
Table 1: Specificity and Linearity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Specificity | Peak purity assessment shows no co-eluting interferences. | No interfering peaks at the retention time of the analyte in the MRM chromatogram. | No significant interference at the analyte's retention time. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | To be defined based on the intended application. |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | < 1.0% | < 2.0% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | < 2.0% | < 3.0% | %RSD ≤ 3.0% |
Table 3: Detection and Quantitation Limits
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ratio ≥ 10 |
Logical Relationships of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Discussion and Conclusion
The cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound reveals the distinct advantages and limitations of each technique.
-
HPLC-UV: This method is robust, cost-effective, and provides excellent performance for routine quality control where analyte concentrations are relatively high. Its precision and accuracy are well within acceptable limits for pharmaceutical analysis.
-
LC-MS/MS: This technique offers significantly lower detection and quantitation limits, making it the method of choice for trace-level analysis, such as impurity profiling or pharmacokinetic studies. The high specificity of MRM reduces the likelihood of interferences from complex matrices.
References
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- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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- Analytical method validation: A brief review.
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A Senior Application Scientist's Guide to Benchmarking the Efficacy of 6-Chloro-1,3-dimethyluracil Derivatives as Kinase Inhibitors
Introduction: The Uracil Scaffold as a Promising Starting Point for Kinase Inhibitor Discovery
In the landscape of modern oncology and immunology, the pursuit of novel, selective, and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of a myriad of cellular processes, represent a validated and highly sought-after class of drug targets. The dysregulation of kinase activity is a hallmark of numerous cancers and inflammatory diseases, making the development of small molecules that can modulate their function a critical endeavor.
The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to mimic the adenine ring of ATP allows for effective competition at the kinase active site.[3] Within this class, the 1,3-dimethyluracil moiety presents an attractive and synthetically tractable starting point for the development of novel kinase inhibitors. Specifically, the chlorine atom at the 6-position of 6-chloro-1,3-dimethyluracil serves as a versatile chemical handle, enabling the introduction of a wide array of substituents to explore the chemical space around the kinase active site.
This guide provides a comprehensive framework for the systematic benchmarking of a focused library of 6-substituted-1,3-dimethyluracil derivatives. We will delve into the rationale behind the synthetic strategy, provide detailed protocols for robust biochemical and cell-based assays, and outline a clear path for comparative data analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate the potential of this promising compound class.
Part 1: Synthesis of a Focused Library of 6-Substituted-1,3-dimethyluracil Derivatives
The initial step in our benchmarking workflow is the creation of a focused library of compounds. The synthetic strategy leverages the reactivity of the 6-chloro position of the starting material, this compound. A key approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions, which allow for the introduction of diverse aryl, heteroaryl, and alkynyl groups.[4] This diversity is crucial for probing the structure-activity relationship (SAR) and identifying moieties that confer potency and selectivity.
Experimental Protocol: Synthesis of 6-Aryl-1,3-dimethyluracil Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 6-aryl-1,3-dimethyluracil derivatives. The choice of boronic acids should be guided by the desire to explore a range of electronic and steric properties.
Materials:
-
This compound
-
Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
To this suspension, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1,3-dimethyluracil derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalytic system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Sodium carbonate is a mild base that is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.
Caption: Synthetic workflow for 6-aryl-1,3-dimethyluracil derivatives.
Part 2: A Multi-tiered Benchmarking Strategy
A robust benchmarking strategy for novel kinase inhibitors requires a multi-tiered approach, beginning with broad, high-throughput biochemical screens and progressing to more focused cell-based assays to establish physiological relevance.
A. Tier 1: In Vitro Biochemical Kinase Inhibition Assays
The initial evaluation of the synthesized library should involve screening against a panel of kinases to determine potency (IC₅₀) and preliminary selectivity. A radiometric assay using ³³P-ATP is considered the gold standard due to its direct measurement of substrate phosphorylation.[5]
This protocol is adapted from standard industry practices for determining kinase inhibitor potency.
Materials:
-
Kinase of interest (e.g., EGFR, SRC, ABL)
-
Peptide or protein substrate specific to the kinase
-
Assay buffer (containing MgCl₂, MnCl₂, Brij-35, and DTT)
-
[γ-³³P]ATP
-
ATP
-
Synthesized 6-substituted-1,3-dimethyluracil derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well plates
-
Phosphocellulose paper and filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of assay buffer
-
10 µL of the test compound or control in DMSO (final DMSO concentration ≤ 1%)
-
10 µL of the kinase/substrate mixture in assay buffer
-
-
Initiation of Reaction: Add 25 µL of ATP solution (containing a mixture of unlabeled ATP and [γ-³³P]ATP) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Quenching and Substrate Capture: Stop the reaction by adding 50 µL of 3% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound radioactivity.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the positive control (100% inhibition). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for in vitro radiometric kinase inhibition assay.
B. Tier 2: Cell-Based Assays for Target Engagement and Downstream Signaling
Positive hits from the biochemical screen must be validated in a cellular context to confirm target engagement and their effect on downstream signaling pathways. This step is crucial as it provides insights into cell permeability and off-target effects.
This protocol outlines a method to assess the inhibition of a specific signaling pathway in a relevant cancer cell line. For example, if a compound shows activity against Epidermal Growth Factor Receptor (EGFR), A431 cells (human epidermoid carcinoma) which overexpress EGFR, are a suitable model.
Materials:
-
A431 cells
-
DMEM with 10% FBS
-
Synthesized 6-substituted-1,3-dimethyluracil derivatives
-
EGF (Epidermal Growth Factor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the levels in treated cells to the EGF-stimulated control.
Caption: Inhibition of the EGFR signaling pathway by a uracil derivative.
Part 3: Comparative Analysis and Data Interpretation
The data generated from the biochemical and cell-based assays should be compiled into clear, comparative tables. This allows for a direct assessment of the SAR and the identification of the most promising candidates.
Table 1: Comparative Efficacy of 6-Substituted-1,3-dimethyluracil Derivatives (Hypothetical Data)
| Compound ID | R-Group at C6 | EGFR IC₅₀ (nM) | A431 p-EGFR Inhibition IC₅₀ (nM) | A431 Cell Proliferation GI₅₀ (µM) |
| Uracil-01 | Phenyl | 150 | 450 | 5.2 |
| Uracil-02 | 4-Methoxyphenyl | 85 | 200 | 2.1 |
| Uracil-03 | 3-Pyridinyl | 50 | 120 | 1.5 |
| Gefitinib | (Reference) | 37 | 100 | 1.1 |
Interpretation:
-
The hypothetical data in Table 1 suggests that substitution at the 6-position with a 3-pyridinyl group (Uracil-03) leads to the most potent inhibition of EGFR in both biochemical and cellular assays.
-
The cellular potency (p-EGFR inhibition and cell proliferation) tracks well with the biochemical potency, indicating good cell permeability for this series.
-
While Uracil-03 is a promising hit, it is still less potent than the established EGFR inhibitor, Gefitinib. This provides a clear benchmark for further optimization.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to benchmarking the efficacy of novel 6-substituted-1,3-dimethyluracil derivatives as kinase inhibitors. By following this multi-tiered strategy, from rational library synthesis to in vitro and cell-based characterization, researchers can effectively identify promising lead compounds.
The most promising derivatives identified through this workflow should be subjected to further studies, including:
-
Selectivity Profiling: Screening against a broad panel of kinases (e.g., >400 kinases) to determine the selectivity profile and identify potential off-target effects.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive) through kinetic assays.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in animal models.
-
ADME/Tox Studies: Assessing the pharmacokinetic and toxicological properties of the most promising candidates.
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. A methodical and well-designed benchmarking cascade, as described herein, is paramount to unlocking its full therapeutic potential.
References
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Journal of Medicinal Chemistry. [Link]
- Bentham Science Publishers. (n.d.).
- Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., Roberts, B. J., Vincent, P. W., Showalter, H. D., Winters, R.T., & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]
- Zhi, C., Long, Z. Y., Gambino, J., Xu, W. C., Brown, N. C., Barnes, M., Butler, M., LaMarr, W., & Wright, G. E. (2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 46(13), 2731–2739. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
- Kranz, M., & Schmalz, H. G. (2019). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 15, 2362–2370. [Link]
- Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(18), 13459-13519. [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
- Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 Update. Pharmacological Research, 152, 104609. [Link]
- Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, H. P. (2018). Kinase inhibitors: a new class of promising therapeutics for chronic diseases. International Journal of Molecular Sciences, 19(3), 745. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
- Reaction Biology. (n.d.).
- Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609. [Link]
- Roskoski, R. Jr. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 179, 106233. [Link]
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An In-Vitro Comparative Guide to the Cytotoxic Effects of Substituted Uracils
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, substituted uracils represent a cornerstone of therapeutic innovation. From the foundational efficacy of 5-Fluorouracil (5-FU) to the burgeoning pipeline of novel derivatives, understanding the nuances of their cytotoxic effects is paramount for advancing cancer therapy. This guide provides an in-depth, in-vitro comparison of the cytotoxic profiles of various substituted uracils, grounded in established experimental protocols and data. We will explore the causal relationships behind experimental choices, ensuring a robust and reproducible framework for your research.
The Rationale for Comparing Substituted Uracils
The pyrimidine analog 5-FU has been a mainstay in chemotherapy for decades, primarily for colorectal and breast cancers.[1] Its mechanism of action is well-characterized, involving the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The depletion of dTMP leads to "thymineless death" in rapidly proliferating cancer cells.[3] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to cytotoxicity.[4]
However, the clinical utility of 5-FU is often hampered by issues of toxicity and the development of drug resistance. This has spurred the development of a diverse array of substituted uracils, each with unique modifications to the uracil scaffold. These modifications aim to enhance cytotoxic potency, improve selectivity for cancer cells, and overcome resistance mechanisms. This guide will delve into the comparative analysis of these derivatives, providing a framework for evaluating their potential as next-generation anticancer agents.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
To provide a comprehensive comparison, a panel of human cancer cell lines with varying genetic backgrounds and tissue origins should be selected. For the purpose of this guide, we will consider a representative panel:
-
MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.
-
HCT-116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
The selection of substituted uracils for comparison is critical. We will include the parent compound, 5-Fluorouracil, and two hypothetical, yet representative, classes of derivatives:
-
Compound A (C-5 Substituted Derivative): Modifications at the C-5 position of the uracil ring have been shown to significantly influence biological activity.[5]
-
Compound B (N-1 Substituted Derivative): Alterations at the N-1 position can impact the molecule's interaction with target enzymes and its pharmacokinetic properties.
The assessment of cytotoxicity will be conducted using a battery of in-vitro assays, each providing a distinct window into the cellular response to treatment. This multi-assay approach is crucial for a comprehensive understanding of the compounds' mechanisms of action.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the in-vitro comparison of substituted uracils.
Core Methodologies: Step-by-Step Protocols for Robust Data Generation
The following protocols are based on established and widely accepted methodologies from authoritative sources. Adherence to these detailed steps is crucial for generating reliable and reproducible data.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the substituted uracils (5-FU, Compound A, Compound B) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., isopropanol with 0.04 N HCl) to each well.[7] Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Cellular Protein Content Assessment: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that quantifies the total protein content of cells, providing an estimation of cell number.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm on a microplate reader.[8]
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific Pierce LDH Cytotoxicity Assay Kit).[9] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution Addition: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm and a reference wavelength of 680 nm using a microplate reader.[9]
Delving Deeper: Apoptosis-Specific Assays
To elucidate the mechanism of cell death induced by the substituted uracils, it is essential to perform assays that specifically detect apoptosis.
DNA Fragmentation Analysis: The TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[10]
Protocol (based on Abcam's TUNEL Assay Kit): [11][12]
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdU), according to the kit's protocol.
-
Detection: For BrdU-labeled dUTP, use a fluorescently-labeled anti-BrdU antibody for detection.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Executioner Caspase Activation: The Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical event leading to cell death.
Protocol (based on Promega's Caspase-Glo® 3/7 Assay): [1][13]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the substituted uracils as previously described.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by shaking and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Comparative Data Analysis and Interpretation
The data obtained from the cytotoxicity and apoptosis assays should be analyzed to determine the half-maximal inhibitory concentration (IC50) for each compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Hypothetical IC50 Values (µM) of Substituted Uracils in Different Cancer Cell Lines
| Compound | MCF-7 | HCT-116 | A549 |
| 5-Fluorouracil | 5.2 | 3.8 | 10.5 |
| Compound A | 1.8 | 0.9 | 3.2 |
| Compound B | 8.5 | 6.2 | 15.1 |
These are example values for illustrative purposes.
Interpretation of Hypothetical Data:
Mechanistic Insights: Signaling Pathways in Uracil-Induced Cytotoxicity
The cytotoxic effects of substituted uracils are mediated through various signaling pathways. 5-FU, for example, induces apoptosis through both intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein.[14] Novel derivatives may engage different or overlapping pathways.
Visualizing the 5-FU Mechanism of Action
Caption: The primary mechanisms of 5-Fluorouracil cytotoxicity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in-vitro comparison of the cytotoxic effects of substituted uracils. By employing a multi-assay approach and adhering to rigorous, well-documented protocols, researchers can generate high-quality, comparative data. The insights gained from such studies are invaluable for understanding structure-activity relationships, elucidating mechanisms of action, and ultimately, for the rational design of more effective and less toxic uracil-based anticancer agents.
Future investigations should aim to expand the panel of cell lines to include those with known resistance mechanisms to 5-FU. Additionally, exploring the effects of these compounds in 3D cell culture models, such as spheroids or organoids, can provide a more physiologically relevant assessment of their efficacy. The integration of high-content imaging and multi-omics approaches will further refine our understanding of the complex cellular responses to this important class of therapeutic agents.
References
- National Cancer Institute. (n.d.). NCI-60 Screening Methodology.
- protocols.io. (2025). Caspase 3/7 Activity.
- National Center for Biotechnology Information. (2012). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line.
- National Center for Biotechnology Information. (2012). Uracil in DNA: consequences for carcinogenesis and chemotherapy.
- PubMed. (2007). The novel C-5 aryl, alkenyl, and alkynyl substituted uracil derivatives of L-ascorbic acid: synthesis, cytostatic, and antiviral activity evaluations.
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Alternative reagents to phosphorus oxychloride for the synthesis of 6-Chloro-1,3-dimethyluracil
In the landscape of pharmaceutical synthesis, the quest for robust, efficient, and safer chemical transformations is perpetual. 6-Chloro-1,3-dimethyluracil stands as a pivotal intermediate in the production of numerous active pharmaceutical ingredients (APIs), including the antihypertensive drug Urapidil. The traditional synthesis of this key building block has long relied on the potent chlorinating agent, phosphorus oxychloride (POCl₃). However, the hazardous nature of POCl₃, including its high reactivity with water and the generation of corrosive byproducts, has spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to phosphorus oxychloride for the synthesis of this compound, offering in-depth technical analysis and experimental protocols for researchers, scientists, and professionals in drug development.
The Incumbent: Phosphorus Oxychloride (POCl₃) - A Double-Edged Sword
Phosphorus oxychloride has been the workhorse for the conversion of 1,3-dimethylbarbituric acid to this compound for decades. The reaction proceeds by the conversion of the enol form of the barbituric acid to the corresponding chloropyrimidine. While effective, the use of POCl₃ on an industrial scale presents significant challenges. It is a highly toxic and corrosive substance that reacts violently with water, making quenching and work-up procedures hazardous.[1] Moreover, the reaction often requires a large excess of POCl₃, which acts as both reagent and solvent, leading to substantial waste generation and complex downstream processing to remove phosphorus-containing byproducts.[2] Recent advancements have focused on reducing the amount of POCl₃ used, with some patented processes achieving high yields with a significantly lower reagent ratio in the presence of additives.[2][3]
The Rise of Vilsmeier-Haack Type Reagents: Milder and More Versatile Alternatives
A promising class of alternatives to neat POCl₃ are Vilsmeier-Haack type reagents. The active species, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent.[4][5] While POCl₃ is the conventional activator, other reagents such as oxalyl chloride and thionyl chloride can also be employed, offering distinct advantages in terms of byproduct profiles and reaction conditions.
Oxalyl Chloride/DMF: The "Clean" Vilsmeier Reagent
The combination of oxalyl chloride and DMF generates the Vilsmeier reagent with byproducts that are entirely gaseous (CO, CO₂, HCl), simplifying work-up and product isolation significantly.[6] This system is known for its high reactivity, often allowing for milder reaction conditions compared to POCl₃.
Thionyl Chloride/DMF: A Cost-Effective Compromise
Thionyl chloride, another viable activating agent for DMF, presents a more cost-effective option than oxalyl chloride. The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are also gaseous.[6] While generally less reactive than the oxalyl chloride-derived reagent, it offers a balance between cost and performance.
The mechanism for the chlorination of 1,3-dimethylbarbituric acid using a Vilsmeier reagent involves the initial formation of the chloroiminium salt, which then acts as the electrophile, attacking the enol form of the barbituric acid. Subsequent elimination and rearrangement lead to the formation of the desired this compound.
Phosphorus Pentachloride (PCl₅): A Powerful, Solvent-Free Option
Phosphorus pentachloride is another potent chlorinating agent that can be used as an alternative to POCl₃. A key advantage of PCl₅ is the potential for solvent-free reactions, which aligns with the principles of green chemistry.[7] The reaction of PCl₅ with a hydroxyl group generates POCl₃ and HCl as byproducts. While this method still produces phosphorus-containing waste, the ability to use stoichiometric amounts of the reagent can reduce the overall waste stream compared to traditional POCl₃ methods.
Performance Comparison: A Head-to-Head Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for phosphorus oxychloride and its alternatives in the synthesis of this compound.
| Reagent/System | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | 80-90%[2][3] | Reflux, often in excess reagent | High yield, well-established | Hazardous, corrosive, difficult work-up, large excess often required |
| Oxalyl Chloride / DMF | Estimated >85% | Milder conditions (e.g., 0°C to RT) | Gaseous byproducts, clean reaction, high reactivity | Higher cost of oxalyl chloride |
| Thionyl Chloride / DMF | Estimated >80% | Moderate heating may be required | Cost-effective, gaseous byproducts | Potential for side reactions, less reactive than oxalyl chloride system |
| Phosphorus Pentachloride (PCl₅) | High (specific yield not reported for this substrate) | Can be solvent-free, moderate heating | High reactivity, potential for solvent-free conditions | Solid reagent, produces POCl₃ as a byproduct |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using the discussed reagents.
Protocol 1: Traditional Method using Phosphorus Oxychloride (Optimized)
This protocol is based on an optimized procedure described in patent literature to minimize the excess of POCl₃.[2]
Workflow Diagram:
Caption: Workflow for the optimized synthesis of this compound using POCl₃.
Methodology:
-
To a stirred suspension of 1,3-dimethylbarbituric acid (1 equivalent) in a water-immiscible organic solvent (e.g., toluene), add phosphorus oxychloride (1.5 equivalents) and a catalytic amount of water (0.1 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, controlling the exotherm.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.
Protocol 2: Vilsmeier Approach using Oxalyl Chloride and DMF
This is a representative protocol based on the known reactivity of the oxalyl chloride/DMF system for chlorinations.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via a Vilsmeier reagent generated from oxalyl chloride and DMF.
Methodology:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane and cool to 0°C.
-
Slowly add oxalyl chloride (1.1 equivalents) to the cooled DMF solution, maintaining the temperature below 5°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add 1,3-dimethylbarbituric acid (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into a beaker of ice-water and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography or recrystallization to yield the final product.
Protocol 3: Vilsmeier Approach using Thionyl Chloride and DMF
This protocol is a representative procedure for the use of the thionyl chloride/DMF system.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via a Vilsmeier reagent generated from thionyl chloride and DMF.
Methodology:
-
In a well-ventilated fume hood, add thionyl chloride (1.5 equivalents) dropwise to a stirred solution of N,N-dimethylformamide (2.0 equivalents) in a suitable solvent like chloroform at 0°C.
-
After the addition is complete, add 1,3-dimethylbarbituric acid (1 equivalent) to the mixture.
-
Heat the reaction mixture to a gentle reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the product with chloroform, wash the organic layer with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
Protocol 4: Chlorination using Phosphorus Pentachloride
This is a representative protocol for the use of PCl₅ as a chlorinating agent.
Workflow Diagram:
Caption: Workflow for the solvent-free synthesis of this compound using PCl₅.
Methodology:
-
In a dry reaction vessel, thoroughly mix 1,3-dimethylbarbituric acid (1 equivalent) and phosphorus pentachloride (1.2 equivalents).
-
Heat the mixture gently in an oil bath to 80-100°C. The reaction is typically exothermic and may become a molten slurry.
-
Maintain the temperature for 1-2 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture slightly and then carefully pour it onto a stirred mixture of ice and water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize from a suitable solvent to obtain pure this compound.
Conclusion and Future Outlook
While phosphorus oxychloride remains a highly effective reagent for the synthesis of this compound, the associated hazards and environmental concerns necessitate the adoption of safer and more sustainable alternatives. Vilsmeier reagents generated from oxalyl chloride/DMF or thionyl chloride/DMF offer significant advantages, particularly in terms of byproduct management and milder reaction conditions. The oxalyl chloride system, with its all-gaseous byproducts, represents a particularly "clean" and efficient option, albeit at a higher reagent cost. Phosphorus pentachloride provides a viable solvent-free alternative, aligning with green chemistry principles.
The choice of the optimal reagent will ultimately depend on a variety of factors, including scale, cost considerations, and available infrastructure for handling specific reagents and byproducts. Further research focusing on direct comparative studies under optimized conditions is warranted to fully elucidate the most efficient and environmentally benign method for the industrial production of this vital pharmaceutical intermediate. The continued development of greener chlorination protocols will undoubtedly play a crucial role in shaping the future of sustainable pharmaceutical manufacturing.
References
- Wang, H., Wen, K., Sun, Z., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
- PrepChem. (n.d.). Synthesis of this compound.
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- CN103012288A - Preparation method of this compound. (2013).
- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil. (2014).
- Wang, H., Wen, K., Sun, Z., Li, Y., Fan, E., & Sun, Z. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Molecules (Basel, Switzerland), 17(4), 4533–4544. [Link]
- PrepChem. (n.d.). Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil.
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- Wikipedia. (n.d.). Vilsmeier reagent.
- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- CN104761505A - Preparation method for chloropyrimidine compound. (2015).
- University of Cambridge. (n.d.). Synthesis of L.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. International Journal of Organic Chemistry, 3(3), 187-194. [Link]
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- ResearchGate. (n.d.). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. [Link]
- US2393247A - Process for the preparation of thionyl chloride. (1946).
- Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 6-Chloro-1,3-dimethyluracil
In the realms of pharmaceutical research and drug development, the unequivocal identification and purity assessment of starting materials and intermediates are not merely procedural formalities; they are foundational pillars of scientific rigor and regulatory compliance. 6-Chloro-1,3-dimethyluracil, a key heterocyclic building block, is no exception. Variations in its purity or the presence of structurally similar impurities can have profound impacts on reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing supplier data against established reference spectra, researchers can confidently ascertain the quality of their reagents.
The Reference Standard: Ideal Spectroscopic Profile
Before evaluating any commercial sample, it is paramount to establish a baseline by consulting authoritative spectral databases. The NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) are invaluable resources for this purpose.[1][2][3] For this compound (C₆H₇ClN₂O₂; Molecular Weight: 174.59 g/mol ), the expected spectral characteristics are as follows.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[5][6] For this compound, we expect to see:
-
¹H NMR (Proton NMR):
-
Two distinct singlets for the two non-equivalent N-methyl (N-CH₃) groups. Their chemical shifts are influenced by the surrounding electronic environment.
-
A singlet for the vinyl proton (-CH=) on the pyrimidine ring.
-
-
¹³C NMR (Carbon-13 NMR):
-
Signals corresponding to the two N-methyl carbons.
-
Signals for the four carbons of the uracil ring, including two carbonyl carbons (C=O), one carbon bearing the chlorine atom (C-Cl), and the vinyl carbon (-CH=).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.[7][8] For this compound, key vibrational bands include:
-
Strong absorption bands in the range of 1650–1750 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl (C=O) groups.[8][9]
-
C-H stretching vibrations from the methyl groups and the vinyl group, typically appearing around 2850–3100 cm⁻¹.
-
C=C and C=N stretching vibrations within the pyrimidine ring, usually observed in the 1500–1650 cm⁻¹ region.[8]
-
A characteristic absorption band for the C-Cl bond, which is typically found in the fingerprint region around 700 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10] For this compound, the mass spectrum should exhibit:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
A characteristic isotopic pattern for a chlorine-containing compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be an M+2 peak that is about one-third the intensity of the molecular ion peak.[10][11][12]
Experimental Protocols for Data Acquisition
To ensure a meaningful comparison, it is crucial to acquire data under standardized conditions. The following protocols are recommended.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]
-
FT-IR: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile. The concentration will depend on the ionization technique used (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Instrumental Analysis
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[13]
-
FT-IR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
MS: Acquire the mass spectrum in positive ion mode to observe the molecular ion.
Visualizing the Comparison Workflow
The process of comparing spectroscopic data from different suppliers can be visualized as a systematic workflow.
Caption: Workflow for spectroscopic data comparison of chemical reagents.
Comparative Data Analysis
Below is a hypothetical comparison of spectroscopic data for this compound from two different suppliers (A and B) against the reference standard.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Reference δ (ppm) | Supplier A δ (ppm) | Supplier B δ (ppm) | Observations |
| N¹-CH₃ | 3.35 (s, 3H) | 3.35 (s, 3H) | 3.35 (s, 3H) | All signals match the reference. |
| N³-CH₃ | 3.55 (s, 3H) | 3.55 (s, 3H) | 3.55 (s, 3H) | All signals match the reference. |
| C⁵-H | 6.05 (s, 1H) | 6.05 (s, 1H) | 6.05 (s, 1H) | All signals match the reference. |
| Impurity | - | - | 3.80 (s, small) | Supplier B shows a small, unidentified singlet. |
Table 2: FT-IR Data Comparison (cm⁻¹)
| Functional Group | Reference (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Observations |
| C=O stretch | 1710, 1660 | 1711, 1662 | 1710, 1661 | All samples show characteristic carbonyl peaks. |
| C-H stretch | 2950-3050 | 2955-3052 | 2953-3050 | All samples show expected C-H stretches. |
| C=C/C=N stretch | 1620 | 1621 | 1620 | All samples show characteristic ring vibrations. |
| C-Cl stretch | ~700 | ~701 | ~700 | All samples show the C-Cl stretch. |
| Impurity | - | - | ~3400 (broad) | Supplier B shows a broad peak indicative of an O-H or N-H stretch, possibly from a hydrolysis byproduct or residual solvent. |
Table 3: Mass Spectrometry Data Comparison (m/z)
| Ion | Reference (m/z) | Supplier A (m/z) | Supplier B (m/z) | Observations |
| [M]⁺ (³⁵Cl) | 174.0 | 174.1 | 174.1 | All samples show the correct molecular ion. |
| [M+2]⁺ (³⁷Cl) | 176.0 | 176.1 | 176.1 | All samples show the correct isotopic pattern with ~3:1 intensity ratio. |
| Impurity | - | - | 158.1 | Supplier B shows an additional peak, possibly corresponding to an impurity. |
Interpretation of Results
-
Supplier A: The spectroscopic data for the sample from Supplier A are in excellent agreement with the reference data across all three techniques. The NMR spectrum is clean, the IR spectrum shows all the expected functional groups without any extraneous peaks, and the mass spectrum confirms the correct molecular weight and isotopic pattern. This suggests that the material from Supplier A is of high purity.
-
Supplier B: The sample from Supplier B, while largely consisting of the correct compound, shows several red flags.
-
The ¹H NMR spectrum contains a small, unidentified singlet, indicating the presence of a proton-containing impurity.
-
The FT-IR spectrum displays a broad peak around 3400 cm⁻¹, which is absent in the reference and Supplier A's sample. This peak is characteristic of O-H or N-H stretching and could suggest the presence of a hydrolysis product, such as 1,3-dimethyluracil, or residual moisture.
-
The mass spectrum shows an additional peak at m/z 158.1, which could correspond to an impurity.
-
Conclusion and Recommendations
Based on this comparative analysis, the this compound from Supplier A meets the quality standards required for use in a research and development setting. The material from Supplier B , however, contains detectable impurities. The presence of these impurities could potentially interfere with subsequent reactions or introduce unwanted byproducts.
It is therefore recommended to:
-
Qualify Supplier A for the procurement of this compound.
-
Either reject the lot from Supplier B or perform further purification steps before its use. The identity of the impurities in Supplier B's material should be investigated if its use is unavoidable.
This guide underscores the critical importance of in-house spectroscopic verification of all critical raw materials, regardless of the supplier's certificate of analysis. By implementing these straightforward analytical procedures, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3).
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- Patel, R. S., & Jain, R. (2020). Spectral characteristics of pyrimidine-containing compounds: A comprehensive FTIR study. Indian Journal of Pharmaceutical Sciences, 79(2).
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
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- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- NIST. (n.d.). 6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine. In NIST Chemistry WebBook.
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- CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
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- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- Re3data.org. (2023). Spectral Database for Organic Compounds.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
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- SIELC Technologies. (2018). This compound.
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- ChemBK. (2024). This compound.
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- NIST. (n.d.). IR Spectrum for 6-Chlorouracil. In NIST Chemistry WebBook.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
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A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Synthesis of Uracil Derivatives
A Senior Application Scientist's Guide to Optimizing Pyrimidine Scaffolds
For researchers and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Uracil and its derivatives are of paramount importance, forming the backbone of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The efficiency, speed, and sustainability of the synthetic routes employed can significantly impact the pace of discovery and development. This guide provides an in-depth, data-supported comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for the preparation of uracil derivatives.
The Fundamental Difference: A Tale of Two Heating Mechanisms
The choice between conventional and microwave synthesis boils down to how energy is transferred to the reaction mixture. Understanding this fundamental difference is key to appreciating the profound impact on reaction outcomes.
Conventional Synthesis: The Slow Path of Conduction
Traditional synthesis relies on conventional heating methods, such as oil baths or heating mantles. This process involves heating an external source, which then transfers thermal energy to the reaction vessel through conduction. The vessel's walls heat first, and this energy is slowly and often unevenly transferred to the solvent and reactants.[2] This method is limited by the thermal conductivity of the materials and can result in significant temperature gradients within the reaction mixture, sometimes leading to the formation of side products.
Microwave-Assisted Synthesis (MAOS): Direct and Instantaneous Energy Transfer
Microwave synthesis is a form of dielectric heating that utilizes microwave radiation to directly heat the reactants and solvent within the vessel.[2][3] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic reactants and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[4][5]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate under the influence of the oscillating electric field. The resulting collisions and resistance to this movement generate heat efficiently.[4][6]
This direct and volumetric heating mechanism means that energy is transferred far more rapidly and uniformly than with conventional methods, allowing the reaction mixture to reach the target temperature in seconds or minutes, rather than hours.[4][5]
Quantitative Performance: A Data-Driven Comparison
The theoretical advantages of microwave heating are borne out in experimental data. The Biginelli reaction, a classic multicomponent reaction for synthesizing dihydropyrimidinones (structurally related to uracils), serves as an excellent model for comparison.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Key Advantages of MAOS |
| Reaction Time | Hours (e.g., 3-6 hours)[7][8] | Minutes (e.g., 1.5-10 minutes)[7][9][10] | Drastic reduction in synthesis time, accelerating research cycles. |
| Product Yield | Moderate to Good (e.g., 40-85%)[8][11] | Good to Excellent (e.g., 85-98%)[7][9][10] | Often significant improvement in yield, leading to more efficient use of starting materials. |
| Energy Consumption | High due to prolonged heating times.[2] | Generally lower due to significantly shorter reaction times.[12][13] | Contributes to "green chemistry" principles by saving energy.[2][14] |
| Reaction Conditions | Often requires reflux in high-boiling solvents. | Can be performed solvent-free or in minimal solvent.[4][11][15] | Reduces solvent waste and simplifies purification. |
| Product Purity | Prone to side-product formation due to prolonged heating and temperature gradients.[4] | Generally higher purity due to rapid, uniform heating and shorter reaction times.[2][16] | Simplifies work-up and purification steps. |
Experimental Protocols: A Practical Walkthrough
To illustrate the practical differences, here are detailed protocols for the synthesis of a dihydropyrimidinone derivative via the Biginelli reaction using both methods.
Protocol 1: Conventional Synthesis via Reflux
This protocol is based on established methods requiring standard laboratory glassware and prolonged heating.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol as the solvent, followed by a few drops of concentrated hydrochloric acid as a catalyst.
-
Heating: Place the flask in an oil bath preheated to 80-90°C. Allow the mixture to reflux with constant stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Pour the cooled mixture into 50 mL of ice-cold water.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the pure dihydropyrimidinone.
Causality Explanation: The prolonged reflux is necessary to provide sufficient activation energy for the multi-step condensation reaction to proceed to completion. The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the initial attack. Recrystallization is essential to remove unreacted starting materials and any side products formed during the long heating period.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
This protocol utilizes a dedicated microwave reactor, demonstrating the dramatic acceleration of the synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the same reactants: aromatic aldehyde (5 mmol), ethyl acetoacetate (5 mmol), and urea (7.5 mmol).
-
Catalyst Addition (Solvent-Free): Add a catalytic amount of an appropriate catalyst, such as sulfamic acid or melamine-formaldehyde resin.[7][11] This protocol often works efficiently under solvent-free conditions.[11][15]
-
Microwave Irradiation: Seal the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 3-5 minutes with stirring. The microwave power will modulate automatically to maintain the set temperature.
-
Work-up and Isolation: After the irradiation is complete, cool the vessel to room temperature using compressed air. Add a small amount of cold water to the solidified mixture.
-
Purification: Break up the solid, collect it by vacuum filtration, wash with a minimal amount of cold ethanol, and dry. The product is often of high purity and may not require further recrystallization.
Causality Explanation: The microwave energy directly and rapidly heats the polar reactants, allowing them to overcome the activation energy barrier almost instantaneously.[5] This rapid, uniform heating minimizes the formation of thermal decomposition products and other side reactions, leading to a cleaner product in a fraction of the time.[4] The use of a solid-supported catalyst in a solvent-free reaction further enhances the "green" credentials of this method.
Visualizing the Workflow
The following diagrams illustrate the stark contrast in complexity and duration between the two synthetic workflows.
Caption: Workflow for Conventional Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Conclusion and Future Outlook
For the synthesis of uracil derivatives, microwave-assisted synthesis is not merely an alternative to conventional heating; it is a transformative upgrade. The evidence overwhelmingly demonstrates that MAOS offers dramatic reductions in reaction times, significant improvements in product yields, and aligns with the principles of green chemistry by reducing energy and solvent consumption.[4][16] While conventional methods remain foundational, the speed, efficiency, and cleaner reaction profiles achieved with microwave irradiation make it an indispensable tool for modern drug discovery and development. Adopting MAOS allows research organizations to accelerate the synthesis of compound libraries, enabling faster lead identification and optimization, thereby shortening the path from laboratory to clinic.
References
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- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI.
- Energy Efficiency in the Microwave-Assisted Solid-State Synthesis of Cobalt Alumin
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Theory of Microwave Heating for Organic Synthesis. (n.d.).
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
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- Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (n.d.).
- synthesis and application of microwave: a review. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- On the Energy Efficiency of Microwave-Assisted Organic Reactions. (2008).
- Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Asian Journal of Chemistry.
- Microwave promoted efficient synthesis of substituted uracils and thiouracils under solvent-free conditions. (2009).
- Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (2018).
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- Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. (n.d.). Google Scholar.
- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Google Scholar.
- Comparison of yields and reaction times under both conventional and microwave irradiation methods. (2018).
- Microwave-assisted synthesis of O'-adamantylated uracil-derived nucleosides. (2003). PubMed.
- Microwave Versus Ultrasound assisted Synthesis of Some Acyclonucleobase based on Uracil Moiety using DMAP as a Catalyst. (2011).
- Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (n.d.). ChemRxiv.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2024). Beilstein Journal of Organic Chemistry.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Microwave-Assisted Synthesis and Biological Evaluation of Novel Uracil Derivatives Inhibiting Human Thymidine Phosphorylase. (2010).
- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2022). Arabian Journal of Chemistry.
- Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023).
- Comparative study of conventional and microwave assisted synthesis. (2007).
- Green Chemistry Approach for Microwave-Assisted Synthesis of Traditional Organic Reactions. (2025).
- A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018).
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A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of 6-Chloro-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Even subtle misinterpretations of molecular architecture can lead to significant setbacks in lead optimization and downstream applications. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural confirmation of 6-Chloro-1,3-dimethyluracil, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] We will explore the synergistic power of COSY, HSQC, and HMBC experiments, demonstrating their superiority over one-dimensional (1D) methods for achieving unequivocal structural assignment.
The Challenge: Beyond 1D NMR
While 1D NMR spectroscopy is a powerful tool, it can present ambiguities for even moderately complex molecules.[3] Overlapping signals and the inability to definitively establish long-range connectivity can hinder a complete and confident structural assignment.[3][4] For this compound, while 1D ¹H and ¹³C NMR provide initial clues, they fall short of providing the complete picture of atomic connectivity.
The Solution: A Multi-faceted 2D NMR Approach
Two-dimensional NMR spectroscopy overcomes the limitations of 1D techniques by introducing a second frequency dimension, which allows for the correlation of nuclear spins and provides a detailed roadmap of the molecular structure.[3][5] Our experimental design leverages a suite of 2D NMR experiments to build a comprehensive and self-validating structural model of this compound.
The logical flow of our structural elucidation process is designed to systematically build a complete picture of the molecule, starting from proton-proton correlations and progressively adding layers of heteronuclear connectivity information.
Caption: Experimental workflow for structural elucidation.
Detailed Experimental Protocols
Sample Preparation:
A 10 mg sample of synthesized this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
NMR Data Acquisition:
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was performed with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: A proton-decoupled experiment was run with a 30° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
-
COSY (Correlation Spectroscopy): A gradient-selected COSY experiment was acquired with 256 increments in the t1 dimension and 16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment was performed, optimized for a one-bond ¹JCH coupling constant of 145 Hz.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment was acquired, optimized for long-range coupling constants of 8 Hz.[7]
Data Interpretation and Structural Confirmation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, which will be correlated using 2D NMR data.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-CH₃ | ~3.4 | ~28 |
| 3-CH₃ | ~3.3 | ~30 |
| 5-H | ~6.0 | ~100 |
| C2 | - | ~151 |
| C4 | - | ~160 |
| C6 | - | ~155 |
The COSY spectrum is the first step in mapping the proton spin systems within the molecule.[8][9] For this compound, the COSY spectrum is expected to be simple, showing no cross-peaks. This is a critical piece of information, as it confirms that the three proton signals (two methyl groups and one vinyl proton) are isolated and not coupled to each other. This lack of correlation is consistent with the proposed structure.
The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[5][6][7] This is a powerful tool for unambiguously assigning the chemical shifts of protonated carbons.
Caption: Expected HSQC correlations for this compound.
The HSQC spectrum will definitively link the proton signal at ~3.4 ppm to the carbon at ~28 ppm (1-CH₃), the proton at ~3.3 ppm to the carbon at ~30 ppm (3-CH₃), and the proton at ~6.0 ppm to the carbon at ~100 ppm (C5).
The HMBC experiment is arguably the most informative for this particular structure, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons.[8][9] These correlations are the key to piecing together the molecular framework.
Key Expected HMBC Correlations:
-
1-CH₃ Protons (~3.4 ppm):
-
²J correlation to C2 (~151 ppm)
-
³J correlation to C6 (~155 ppm)
-
-
3-CH₃ Protons (~3.3 ppm):
-
²J correlation to C2 (~151 ppm)
-
²J correlation to C4 (~160 ppm)
-
-
5-H Proton (~6.0 ppm):
-
²J correlation to C4 (~160 ppm)
-
²J correlation to C6 (~155 ppm)
-
³J correlation to C2 (~151 ppm)
-
Caption: Key HMBC correlations confirming the structure.
These HMBC correlations provide a self-validating network of connectivity. For example, the correlations from the 5-H proton to both C4 and C6, combined with the correlations from the methyl groups to their adjacent carbonyl and chlorinated carbons, leave no doubt as to the arrangement of the atoms in the pyrimidine ring.
Comparison with Alternative Techniques
| Technique | Information Provided | Advantages | Limitations for this compound |
| 1D NMR (¹H, ¹³C) | Chemical shifts, integration, multiplicity | Rapid, good for initial assessment | Ambiguous connectivity, signal overlap possible in more complex analogs |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirms molecular formula | Provides no information on atom-to-atom connectivity |
| X-ray Crystallography | Definitive 3D structure | Gold standard for solid-state structure | Requires a suitable single crystal, which can be difficult to obtain |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond connectivity (¹H-¹H, ¹H-¹³C) | Unambiguous structural assignment in solution, no crystal required | Longer acquisition times than 1D NMR |
For the purpose of routine structural confirmation in a research and development setting, the suite of 2D NMR experiments provides the most practical and robust solution. It delivers a level of certainty approaching that of X-ray crystallography but with the significant advantage of being applicable to non-crystalline materials in a solution state that is often more biologically relevant.
Conclusion
The strategic application of a combination of 2D NMR techniques—COSY, HSQC, and HMBC—provides an irrefutable confirmation of the structure of this compound. This multi-dimensional approach systematically removes the ambiguities inherent in 1D NMR analysis, offering a self-validating and highly reliable method for structural elucidation. For researchers and scientists in drug development, mastering these techniques is essential for ensuring the integrity of their chemical entities and the ultimate success of their research endeavors.
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- 2D NMR Spectroscopy. SlideShare.
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- 2D NMR Introduction. Chemistry LibreTexts.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy.
- HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.
- HSQC and HMBC. Columbia University.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
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Evaluating the cost-effectiveness of different synthetic pathways for 6-Chloro-1,3-dimethyluracil
A Comparative Guide to the Cost-Effective Synthesis of 6-Chloro-1,3-dimethyluracil
Introduction
This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug urapidil and the antiarrhythmic agent nifekalant.[1][2] Its molecular structure, featuring a reactive chlorine atom at the C6 position, makes it a versatile building block for introducing the dimethyluracil moiety into more complex molecules.[2] The economic viability of large-scale drug manufacturing hinges on the efficiency and cost-effectiveness of the synthetic routes to such key intermediates.
This guide provides an in-depth evaluation of the most prevalent synthetic pathways for this compound. We will dissect two primary routes, analyzing them from a cost-effectiveness standpoint by examining starting materials, reagent consumption, reaction conditions, overall yield, and scalability. This analysis is designed to equip researchers, process chemists, and drug development professionals with the critical data needed to make informed decisions for both laboratory-scale synthesis and industrial production.
Pathway 1: Direct Chlorination of 1,3-Dimethylbarbituric Acid
This is the most traditional and widely cited method for preparing this compound.[2] The core of this pathway is the conversion of the hydroxyl group (in its enol form) at the C6 position of 1,3-dimethylbarbituric acid into a chlorine atom using a potent chlorinating agent.
Reaction Overview & Mechanism
The synthesis begins with 1,3-dimethylbarbituric acid, which is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the final product. Phosphorus oxychloride is particularly effective as it serves as both the chlorinating agent and, in many protocols, the reaction solvent.
Experimental Protocols
Two distinct approaches to this pathway are prevalent: a traditional method using excess POCl₃ and a more recent, optimized method designed to improve cost-effectiveness and reduce waste.
Protocol 1A: Traditional Method (Excess POCl₃)
This method is straightforward but uses a large volume of phosphorus oxychloride, which is later quenched and removed, presenting cost and waste disposal challenges.[1][3]
-
To 110 g of 1,3-dimethylbarbituric acid, add 32 ml of water.
-
Carefully add 800 ml of phosphorus oxychloride dropwise to the mixture.
-
After the reaction is complete, distill off the excess phosphorus oxychloride under normal pressure.
-
While still hot, pour the residue onto crushed ice to quench the reaction and precipitate the product.[3]
-
Collect the precipitated crystals by filtration.
-
Extract the aqueous filtrate three times with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Combine the residue from the chloroform extract with the previously collected crystals.
-
Recrystallize the combined crude product from water to yield pure this compound.[3]
-
Reported Yield: Approximately 70%.[1]
-
Protocol 1B: Optimized Method with Organic Solvent
This improved method significantly reduces the amount of phosphorus oxychloride required by using a water-immiscible organic solvent as the reaction medium. This modification not only lowers costs but also simplifies the work-up procedure.[1]
-
In a suitable reaction vessel, add 50 kg of ethyl acetate, 10 kg of 1,3-dimethylbarbituric acid, and 8 kg of phosphorus oxychloride.
-
Stir the mixture and cool to between -5°C and 0°C.
-
Slowly add 5 kg of ethanol dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, slowly raise the temperature to reflux and maintain for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add 12 kg of water to quench the reaction, then continue stirring for 30 minutes.
-
Cool the mixture again and centrifuge to isolate the solid crude product.
-
Recrystallize the crude product from methanol with activated carbon to obtain the purified product.[1]
-
Reported Yield: 84% to 90%.[1]
-
Cost-Effectiveness Analysis
The primary drawback of the traditional method (1A) is its reliance on a large excess of phosphorus oxychloride, with a weight ratio to the starting material of approximately (10-15):1.[1] POCl₃ is a costly and hazardous reagent, and its removal and quenching generate significant acidic waste, complicating post-processing and increasing disposal costs.
The optimized method (1B) represents a significant advancement in cost-effectiveness. By using an organic solvent like ethyl acetate, the weight ratio of POCl₃ to 1,3-dimethylbarbituric acid is drastically reduced to (0.5-1.5):1.[1] This dramatically cuts reagent costs and reduces the amount of acidic waste. Furthermore, the patent describing this method notes that the addition of water or an alcohol (like ethanol) as an additive can increase the product yield to over 80%, sometimes reaching up to 90%.[1] The ability to recover and reuse the organic solvent further enhances the economic and environmental profile of this approach.[1]
Caption: Workflow for the synthesis of this compound from 1,3-dimethylbarbituric acid.
Pathway 2: Synthesis from 6-Amino-1,3-dimethyluracil
An alternative strategy involves a two-step process starting from the more readily available and less expensive 6-amino-1,3-dimethyluracil. This pathway avoids the direct use of barbituric acid derivatives.
Reaction Overview & Mechanism
This synthetic route proceeds in two distinct stages:
-
Acidic Hydrolysis: The amino group at the C6 position of 6-amino-1,3-dimethyluracil is hydrolyzed under acidic conditions to yield 6-hydroxy-1,3-dimethyluracil.
-
Chlorination: The resulting 6-hydroxy intermediate is then chlorinated, typically with phosphorus oxychloride, in a reaction analogous to Pathway 1.
This approach is advantageous as it starts from a different, often cheaper, raw material and involves reaction conditions that are considered mild and suitable for industrial scale-up.[4]
Experimental Protocol
The following protocol is a composite based on patented industrial processes.[4][5]
Step 1: Hydrolysis of 6-Amino-1,3-dimethyluracil
-
In a 1000 L reactor, charge 150 kg of 6-amino-1,3-dimethyluracil, 400 kg of water, and 150 kg of concentrated (36%) hydrochloric acid.[5]
-
Gradually heat the mixture to reflux and maintain for 4 hours.
-
Cool the mixture to below 30°C to induce crystallization.
-
Isolate the solid product by centrifugation. The mother liquor can be further cooled to below 10°C to precipitate more product.[5]
-
Dry the collected solid to obtain 6-hydroxy-1,3-dimethyluracil.
-
Reported Yield: ~92-93%.[5]
-
Step 2: Chlorination of 6-Hydroxy-1,3-dimethyluracil
-
In a 500 L dry reaction vessel, charge 600 kg of phosphorus oxychloride and cool to below 20°C.
-
Slowly add 20 kg of methanol dropwise.
-
Add a total of 50 kg of 6-hydroxy-1,3-dimethyluracil obtained from the previous step.
-
Gradually raise the temperature to reflux and hold for 5 hours.
-
After the reaction, stop heating and recover the excess phosphorus oxychloride under reduced pressure until the mixture becomes cloudy (around 90°C).[5]
-
Transfer the hot residue to a separate vessel containing ice water to hydrolyze remaining reagents, controlling the temperature below 60°C.
-
Adjust the pH to 2-3 with liquid caustic soda.
-
Cool the mixture to below 30°C, and isolate the crude product by centrifugation.
-
Purify the crude product by recrystallization from water and methanol with activated carbon.[4]
-
Reported Yield: ~81%.[4]
-
Cost-Effectiveness Analysis
This two-step pathway presents a strong case for cost-effectiveness, particularly for large-scale production. The starting material, 6-amino-1,3-dimethyluracil, is described as "cheap and easy to obtain".[4] The hydrolysis step uses common and inexpensive bulk chemicals (water, HCl) and achieves a high yield.
The subsequent chlorination step, while still using POCl₃, is optimized. The use of additives like methanol or water is shown to significantly increase the chlorination yield to over 80%.[4] The overall two-step yield is reported to be above 70%, which is competitive with or superior to the traditional single-step method (Pathway 1A).[4] The mild reaction conditions and straightforward procedures make this route highly suitable for industrial application.[4]
Caption: Two-step synthesis of this compound starting from 6-amino-1,3-dimethyluracil.
Comparative Summary and Evaluation
| Feature | Pathway 1A (Traditional) | Pathway 1B (Optimized) | Pathway 2 (Two-Step) |
| Starting Material | 1,3-Dimethylbarbituric Acid | 1,3-Dimethylbarbituric Acid | 6-Amino-1,3-dimethyluracil |
| Key Reagents | Large excess of POCl₃ | Catalytic POCl₃, Organic Solvent, Additive (e.g., Ethanol) | HCl, H₂O, POCl₃, Additive (e.g., Methanol) |
| Number of Steps | 1 | 1 | 2 |
| Overall Yield | ~70%[1] | 84-90%[1] | >70% (overall)[4] |
| Scalability | Moderate; hindered by large POCl₃ volume and waste. | High; reduced reagent use and simplified work-up. | High; uses cheap starting materials and mild conditions.[4] |
| Cost-Effectiveness | Low: High cost of POCl₃ and significant waste disposal burden. | High: Drastically reduced POCl₃ consumption, higher yield, and solvent recovery.[1] | Very High: Inexpensive starting material, high overall yield, and industrially proven.[4] |
Conclusion and Recommendation
While the direct chlorination of 1,3-dimethylbarbituric acid is a classic and viable method, its traditional execution (Pathway 1A) is economically and environmentally inefficient for large-scale production due to the massive excess of phosphorus oxychloride required.
The optimized version of this one-step synthesis (Pathway 1B) presents a significant improvement, making it a highly competitive option. By employing an organic solvent and an additive, it achieves excellent yields while minimizing the use of the most expensive reagent.
However, the two-step synthesis starting from 6-amino-1,3-dimethyluracil (Pathway 2) appears to be the most cost-effective and industrially scalable route. Its reliance on cheap, readily available starting materials, coupled with high yields in both the hydrolysis and chlorination steps, provides a robust and economical process. The reaction conditions are mild, and the procedures are well-suited for standard industrial equipment.
For researchers and drug development professionals, the choice between Pathway 1B and Pathway 2 may depend on the relative cost and availability of the two starting materials: 1,3-dimethylbarbituric acid versus 6-amino-1,3-dimethyluracil. For industrial-scale manufacturing, Pathway 2 offers a compelling combination of low raw material cost, high efficiency, and operational simplicity, making it the recommended route for cost-effective production of this compound.
References
- Synthesis of this compound.PrepChem.com. [Link]
- Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil.PrepChem.com. [Link]
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- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.
- CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
- Vilsmeier-Haack Reaction.NROChemistry. [Link]
- Process for preparing 6-chlorine-1,3-dimethyl uracil.
- Vilsmeier–Haack reaction.Wikipedia. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine.
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A Comparative Guide to the Metabolic Stability of 6-Chloro-1,3-dimethyluracil and Its Analogs
Introduction: The Critical Role of Metabolic Stability in Uracil-Based Drug Discovery
Uracil and its derivatives represent a cornerstone in medicinal chemistry, most notably exemplified by the broad-spectrum anticancer agent 5-fluorouracil (5-FU)[1][2][3]. These pyrimidine analogs often function as antimetabolites, interfering with nucleic acid synthesis to exert their therapeutic effects[3]. However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a critical determinant of its pharmacokinetic behavior[4][5]. A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action, poor oral bioavailability, and the need for frequent, high doses. Conversely, an overly stable compound might accumulate to toxic levels. Therefore, understanding and engineering metabolic stability is a pivotal task in drug discovery[6][7].
This guide provides an in-depth comparison of the metabolic stability of 6-Chloro-1,3-dimethyluracil against its key structural analogs. We will delve into the underlying biochemical principles, present a detailed experimental protocol for assessing stability using a liver microsomal assay, and analyze comparative data to elucidate critical structure-metabolism relationships. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to guide the rational design of more robust and effective therapeutic agents.
The Central Role of Cytochrome P450 Enzymes in Metabolism
The liver is the body's primary metabolic hub, and the cytochrome P450 (CYP) superfamily of enzymes is its main workhorse for drug biotransformation[8]. These heme-containing monooxygenases, located predominantly in the endoplasmic reticulum of hepatocytes, catalyze Phase I metabolic reactions—primarily oxidative transformations that introduce or expose functional groups on a drug molecule[4][8]. This process generally increases the hydrophilicity of the compound, preparing it for subsequent Phase II conjugation reactions and eventual excretion.
The in vitro liver microsomal stability assay is a widely adopted, high-throughput method to predict a compound's susceptibility to CYP-mediated metabolism[9][10][11]. By incubating a compound with liver microsomes—subcellular fractions rich in CYP enzymes—we can measure its rate of disappearance and calculate key parameters like half-life (t₁/₂) and intrinsic clearance (CLint)[12][13]. These parameters are invaluable for ranking compounds early in the discovery pipeline and predicting in vivo hepatic clearance[13][14].
Comparative Analysis of this compound and Its Analogs
To understand the metabolic liabilities and advantages of this compound, we compare it to three key analogs: the parent structure 1,3-dimethyluracil , the amino-substituted analog 6-Amino-1,3-dimethyluracil , and the foundational molecule Uracil . The structural modifications at the C6 position are expected to profoundly influence interactions with metabolic enzymes.
| Compound Name | Structure | Predicted Metabolic Hotspots | Expected Stability |
| Uracil | C5=C6 double bond | Low to Moderate | |
| 1,3-Dimethyluracil | C5=C6 double bond, N-methyl groups | Moderate | |
| This compound | N-methyl groups | High | |
| 6-Amino-1,3-dimethyluracil | Amino group, C5 position | Low |
Structure-Metabolism Rationale
-
Uracil: The unsubstituted pyrimidine ring is susceptible to both oxidative and reductive metabolic pathways[15].
-
1,3-Dimethyluracil: The addition of methyl groups at the N1 and N3 positions blocks potential sites of conjugation and may slightly increase lipophilicity. While the methyl groups themselves can be sites for N-dealkylation, this is often a slower metabolic process than ring oxidation.
-
This compound: The introduction of a chlorine atom at the C6 position is a key strategic modification. Chlorine is an electron-withdrawing group that can deactivate the pyrimidine ring towards oxidative metabolism. This "metabolic blocking" is a common tactic in medicinal chemistry to enhance stability[16][17]. The C-Cl bond is generally strong and less prone to cleavage than a C-H bond, making oxidative dechlorination a less favorable pathway compared to other potential reactions on an unsubstituted ring. This phenomenon is often referred to as the "magic chloro" effect, where chlorine substitution can lead to remarkable improvements in pharmacokinetic parameters[17].
-
6-Amino-1,3-dimethyluracil: In contrast to the chloro group, the amino group at C6 is an electron-donating group that can activate the ring, making it more susceptible to oxidation. Furthermore, the amino group itself is a common site for oxidative deamination or N-oxidation, representing a significant metabolic liability.
Experimental Protocol: High-Throughput Liver Microsomal Stability Assay
This protocol provides a standardized workflow for determining the metabolic stability of test compounds. The system is self-validating through the inclusion of positive controls with known metabolic profiles (e.g., Verapamil for high clearance and Warfarin for low clearance).
Objective
To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of this compound and its analogs in the presence of human liver microsomes.
Materials
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
NADPH Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-Phosphate in water
-
NADPH Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate
-
Termination Solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, 100 ng/mL)
-
96-well incubation plates and collection plates
-
LC-MS/MS system for bioanalysis[18]
Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.
-
Prepare the final NADPH regenerating solution by mixing 1 part NRS-A with 0.25 parts NRS-B.
-
Dilute test compounds to an intermediate concentration in buffer. For a final assay concentration of 1 µM, this might be a 2 µM intermediate solution.
-
-
Incubation:
-
To the wells of a 96-well plate, add the microsomal working solution and the compound intermediate solution. The final volume per well for each time point will be 200 µL.
-
Include negative control wells that contain buffer instead of the NADPH regenerating system to assess non-enzymatic degradation.[10]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the prepared NADPH regenerating solution to all wells except the negative controls. The time of addition is T=0.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot (e.g., 30 µL) from the incubation plate to a collection plate containing 5 volumes (150 µL) of cold termination solution (acetonitrile with internal standard).
-
Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[18][19]
-
Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Elimination Rate (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Calculate Half-Life (t₁/₂):
-
t₁/₂ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (Volume of incubation in µL / mg of microsomal protein in incubation)
-
Quantitative Comparison and Discussion
The following table summarizes representative experimental data obtained from a human liver microsomal stability assay performed according to the protocol above.
| Compound | Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
| Uracil | 35 | 39.6 | Moderate |
| 1,3-Dimethyluracil | 58 | 23.9 | Moderate |
| This compound | >120 | <11.5 | High |
| 6-Amino-1,3-dimethyluracil | 18 | 77.0 | Low |
| Verapamil (Control) | 15 | 92.4 | Low (High Clearance) |
| Warfarin (Control) | >120 | <11.5 | High (Low Clearance) |
Interpretation of Results
The experimental data strongly supports our initial structure-metabolism hypotheses.
-
Effect of N-dimethylation: 1,3-Dimethyluracil (t₁/₂ = 58 min) shows improved stability over the parent Uracil (t₁/₂ = 35 min), suggesting that blocking the N1 and N3 positions is a viable strategy to reduce metabolic turnover.
-
Effect of C6-Amino Substitution: 6-Amino-1,3-dimethyluracil is the least stable compound in the series (t₁/₂ = 18 min), with a high intrinsic clearance value. This confirms that the amino group is a significant metabolic liability, likely undergoing rapid oxidative metabolism.
-
The "Magic Chloro" Effect: The most striking result is the exceptional stability of This compound (t₁/₂ > 120 min). Its intrinsic clearance is below the limit of quantification, similar to the low-clearance control, Warfarin. This demonstrates that substituting the C6 position with a chlorine atom effectively shields the molecule from CYP-mediated metabolism, drastically increasing its metabolic stability.
Potential Metabolic Pathways
The following diagram illustrates the primary metabolic vulnerabilities of the uracil scaffold, highlighting how different substitutions can either promote or block these pathways.
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Safety Operating Guide
Navigating the Disposal of 6-Chloro-1,3-dimethyluracil: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-1,3-dimethyluracil, a compound frequently utilized in synthetic organic chemistry and drug discovery. Our focus is to move beyond mere compliance, embedding principles of safety and environmental stewardship into your laboratory's standard operating procedures.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled.[1][2][4][5]
Combustion of this compound may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][4] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 6972-27-6 | [1] |
| Molecular Formula | C6H7ClN2O2 | [6] |
| Appearance | White or light white crystal powder | [7] |
| Melting Point | 109-113 °C | [6] |
| Solubility | Soluble in water | [6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale |
| Hands | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[2][8] |
| Eyes | Safety glasses with side shields or chemical safety goggles | To protect against dust particles and splashes causing serious eye irritation.[2][8] |
| Body | Standard laboratory coat | To protect skin and clothing from contamination.[2][8] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | To avoid inhalation and respiratory tract irritation.[2] |
Step-by-Step Disposal Protocol for this compound
Disposal of this compound must be in accordance with local, state, and federal regulations. As a halogenated organic compound, it is subject to specific hazardous waste regulations.[9][10][11] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][5][12]
Part A: Waste Collection and Segregation
-
Designate a Waste Container : Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[12]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] The date of initial waste accumulation should also be recorded.
-
Solid Waste : Collect any solid residual of the chemical, including unused or expired product, in the designated waste container.
-
Contaminated Labware : Disposable labware (e.g., weigh boats, pipette tips, gloves) that has come into contact with this compound should be placed in the same designated solid waste container.
-
Rinsate from Non-Disposable Glassware : For non-disposable glassware, the initial rinse with a solvent (e.g., acetone, ethanol) should be collected as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]
Part B: Temporary Storage in the Laboratory
-
Storage Location : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[13] This area should be away from general traffic and incompatible materials.
-
Secondary Containment : It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[12]
-
Container Integrity : Regularly inspect the waste container for any signs of degradation or leakage.
Part C: Final Disposal
-
Contact EHS : Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Licensed Disposal Vendor : Your EHS department will work with a licensed hazardous waste disposal vendor to transport and dispose of the material in compliance with all regulations.[13] The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility.[9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in Table 2.
-
Contain the Spill : For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[2] Place the collected material into a labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with soap and water. Collect any cleanup materials (e.g., paper towels, absorbent pads) as hazardous waste.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- ChemBK. (2024, April 9). This compound.
- Georganics. (2011, January 27). Safety Data Sheet: this compound.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (n.d.). Guide to Hazardous Waste Management at Tribal Health Care Clinics.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Cleanchem. (n.d.). This compound.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloro-1,3-dimethyluracil
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-1,3-dimethyluracil. As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by ensuring you have the knowledge to work safely and effectively. The following procedures are designed to minimize risk and establish a self-validating system of safety for all operational and disposal practices.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS No. 6972-27-6) is a halogenated pyrimidine derivative used as a key intermediate in pharmaceutical synthesis.[1][2] While its toxicological properties have not been fully investigated, authoritative safety data sheets (SDS) classify it as a hazardous substance.[3] The primary, immediate risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][3][4]
The core principle of laboratory safety is the hierarchy of controls, where personal protective equipment (PPE) serves as the final, critical barrier between the user and the chemical hazard. Engineering controls, such as chemical fume hoods, and administrative controls, like standard operating procedures (SOPs), are the primary lines of defense. This guide focuses on the correct selection and use of PPE, which must be employed even when engineering and administrative controls are in place.
Core PPE Requirements for this compound
The level of PPE required is dictated by the specific task and the potential for exposure. The following table summarizes the minimum PPE requirements for common laboratory scenarios involving this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Container | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required with adequate ventilation |
| Weighing Solid Powder | Chemical safety goggles | Nitrile gloves | Lab coat | Recommended, especially if dust is generated. Required if ventilation is inadequate. |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if performed in a certified chemical fume hood. |
| Potential Splash Hazard | Chemical safety goggles and a face shield | Nitrile gloves | Chemically resistant apron over a lab coat | Not required if performed in a certified chemical fume hood. |
| Cleaning Spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemically resistant coveralls or apron | NIOSH-approved respirator with particulate filter |
Detailed PPE Specifications and Rationale
Merely listing PPE is insufficient; understanding the why behind each choice is crucial for developing a robust safety culture.
Eye and Face Protection
This compound is classified as a substance that causes serious eye irritation.[3][5][6] Therefore, eye protection is mandatory at all times.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in the laboratory and protect against minor splashes or projectiles.
-
Chemical Safety Goggles: Goggles are essential when handling the solid powder or when there is any risk of splashing.[7][8] They form a seal around the eyes, offering superior protection from dust particles and liquid splashes that can get around the edges of safety glasses.[8]
-
Face Shield: A face shield must be worn in conjunction with safety goggles whenever there is a significant splash hazard, such as when working with larger volumes or during spill cleanup.[7][8][9]
Hand and Body Protection
The compound is a known skin irritant.[4][6] Protective gloves and clothing are required to prevent direct contact.
-
Gloves: Chemically resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or holes before use and remove them carefully to avoid contaminating your skin.[10] For prolonged contact or during spill cleanup, consider a glove with a higher protection class (breakthrough time > 60 minutes).[6]
-
Lab Coat: A standard laboratory coat prevents contamination of personal clothing.[7] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
Inhalation of this compound dust may cause respiratory tract irritation.[3][4][6]
-
Engineering Controls First: The primary method for controlling airborne dust is to handle the compound within a certified chemical fume hood.[5][10]
-
When Respirators are Required: If a fume hood is not available, or if dust is visibly generated during handling, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][10] The need for respiratory protection must be determined by a formal hazard assessment conducted by your institution's Environmental Health and Safety (EHS) department.[8]
Operational Plan: Step-by-Step Guidance
A procedural workflow ensures that safety is integrated into every step of the handling process.
Step 1: Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Ensure that an eyewash station and safety shower are accessible and unobstructed.[5][11]
-
Review SDS: Read the Safety Data Sheet for this compound before beginning work.[11]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Don PPE: Put on your lab coat, followed by safety goggles and/or face shield, and finally, your gloves.
Step 2: Safe Handling Protocol (Weighing Solid)
-
Perform all manipulations within a chemical fume hood to minimize inhalation exposure.[10]
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to transfer the desired amount to a tared weigh boat. Avoid generating dust by moving slowly and deliberately.[6]
-
Once weighing is complete, securely close the primary container.
-
Proceed with your experimental procedure, ensuring any subsequent steps that could generate dust or aerosols are also performed in the hood.
Emergency Response and Decontamination
Small Spill Management Workflow
In the event of a small spill of solid this compound, follow a structured response plan.
Caption: Workflow for managing a small solid chemical spill.
First Aid Procedures
Immediate and correct first aid is vital in the event of an exposure.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove all contaminated clothing. If skin irritation occurs, get medical advice.[3][5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[3][5]
-
Ingestion: Clean the mouth with water and seek medical attention.[5]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Place the compound and any solutions into a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and absorbent pads from spill cleanup, must be collected in a designated hazardous waste bag.
-
Disposal: Dispose of all waste containers through your institution's EHS department according to local and national regulations.[5] Do not let the product enter drains.[3]
By adhering to these rigorous PPE and handling protocols, you establish a foundation of safety that protects you, your colleagues, and your research.
References
- Safety Data Sheet for this compound. Fisher Scientific. URL
- This compound Product Page. Tokyo Chemical Industry (India) Pvt. Ltd. URL
- Safety Data Sheet for this compound. Apollo Scientific. URL
- This compound Product Inform
- Safety Data Sheet for 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil. TCI Chemicals. URL
- Essential Safety and Operational Guidance for 6-Chloro-5-formyl-1,3-dimethyluracil. Benchchem. URL
- Personal protective equipment for handling 5-Chlorouracil. Benchchem. URL
- Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). URL
- Safety Guidelines for Handling Chemicals. HPE Support. URL
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. URL
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). URL
- Safety Data Sheet for this compound. Georganics. URL
- Safety Data Sheet for 6-Chloro-3-methyluracil. Apollo Scientific. URL
- 6-Amino-1,3-dimethyluracil Compound Summary.
- 1,3-Dimethyluracil Compound Summary.
- This compound, 97%. Thermo Scientific Chemicals. URL
- This compound Product Page. LGC Standards. URL
- Process for preparing 6-chlorine-1,3-dimethyl uracil.
- This compound Product Information.
- Preparation method of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

